Src Optimal Peptide Substrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C81H127N19O27 |
|---|---|
Molecular Weight |
1799.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H127N19O27/c1-5-44(2)67(100-78(123)57(31-36-66(111)112)95-77(122)56(30-35-65(109)110)94-76(121)55(29-34-64(107)108)90-68(113)45(3)86)80(125)99-59(42-48-23-25-49(101)26-24-48)70(115)87-43-61(102)89-53(27-32-62(103)104)75(120)98-60(41-47-17-7-6-8-18-47)79(124)96-54(28-33-63(105)106)71(116)88-46(4)69(114)91-50(19-9-13-37-82)72(117)92-51(20-10-14-38-83)73(118)93-52(21-11-15-39-84)74(119)97-58(81(126)127)22-12-16-40-85/h6-8,17-18,23-26,44-46,50-60,67,101H,5,9-16,19-22,27-43,82-86H2,1-4H3,(H,87,115)(H,88,116)(H,89,102)(H,90,113)(H,91,114)(H,92,117)(H,93,118)(H,94,121)(H,95,122)(H,96,124)(H,97,119)(H,98,120)(H,99,125)(H,100,123)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,126,127)/t44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |
InChI Key |
GOYOFKFQGBSBHI-IQHBYITESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Src Optimal Peptide Substrate: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Methodologies for Identifying and Characterizing Src Kinase Optimal Peptide Substrates.
The proto-oncogene tyrosine-protein kinase Src is a pivotal non-receptor tyrosine kinase that plays a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, motility, and adhesion. Its dysregulation is frequently implicated in the progression of various human cancers, making it a significant target for therapeutic intervention. A thorough understanding of Src's substrate specificity is paramount for elucidating its signaling pathways and for the rational design of specific inhibitors. This technical guide provides a comprehensive overview of Src optimal peptide substrates, detailing their characteristics, identification methods, and the experimental protocols required for their study.
Deciphering the Src Substrate Consensus Sequence
The substrate specificity of Src kinase is primarily determined by the amino acid sequence surrounding the target tyrosine residue. While Src can phosphorylate a broad range of substrates, it exhibits a clear preference for a specific consensus motif. Early studies utilizing peptide libraries established that Src family kinases preferentially phosphorylate substrates containing a bulky hydrophobic or aliphatic residue at the -1 position (immediately preceding the target tyrosine).
Further investigations have refined this consensus sequence. The optimal substrate motif for Src is generally considered to be:
E-E-E-I-Y-G-E-F
Key features of this motif include:
-
Acidic residues (E) at the -5, -4, and -3 positions: These negatively charged residues are thought to interact favorably with basic residues in the catalytic cleft of the kinase.
-
A bulky hydrophobic residue (I) at the -1 position: This is a critical determinant for recognition by the Src kinase domain.
-
Small, neutral residues (G) at the +1 position: While some variability is tolerated, small residues are generally preferred.
-
A hydrophobic residue (F) at the +3 position: This contributes to the binding affinity of the substrate.
It is important to note that while this represents an optimal consensus, natural substrates of Src exhibit variations on this theme. The local concentration of the substrate and its co-localization with Src through SH2 and SH3 domain interactions also play a crucial role in determining phosphorylation efficiency in a cellular context.
Quantitative Analysis of Src Optimal Peptide Substrates
The efficiency of a peptide as a Src substrate is quantified by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the kinase for the substrate. A lower Kₘ value signifies higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ is a measure of the catalytic efficiency of the kinase for a particular substrate.
Below is a table summarizing the kinetic data for some identified Src optimal peptide substrates.
| Peptide Sequence | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| AEEEIYGEFEA-NH₂ | 494 | N/A | N/A | [1] |
| KVEKIGEGTYGVVYK-amide (cdc2(6-20)NH₂) | N/A | N/A | N/A | [2] |
| Poly(Glu,Tyr) 4:1 | N/A | N/A | N/A | [3] |
N/A: Data not available in the cited literature. The limited availability of comprehensive kinetic data for a wide range of Src optimal peptide substrates in a standardized format highlights an area for future research.
Src Signaling Pathways
Src kinase is a central node in numerous signaling pathways that regulate key cellular functions. Its activation can be triggered by various stimuli, including growth factors, cytokines, and integrin-mediated cell adhesion. Upon activation, Src phosphorylates a cascade of downstream substrates, initiating multiple signaling cascades.
This diagram illustrates the central role of Src in integrating signals from various cell surface receptors and activating downstream pathways such as the FAK, PI3K/Akt, STAT3, and Ras/MAPK pathways, which in turn regulate fundamental cellular processes.[4][5][6]
Experimental Methodologies for Identifying and Characterizing Src Optimal Peptide Substrates
Several powerful techniques are employed to identify novel Src substrates and to characterize the optimal peptide sequences for phosphorylation. These methods range from in vitro kinase assays with purified components to large-scale screening approaches in cellular contexts.
In Vitro Src Kinase Assay (Radioactive)
This classic method directly measures the phosphorylation of a peptide substrate by Src kinase using radiolabeled ATP.
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:
-
Initiate the Reaction: Add [γ-³²P]ATP to the reaction mixture (e.g., to a final concentration of 50 µM with a specific activity of ~1 x 10⁶ cpm/nmol).[7]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[5][8]
-
Stop the Reaction and Spot: Terminate the reaction by spotting an aliquot of the reaction mixture (e.g., 25 µL) onto a P81 phosphocellulose paper square.[8][9]
-
Washing: Immediately immerse the P81 paper in a wash buffer (e.g., 0.75% phosphoric acid) to separate the phosphorylated peptide, which binds to the paper, from the unincorporated [γ-³²P]ATP.[8][9] Perform several washes.
-
Final Wash and Dry: Perform a final wash with acetone to facilitate drying.[8][9]
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide to determine the kinase activity.
Bacterial Display Peptide Library Screening
This high-throughput method allows for the screening of vast peptide libraries to identify sequences that are efficiently phosphorylated by a kinase of interest.
Protocol:
-
Library Construction: A diverse library of DNA sequences encoding random peptides is cloned into a bacterial surface display vector. This vector fuses the peptides to a scaffold protein that anchors them to the outer membrane of E. coli.
-
Bacterial Culture and Induction: The E. coli library is grown, and the expression of the peptide library on the bacterial surface is induced.[10]
-
Phosphorylation Reaction: The bacterial cells displaying the peptide library are incubated with purified Src kinase and ATP, allowing for the phosphorylation of peptide substrates.[10]
-
Fluorescent Labeling: The phosphorylated peptides on the bacterial surface are labeled with a fluorescently tagged anti-phosphotyrosine antibody.[10]
-
Fluorescence-Activated Cell Sorting (FACS): The bacterial population is sorted using FACS. Cells exhibiting high fluorescence, corresponding to efficiently phosphorylated peptides, are collected.[10]
-
DNA Sequencing and Analysis: The plasmid DNA from the highly fluorescent bacteria is isolated and sequenced. By comparing the sequences of the enriched population to the initial library, the preferred amino acid residues at each position relative to the tyrosine can be determined, revealing the optimal substrate motif.[11]
SILAC-Based Quantitative Phosphoproteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for identifying and quantifying changes in protein phosphorylation in a cellular context, including the identification of direct and indirect kinase substrates.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
Src Kinase Substrate Consensus Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, survival, and migration. The precise regulation of SFK activity is critical for normal cellular function, and their dysregulation is frequently implicated in the development and progression of cancer. A key aspect of understanding SFK function and developing targeted therapies lies in elucidating their substrate specificity. This technical guide provides a comprehensive overview of the Src kinase substrate consensus sequence, detailing the molecular determinants of substrate recognition, quantitative analysis of substrate phosphorylation, and the experimental methodologies used in these investigations.
Core Consensus Sequence
The substrate recognition by Src kinases is primarily dictated by the amino acid sequence surrounding the target tyrosine (Y) residue. While individual SFK members exhibit subtle differences in their preferences, a general consensus sequence has been established through various experimental approaches, including peptide library screening and computational analysis.
The optimal substrate sequence for many Src family kinases can be summarized as follows:
E-E-I-Y-G-E-F
However, a more detailed analysis reveals preferences at specific positions relative to the phosphorylated tyrosine (Y₀):
-
Position -1: A strong preference for bulky, hydrophobic, and aliphatic residues, most notably Isoleucine (I) , Valine (V) , or Leucine (L) .[1]
-
Positions -2 to -4: A preference for negatively charged amino acids, such as Glutamic acid (E) or Aspartic acid (D) .[1]
-
Position +1: Often occupied by a small, flexible residue like Glycine (G) .
-
Position +3: A preference for bulky hydrophobic residues, with Phenylalanine (F) being a common amino acid at this position.[1]
It is important to note that while this consensus sequence represents an optimal substrate, Src kinases can phosphorylate a broader range of sequences. The specificity is not absolute and can be influenced by the tertiary structure of the substrate protein and the presence of docking domains on both the kinase and the substrate.
Quantitative Analysis of Substrate Specificity
The substrate preferences of Src kinases can be quantified by determining the kinetic parameters of phosphorylation for various peptide substrates. The Michaelis constant (Kₘ) and the catalytic rate constant (kcat) provide insights into the binding affinity and turnover rate, respectively. A lower Kₘ value indicates a higher binding affinity, while a higher kcat value signifies a more efficient phosphorylation reaction. The catalytic efficiency is often expressed as the kcat/Kₘ ratio.
| Peptide Substrate Sequence | Kinase | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (min⁻¹µM⁻¹) | Reference |
| AEEEIYGEFEAKKKG | c-Src | 130 | 180 | 1.38 | (Songyang et al., 1995) |
| RRLIEDAEYAARG | c-Src | 2.5 | 3.9 | 1.56 | (Cole et al., 1994) |
| GGEEEIYGVVFGKKK | Lck | 50 | 120 | 2.4 | (Songyang et al., 1995) |
| KVEKIGEGTYGVVYK | c-Src | N/A | N/A | N/A | (Merck Millipore, 17-131) |
Experimental Protocols
The determination of Src kinase substrate specificity relies on robust experimental methodologies. The following are detailed protocols for two key experimental approaches.
In Vitro Kinase Assay with a Peptide Substrate
This method measures the phosphorylation of a specific peptide substrate by a purified Src kinase.
Materials:
-
Purified active Src kinase
-
Synthetic peptide substrate with a consensus sequence
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP (radiolabeled) or non-radiolabeled ATP for detection methods like ADP-Glo™
-
ATP solution
-
Phosphocellulose paper (for radiolabeled assays)
-
Stop solution (e.g., 75 mM phosphoric acid for radiolabeled assays)
-
Scintillation counter (for radiolabeled assays) or luminometer (for non-radiolabeled assays)
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate at a desired concentration (e.g., 100 µM), and the purified Src kinase.
-
Initiate the reaction: Add the ATP solution containing a known concentration of either [γ-³²P]ATP or non-radiolabeled ATP to the reaction mix. The final ATP concentration is typically at or near the Kₘ for ATP.
-
Incubate: Incubate the reaction at 30°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction:
-
For radiolabeled assays: Spot a portion of the reaction mixture onto a phosphocellulose paper. Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid) to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
For non-radiolabeled assays: Add a stop solution provided with the detection kit (e.g., ADP-Glo™ reagent).
-
-
Detection:
-
For radiolabeled assays: After several washes, the phosphocellulose paper is dried, and the amount of incorporated ³²P is quantified using a scintillation counter.
-
For non-radiolabeled assays: Follow the manufacturer's instructions for the specific detection kit to measure the generated signal (e.g., luminescence).
-
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate per unit of time to determine the kinase activity. Kinetic parameters (Kₘ and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations.
Peptide Library Screening
This high-throughput method allows for the unbiased determination of the optimal substrate sequence from a large pool of peptides.
Materials:
-
Purified active Src kinase
-
Combinatorial peptide library (e.g., oriented peptide library with degenerate positions)
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
Streptavidin-coated membrane or beads (if the library peptides are biotinylated)
-
Phosphorimager or other imaging system
Procedure:
-
Library Preparation: The peptide library, where each peptide has a fixed tyrosine residue and randomized amino acids at surrounding positions, is synthesized on a solid support or as biotinylated peptides in solution.
-
Kinase Reaction: The peptide library is incubated with the purified Src kinase and [γ-³²P]ATP in the kinase reaction buffer.
-
Capture and Washing: If using biotinylated peptides, the library is captured on a streptavidin-coated membrane or beads. The captured peptides are then extensively washed to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of radioactivity incorporated into each peptide spot (on a membrane) or the entire library (in solution) is detected using a phosphorimager.
-
Sequence Analysis: For positional scanning libraries, the radioactivity of spots corresponding to peptides with a specific amino acid at a defined position is quantified. This allows for the determination of the preferred amino acid at each position relative to the phosphorylated tyrosine. For solution-based libraries, the phosphorylated peptides are often identified and sequenced using mass spectrometry.
-
Consensus Sequence Generation: The data from the screen is used to generate a probability matrix or a sequence logo (pLogo) that visually represents the preferred amino acids at each position, thus defining the consensus substrate sequence.
Signaling Pathways and Experimental Workflows
The substrate recognition by Src is fundamental to its role in various signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Src Signaling Pathways
Caption: Overview of major signaling pathways activated by Src kinase.
Experimental Workflow for Substrate Identification
Caption: A typical experimental workflow for identifying Src kinase substrates.
Conclusion
The definition of the Src kinase substrate consensus sequence is a cornerstone for understanding the complex signaling networks governed by this important class of enzymes. The preference for a hydrophobic residue at the -1 position and acidic residues in the N-terminal region provides a framework for predicting potential substrates. However, the interplay of primary sequence, protein structure, and subcellular localization ultimately dictates the phosphorylation of a specific substrate in a cellular context. The quantitative analysis of substrate phosphorylation and the application of high-throughput screening methods continue to refine our understanding of Src kinase specificity, paving the way for the development of more selective and effective therapeutic inhibitors for the treatment of cancer and other diseases driven by aberrant Src signaling.
References
Unveiling the Phosphoproteome: A Technical Guide to the Discovery of Novel Src Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
The proto-oncogene tyrosine-protein kinase Src is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A deep understanding of Src's downstream signaling pathways, initiated by the phosphorylation of its substrates, is paramount for the development of effective and specific inhibitors. This technical guide provides an in-depth overview of contemporary methodologies for the discovery and characterization of novel Src peptide substrates, presenting key data and experimental protocols in a clear and accessible format.
Core Methodologies for Src Substrate Discovery
The identification of bona fide Src substrates has been revolutionized by the advent of high-throughput technologies. These approaches have moved the field beyond traditional, low-throughput methods, enabling the large-scale identification of phosphorylation events and the subsequent characterization of the kinases responsible.[2] Modern strategies often integrate quantitative mass spectrometry with high-density peptide arrays to not only identify novel substrates but also to pinpoint the exact sites of phosphorylation.[3][4]
Quantitative Phosphoproteomics: A Global View of Src Activity
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful tool for the quantitative analysis of changes in the phosphoproteome in response to Src activation.[3][5] This metabolic labeling approach allows for the direct comparison of protein phosphorylation levels between cells with differing Src activity, providing a global snapshot of Src-dependent signaling events.[6]
The generic workflow for a SILAC-based phosphoproteomics experiment to identify Src substrates involves several key steps.[7] First, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. One population is then treated to activate Src, for instance, by overexpressing a constitutively active form of the kinase. Following cell lysis, the proteomes are mixed, and phosphopeptides are enriched, typically through immunoprecipitation with pan-phosphotyrosine antibodies. Finally, the enriched phosphopeptides are analyzed by tandem mass spectrometry (MS/MS). The relative abundance of heavy and light isotopic peptide pairs in the mass spectra reveals the change in phosphorylation of specific sites upon Src activation, thereby identifying potential substrates.[3]
Peptide Microarrays: High-Throughput Validation and Site Identification
While phosphoproteomics can identify proteins that are hyperphosphorylated in the presence of active Src, it does not definitively prove a direct kinase-substrate relationship. Peptide microarrays offer a high-throughput platform for validating these potential substrates and for precisely mapping the phosphorylation sites.[3][4]
In this technique, a large number of peptides, often representing all potential tyrosine phosphorylation sites from a list of candidate substrates, are synthesized and immobilized on a solid support.[4] The array is then incubated with purified, active Src kinase and ATP. Phosphorylation of the peptides is detected using fluorescently labeled anti-phosphotyrosine antibodies. This method allows for the rapid screening of thousands of potential phosphorylation events in a single experiment, providing valuable data on the substrate specificity of Src.[8][9]
Bacterial Peptide Display: Probing Kinase Specificity
A complementary high-throughput approach for dissecting kinase specificity involves the use of bacterial surface display of peptide libraries.[10][11] In this method, vast libraries of peptides are genetically encoded and expressed on the surface of bacteria.[12] The bacterial cells displaying the peptide library are then incubated with the purified kinase of interest. Cells displaying peptides that are efficiently phosphorylated are then isolated using fluorescence-activated cell sorting (FACS) with a pan-phosphotyrosine antibody. Deep sequencing of the DNA from the sorted cells reveals the sequences of the preferred peptide substrates, providing a detailed picture of the kinase's substrate recognition motifs.[10]
Quantitative Data on Novel Src Substrates
The application of these high-throughput methodologies has led to the identification of a multitude of novel Src substrates, expanding our understanding of its role in cellular signaling. The following tables summarize key quantitative data from seminal studies in the field.
| Protein Name | Gene Symbol | Peptide Sequence | Phosphorylation Site | Method of Identification | Reference |
| Ewing sarcoma breakpoint region 1 | EWS1 | ... | ... | SILAC-MS | [3] |
| Cortactin | CTTN | ... | ... | SILAC-MS | [3] |
| Calponin-3 | CNN3 | ... | ... | SILAC-MS | [3] |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | ... | ... | SILAC-MS | [3] |
| RasGAP SH3-domain binding protein | G3BP1 | ... | ... | SILAC-MS | [3] |
| NICE-4 | ... | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |
| RNA binding motif 10 | RBM10 | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |
| FUSE-binding protein 1 | FUBP1 | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |
| TRK-fused gene | TFG | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |
| Bcl-2 associated transcription factor | BCLAF1 | ... | ... | SILAC-MS, c-Src inhibitor studies | [4] |
| Vimentin | VIM | ... | ... | Phosphoproteomics, In vitro kinase assay | [13] |
| Sam68 | KHDRBS1 | ... | ... | Phosphoproteomics, In vitro kinase assay | [13] |
Table 1: A Selection of Novel Src Substrates Identified Through High-Throughput Methods. The complete list of identified peptides and their quantitative data can be found in the referenced publications.
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for reproducing and building upon these findings. The following sections provide a generalized overview of the key protocols used in the discovery of novel Src substrates.
SILAC-Based Quantitative Phosphoproteomics
-
Cell Culture and Labeling: Two populations of cells (e.g., HEK293T) are cultured for at least five doublings in DMEM lacking specific amino acids, supplemented with either "light" (e.g., 12C6-arginine and 12C6-lysine) or "heavy" (e.g., 13C6-arginine and 13C6-lysine) amino acids.
-
Transfection and Stimulation: The "heavy" labeled cells are transfected with a plasmid encoding a constitutively active mutant of c-Src. The "light" labeled cells are transfected with an empty vector as a control.
-
Cell Lysis and Protein Digestion: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors. The proteomes from the "heavy" and "light" labeled cells are mixed in a 1:1 ratio. The combined protein mixture is then reduced, alkylated, and digested with trypsin.
-
Phosphopeptide Enrichment: The resulting peptide mixture is subjected to phosphotyrosine peptide enrichment using an anti-phosphotyrosine antibody conjugated to agarose beads.
-
Mass Spectrometry and Data Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the peptides. The relative quantification of phosphorylation is determined by comparing the signal intensities of the "heavy" and "light" isotopic peptide pairs.
Peptide Microarray Analysis
-
Peptide Synthesis and Array Fabrication: Peptides of interest (typically 12-15 amino acids in length) are synthesized and spotted onto a microarray slide.
-
Kinase Reaction: The peptide microarray is incubated with purified, active c-Src kinase in a reaction buffer containing ATP and MgCl2.
-
Detection of Phosphorylation: The array is washed to remove unbound kinase and ATP. Phosphorylated peptides are detected by incubating the array with a fluorescently labeled anti-phosphotyrosine antibody.
-
Data Acquisition and Analysis: The microarray is scanned using a fluorescence scanner, and the signal intensity for each peptide spot is quantified. The data is then analyzed to identify peptides that are significantly phosphorylated by c-Src.
Visualizing Src Signaling and Experimental Workflows
To facilitate a deeper understanding of the complex processes involved in Src signaling and substrate discovery, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Simplified Src signaling pathway leading to cellular responses.
Caption: Integrated workflow for the discovery and validation of novel Src substrates.
Conclusion and Future Directions
The combination of quantitative proteomics, peptide microarrays, and other high-throughput techniques has significantly advanced our ability to identify and characterize novel Src substrates.[3] This in-depth understanding of the Src-regulated phosphoproteome is not only crucial for basic research into cellular signaling but also holds immense potential for the development of novel and more specific anti-cancer therapeutics. Future efforts will likely focus on further refining these technologies to improve sensitivity and temporal resolution, allowing for a more dynamic view of Src signaling in both normal and pathological contexts. The integration of these powerful discovery platforms with structural biology and computational modeling will undoubtedly provide unprecedented insights into the intricate mechanisms of Src-mediated signal transduction.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. Contribution of phosphoproteomics in understanding SRC signaling in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
- 11. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics Analysis Identifies Novel Candidate Substrates of the Nonreceptor Tyrosine Kinase, Src-related Kinase Lacking C-terminal Regulatory Tyrosine and N-terminal Myristoylation Sites (SRMS) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Design of Optimal Peptide Substrates for Src Kinase
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Proto-oncogene tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family. As a proto-oncogene, Src is a critical transducer of signals that regulate a host of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Its activation, often downstream of receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors, initiates a cascade of phosphorylation events that drive key signaling pathways.[2] Given that deregulated Src activity is frequently implicated in the progression of various human cancers, it remains a high-priority target for therapeutic intervention.[3][4]
A crucial aspect of studying Src function and developing specific inhibitors is understanding its substrate specificity. The efficiency and fidelity of Src-mediated signaling are dictated by the amino acid sequences surrounding the target tyrosine residue in its substrates. Designing optimal peptide substrates is therefore essential for developing robust kinase assays, screening for inhibitors, and identifying novel physiological targets.
This technical guide provides a comprehensive overview of the principles governing Src substrate recognition, detailed methodologies for experimentally determining substrate specificity, and the data-driven design of optimal peptide sequences.
Src Substrate Recognition and Consensus Sequences
The intrinsic specificity of the Src kinase catalytic domain is determined by its preference for particular amino acid residues at specific positions relative to the phosphorylation site (designated as P0 or Tyr). While localization effects mediated by its SH2 and SH3 domains play a significant role in selecting physiological substrates, the kinase domain itself has a distinct sequence motif it preferentially phosphorylates.[5][6]
Early studies and high-throughput screens using degenerate peptide libraries have elucidated a consensus motif for Src family kinases (SFKs). The most critical determinant is a preference for a large, hydrophobic, aliphatic residue (such as Isoleucine, Valine, or Leucine) at the -1 position (P-1), immediately N-terminal to the target tyrosine.[5][6] However, preferences and tolerances at other positions, from P-3 to P+3, contribute to the fine-tuning of substrate recognition and can even differentiate between closely related Src family members.[6]
Summary of Amino Acid Preferences
The following table summarizes the observed amino acid preferences at positions flanking the target tyrosine (Y) for c-Src. This data is synthesized from multiple studies employing peptide library screening and phosphoproteomic analyses.[5][6][7]
| Position | Preferred Residues | Disfavored Residues | Notes |
| P-3 | Glutamic Acid (E), Aspartic Acid (D) | Proline (P) | Acidic residues are generally favored at the N-terminal side. |
| P-2 | Glutamic Acid (E), Glycine (G) | Proline (P) | Small or acidic residues are well-tolerated. |
| P-1 | Isoleucine (I) , Valine (V) , Leucine (L) | Aspartic Acid (D), Proline (P) | Strong preference for large, aliphatic residues is a hallmark of SFKs. |
| P0 (Tyr) | Tyrosine (Y) | - | The site of phosphorylation. |
| P+1 | Glycine (G), Alanine (A) | Proline (P) | Small, non-polar residues are preferred. |
| P+2 | Glutamic Acid (E), Phenylalanine (F) | - | An acidic or aromatic residue can be accommodated. |
| P+3 | Phenylalanine (F), Glutamic Acid (E) | Proline (P) | Proline is strongly disfavored at most positions near the tyrosine. |
Note: While this represents a general consensus for c-Src, subtle but significant differences exist among Src family members. For instance, Lck (a Src-B subfamily member) shows less tolerance for highly acidic substrates compared to c-Src (a Src-A subfamily member).[6]
Based on these preferences, several peptide sequences have been identified and are commonly used as high-affinity Src substrates in vitro.
Experimental Methodologies for Substrate Profiling
Determining the optimal substrate sequence for Src or identifying novel substrates requires robust experimental approaches. The primary methods include high-throughput peptide library screening, in vitro kinase assays for validation, and phosphoproteomic analysis for in vivo discovery.
High-Throughput Peptide Library Screening
This method allows for the unbiased profiling of kinase specificity against thousands of potential peptide sequences simultaneously. A powerful modern iteration of this technique combines bacterial surface display of peptide libraries with next-generation sequencing.[5][6][10]
-
Library Construction : A genetically encoded library of peptides (e.g., 15-mers with a central tyrosine) is designed and synthesized. This library can be based on known human phosphorylation sites or randomized sequences.[5] The DNA library is cloned into a bacterial surface-display vector, such as one containing the eCPX scaffold.[10]
-
Bacterial Display : The vector library is transformed into E. coli. Upon induction, the bacteria express the peptides as fusions on their outer membrane.
-
Kinase Reaction : The cultured bacteria displaying the peptide library are incubated with purified, active Src kinase domain and ATP in an appropriate kinase buffer. This results in the phosphorylation of preferred peptide sequences on the bacterial surface.
-
Labeling and Sorting : The phosphorylated library is then labeled. This is typically achieved by incubating the cells with a pan-specific anti-phosphotyrosine antibody conjugated to a fluorescent marker.
-
Flow Cytometry : Fluorescence-Activated Cell Sorting (FCS) is used to isolate the bacterial cells exhibiting the highest fluorescence, which correspond to the most efficiently phosphorylated peptides.
-
Sequencing and Analysis : The plasmid DNA is extracted from the sorted, high-fluorescence population. The peptide-encoding regions are amplified via PCR and analyzed by next-generation sequencing.
-
Data Interpretation : The frequency of each peptide sequence in the sorted population is compared to its frequency in the original, unsorted library. An "enrichment score" is calculated for each peptide, revealing the substrate sequences most preferred by the kinase.[5]
Figure 1. Workflow for determining kinase specificity using bacterial peptide display.
In Vitro Kinase Assays
Once candidate peptides are identified, their efficiency as substrates must be validated using in vitro kinase assays. These assays measure the rate of phosphate transfer from ATP to the peptide substrate.
This is a classic and highly sensitive method for quantifying kinase activity.[11][12]
-
Reaction Components :
-
Kinase Buffer : Typically 50-100 mM Tris-HCl (pH 7.2-7.5), 10-125 mM MgCl₂, 2-25 mM MnCl₂, 1-2 mM EGTA, and 1-2 mM DTT.[12]
-
Enzyme : Purified, active Src kinase (e.g., 2-20 Units/assay).[12]
-
Substrate : Synthetic peptide substrate (e.g., 150 µM final concentration).[11]
-
ATP Mix : A mix of unlabeled ATP and radiolabeled [γ-³²P]ATP.
-
-
Reaction Setup : In a microcentrifuge tube on ice, add the kinase buffer, substrate peptide, and Src kinase.
-
Initiation : Start the reaction by adding the [γ-³²P]ATP mix.
-
Incubation : Incubate the reaction at 30°C for a set time (e.g., 10 minutes), during which the reaction rate is linear.[11]
-
Termination : Stop the reaction by adding an acid, such as 40% Trichloroacetic Acid (TCA), to precipitate the peptide.[11]
-
Separation : Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The negatively charged phosphocellulose binds the positively charged peptide substrate, while the negatively charged ATP is washed away.
-
Washing : Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[12]
-
Quantification : Place the dried paper square into a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
Phosphoproteomics for In Vivo Substrate Discovery
To identify physiological substrates of Src within a cellular context, mass spectrometry-based phosphoproteomics is the method of choice. A common approach is Stable Isotope Labeling with Amino acids in Cell culture (SILAC).[13][14]
-
Cell Culture : Grow two populations of cells (e.g., HEK293T) in parallel. One population is grown in "light" media, while the other is grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).[13]
-
Cell Treatment : Transfect the "heavy" labeled cells to overexpress active c-Src. The "light" cells are transfected with a control vector.
-
Lysis and Protein Digestion : Harvest both cell populations, combine them in a 1:1 ratio, and lyse. Extract the proteins and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment : Incubate the mixed peptide lysate with anti-phosphotyrosine antibodies (e.g., p-Tyr-100) coupled to beads. This will specifically enrich for tyrosine-phosphorylated peptides.
-
Mass Spectrometry : Elute the enriched phosphopeptides and analyze them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis : In the mass spectra, peptides from the Src-overexpressing cells will appear as "heavy" peaks, while peptides from the control cells will be "light". A high heavy/light ratio for a specific phosphopeptide indicates that its phosphorylation is dependent on Src activity. The MS/MS fragmentation data is used to determine the exact amino acid sequence of the identified substrate peptide.[14]
Src Signaling Pathway Context
The specificity of Src for certain peptide motifs is fundamental to its role in signal transduction. Upon activation by an upstream signal, such as a growth factor binding to its receptor, Src is recruited to the plasma membrane where it phosphorylates a specific set of downstream substrates, thereby propagating the signal.[2]
Figure 2. Simplified Src activation and downstream signaling pathway.
This diagram illustrates how an external signal leads to RTK activation, which in turn activates Src. Active Src then specifically phosphorylates its substrates on motifs matching its intrinsic preference, leading to the activation of cellular programs like proliferation and migration.[1][15] The fidelity of this entire process relies on the precise recognition of substrate sequences by the Src kinase domain.
Logical Framework for Substrate Design
The design of a novel optimal substrate peptide should be a data-driven process based on the known amino acid preferences. The logical relationship between positions is primarily additive, with certain positions having a greater impact on affinity than others.
Figure 3. Logical map of amino acid preferences for Src substrate design.
As the diagram highlights, the P-1 position is the most critical determinant for high-affinity binding. A design process should prioritize placing a large aliphatic residue at this position. Subsequently, incorporating preferred residues at the P-3, P+1, and other flanking positions can further enhance the peptide's efficiency as a substrate. Finally, flanking the core motif with charged residues like Lysine can improve peptide solubility for in vitro assays.
Conclusion
The design of optimal Src peptide substrates is a critical task for both basic research and drug discovery. It relies on a detailed understanding of the kinase's intrinsic sequence preferences, which have been elucidated through decades of research and advanced high-throughput screening techniques. By leveraging the consensus motif—most notably the strong preference for a hydrophobic residue at P-1—and employing the robust experimental protocols outlined in this guide, researchers can develop highly specific and efficient tools to probe Src kinase activity, screen for novel inhibitors, and further unravel its complex role in cellular signaling and disease.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. glpbio.com [glpbio.com]
- 4. Contribution of phosphoproteomics in understanding SRC signaling in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
- 7. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src Optimal Peptide Substrate [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]
- 9. sinobiological.com [sinobiological.com]
- 10. biorxiv.org [biorxiv.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Src kinase catalytic domain
An In-Depth Technical Guide to the Src Kinase Catalytic Domain
Introduction
The Proto-oncogene tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family, which in humans includes nine members such as Yes, Fyn, and Lck.[1][2] These enzymes are critical transducers of signals governing a vast array of cellular processes, including proliferation, differentiation, survival, motility, and adhesion.[2][3] Structurally, Src family kinases (SFKs) are composed of several conserved domains: an N-terminal myristoylated segment for membrane association, SH3 and SH2 domains for protein-protein interactions, a central catalytic (kinase) domain, and a C-terminal regulatory tail.[2][4]
Given its central role in signaling, the deregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, including those of the colon, breast, lung, and pancreas.[5][6] This has established the Src catalytic domain as a prime target for the development of anti-cancer therapeutics.[5][7] This guide provides a detailed examination of the Src kinase catalytic domain, its regulation, signaling functions, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.
Structure and Regulation of the Catalytic Domain
The activity of the Src catalytic domain is exquisitely controlled by a sophisticated mechanism of intramolecular autoinhibition, ensuring that its kinase function is engaged only in response to specific upstream signals.
Autoinhibited "Closed" Conformation
In its inactive state, Src adopts a compact, "closed" conformation.[8] This repressed state is maintained by a series of intramolecular interactions that lock the catalytic domain.[9] The SH2 domain binds to a phosphorylated tyrosine residue in the C-terminal tail (pTyr527 in chicken Src, pTyr530 in human Src).[10][11] This interaction positions the SH3 domain to bind to a polyproline type II helix motif within the linker that connects the SH2 and kinase domains.[11][12] This network of interactions acts as a "clamp," stabilizing the kinase domain in a catalytically dormant conformation.[4][12] In this state, the activation loop, a key flexible region within the catalytic domain, obstructs the substrate-binding site, and a critical glutamic acid residue (Glu310) in the αC-helix is rotated away from the active site.[13]
Activation "Open" Conformation
Activation of Src kinase requires the disruption of these autoinhibitory interactions, leading to a conformational transition to an "open" and active state.[10] This can be initiated by several events:
-
Dephosphorylation of the C-terminal Tail: Protein tyrosine phosphatases (PTPs), such as PTPα, dephosphorylate pTyr527/530.[10][11] This weakens the affinity of the SH2 domain for the tail, destabilizing the inhibitory clamp.
-
Ligand Displacement: The binding of external proteins with high-affinity motifs to the SH2 or SH3 domains can competitively displace the intramolecular interactions, prying the domains away from the kinase core.[10][12][14]
-
Conformational Change and Autophosphorylation: The release of the SH2 and SH3 domains allows for a conformational rearrangement within the catalytic domain. The αC-helix rotates, bringing the catalytic Glu310 into proper alignment.[13] This is followed by the autophosphorylation of a conserved tyrosine residue within the activation loop (Tyr416).[10][11] Phosphorylation at this site fully stabilizes the active conformation of the loop, allowing for efficient substrate binding and catalysis.[15]
Caption: Regulatory cycle of Src kinase activation and inactivation.
Role in Cellular Signaling
Activated Src acts as a central node, receiving signals from cell surface receptors and relaying them to downstream pathways that control key cellular functions.[3][16]
Focal Adhesion, Migration, and Invasion
Src plays a pivotal role in regulating cell adhesion and motility.[5] Upon activation by signals from integrins, Src phosphorylates key components of focal adhesions, such as Focal Adhesion Kinase (FAK) and p130Cas.[5][17] Phosphorylation of FAK on multiple sites, including the Src-specific Tyr925, is critical for the turnover of cell-matrix adhesions, a process required for cell migration.[17] Src also phosphorylates p120 catenin, which can lead to the dissociation of cell-cell adherens junctions, further promoting cell mobility and invasion.[5]
Caption: Src signaling in focal adhesion dynamics and cell migration.
Proliferation and Survival Pathways
Src is a key downstream transducer for many receptor tyrosine kinases (RTKs), including EGFR and HER2.[5] Upon ligand binding to an RTK, Src is recruited and activated, subsequently amplifying downstream signals.[2] This includes the activation of two major pro-survival and pro-proliferative pathways:
-
Ras-MAPK Pathway: Src can contribute to the activation of the Ras-ERK pathway, which drives cell proliferation.[6]
-
PI3K-Akt Pathway: Src activation enhances signaling through the PI3K-Akt pathway, a critical cascade for promoting cell survival and inhibiting apoptosis (anoikis resistance).[5]
Caption: Src's role downstream of RTKs in activating proliferation and survival pathways.
The Catalytic Domain as a Therapeutic Target
The frequent hyper-activation of Src in human cancers makes its catalytic domain a compelling target for drug development.[6] The primary mechanism of action for Src inhibitors is to bind to the ATP-binding site within the cleft of the catalytic domain, preventing the phosphorylation of substrates and thereby blocking downstream signaling. A number of multi-kinase and Src-specific inhibitors have been developed.
Quantitative Data: Src Kinase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) or potencies for several well-known ATP-competitive Src kinase inhibitors.
| Inhibitor | Type | Target(s) | IC50 / Potency | Citation(s) |
| Dasatinib (BMS-354825) | Multi-kinase | Src, Bcr-Abl | 0.50 nM (for c-Src) | [18] |
| Bosutinib (SKI-606) | Multi-kinase | Src, Abl | 1.2 nM (for Src) | [1] |
| Saracatinib (AZD0530) | Src family | Src, Abl | 5 nM (IC50 for Src) | [1][6] |
| KX2-391 | Src (peptide site) | Src | 9-60 nM (GI50) | [1] |
| AZM475271 | Selective Src | Src | 5 nM (IC50) | [1] |
Quantitative Analysis of Src Kinase Interactions
Beyond inhibitor potencies, quantitative biophysical data are crucial for understanding the regulation and function of the Src catalytic domain.
| Interaction | Kinase | Method | Value | Citation(s) |
| SH2 Ligand Activation | Hck | In vitro kinase assay | Kact = 18 µM | [14] |
| SH3 Ligand Activation | Hck | In vitro kinase assay | Kact = 159 µM | [14] |
| Substrate Binding | n-Src binding to NMDA NR2A C-tail | In vitro binding assay | KD = 108.2 (± 13.3) nM | [19] |
Experimental Protocols for Studying Src Kinase
A variety of robust methods have been developed to measure the activity of the Src catalytic domain, identify its substrates, and characterize its inhibitors.
Protocol 1: In Vitro Radiometric Kinase Assay
This classic method quantifies kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate peptide.[20]
Workflow:
Caption: Workflow for a [γ-³²P]ATP-based radiometric Src kinase assay.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 10 µl of Src substrate peptide (e.g., KVEKIGEGTYGVVYK, final concentration 150 µM), 10 µl of reaction buffer, and 10 µl of active Src enzyme (2-20 units).[20] Prepare a background control tube with buffer instead of enzyme.
-
Initiation: Start the reaction by adding 10 µl of [γ-³²P]ATP stock solution.[20]
-
Incubation: Incubate the reaction for 10 minutes at 30°C with agitation.[20]
-
Termination: Stop the reaction by adding 20 µl of 40% Trichloroacetic Acid (TCA) to precipitate the peptide. Incubate for 5 minutes at room temperature.[20]
-
Capture: Slowly spot 25 µl of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[20]
-
Washing: Wash the P81 squares five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single 3-minute wash in acetone.[20]
-
Detection: Transfer the dried squares to a scintillation vial, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.[20]
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This high-throughput method measures kinase activity by quantifying the amount of ADP produced during the phosphotransfer reaction.[21][22]
Workflow:
Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.
Detailed Methodology:
-
Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction containing Src kinase, a suitable substrate (e.g., Poly(Glu,Tyr)), and ATP in kinase assay buffer.[21][22] The final volume is typically 5-25 µl.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[21]
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
ADP to ATP Conversion & Detection: Add a volume of Kinase Detection Reagent equal to the new volume in the well. This reagent contains enzymes that convert the ADP generated by Src into ATP, which is then used by a luciferase to produce light.[22]
-
Signal Stabilization & Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[21][22] Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to Src kinase activity.[21]
Protocol 3: High-Throughput Substrate Identification using SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based proteomics strategy to identify novel kinase substrates in an unbiased, global manner within a cellular context.[23][24]
Workflow:
Caption: General workflow for identifying Src substrates using SILAC.
Detailed Methodology:
-
Metabolic Labeling: Grow two populations of cells (e.g., HEK293T) in parallel. One population is cultured in "light" media containing normal amino acids, while the second is cultured in "heavy" media where specific amino acids (typically lysine and arginine) are replaced with their stable heavy-isotope-containing counterparts (e.g., ¹³C₆-Lysine).[23]
-
Experimental Perturbation: In the "heavy"-labeled cell population, introduce a stimulus to activate Src signaling, such as overexpressing a constitutively active form of Src.[23][24] The "light" population serves as the control.
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine the protein extracts in a 1:1 ratio based on total protein concentration.[23]
-
Enrichment: Enrich for tyrosine-phosphorylated proteins or peptides from the combined lysate, typically via immunoprecipitation with a broad-specificity anti-phosphotyrosine antibody.[23]
-
Mass Spectrometry: Digest the enriched proteins into peptides (e.g., with trypsin) and analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Data Analysis: In the mass spectra, direct substrates of Src will appear as peptide pairs where the "heavy" version is significantly more abundant than its "light" counterpart. The ratio of heavy to light signal intensity for each identified phosphopeptide is quantified to identify proteins that are specifically phosphorylated upon Src activation.[23]
Conclusion
The Src kinase catalytic domain is a highly dynamic and tightly regulated molecular machine. Its structural transitions between inactive and active states, governed by its regulatory SH2 and SH3 domains, are fundamental to its function as a critical signaling hub. Src's ability to phosphorylate a wide range of substrates places it at the center of pathways controlling cell fate, and its frequent deregulation in cancer underscores its importance as a therapeutic target. The robust experimental protocols available for its study continue to deepen our understanding and facilitate the development of novel inhibitors aimed at controlling pathologies driven by aberrant Src activity.
References
- 1. glpbio.com [glpbio.com]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Selected glimpses into the activation and function of Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 7. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 8. rupress.org [rupress.org]
- 9. structure-and-regulation-of-src-family-kinases - Ask this paper | Bohrium [bohrium.com]
- 10. proteinswebteam.github.io [proteinswebteam.github.io]
- 11. Src protein-tyrosine kinase structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active site profiling reveals coupling between domains in SRC-family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cooperative activation of Src family kinases by SH3 and SH2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protein.bio.msu.ru [protein.bio.msu.ru]
- 16. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Src-specific phosphorylation site on focal adhesion kinase: dissection of the role of Src SH2 and catalytic functions and their consequences for tumor cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roles of the SH2 and SH3 domains in the regulation of neuronal Src kinase functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Kinase activity assays Src and CK2 [protocols.io]
- 22. promega.com [promega.com]
- 23. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to the Natural Substrates of c-Src Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase, c-Src, is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activity is implicated in the signaling cascades downstream of various receptors, such as growth factor receptors, integrins, and G protein-coupled receptors.[2][3] Dysregulation of c-Src activity is frequently associated with the progression of various human cancers, making it a critical target for therapeutic intervention.[1] A thorough understanding of the direct downstream targets of c-Src is paramount for elucidating its complex signaling networks and for the development of targeted cancer therapies.
This technical guide provides a comprehensive overview of the known natural substrates of c-Src kinase, with a focus on data generated from high-throughput proteomic screens. It includes detailed experimental protocols for the identification and validation of c-Src substrates and visualizes key signaling pathways through detailed diagrams.
Identified Natural Substrates of c-Src Kinase
Modern proteomic techniques, particularly those employing Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), have enabled the large-scale identification of c-Src substrates. These studies have revealed a broad spectrum of target proteins involved in diverse cellular functions.
Quantitative Phosphoproteomic Data
The following table summarizes a selection of identified c-Src substrates, detailing the fold increase in tyrosine phosphorylation upon c-Src activation as determined by SILAC-based quantitative mass spectrometry.
| Protein | Gene Symbol | Fold Increase (Heavy/Light Ratio) | Function | Reference |
| Ewing sarcoma breakpoint region 1 | EWS1 | >2 | RNA binding, transcriptional regulation | [3][4] |
| Cortactin | CTTN | >2 | Cytoskeletal organization, cell migration | [3][4] |
| Calponin-3 | CNN3 | >2 | Cytoskeletal regulation | [3][4] |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | >2 | RNA processing, transcriptional regulation | [3][4] |
| RasGAP SH3-domain binding protein | G3BP1 | >2 | RNA metabolism, stress granule formation | [3][4] |
| NICE-4 | N/A | >2 | Unknown | [2][3] |
| RNA binding motif 10 | RBM10 | >2 | RNA splicing | [2][3] |
| FUSE-binding protein 1 | FUBP1 | >2 | Transcriptional regulation | [2][3] |
| TRK-fused gene | TFG | >2 | Vesicular trafficking | [2][3] |
| Bcl-2 associated transcription factor | BCLAF1 | >2 | Apoptosis, transcription | [2][3] |
| Vimentin | VIM | >1.2 | Intermediate filament, cytoskeletal structure | [4] |
| C3G (Rap guanine nucleotide exchange factor 1) | RAPGEF1 | >1.2 | Guanine nucleotide exchange factor for Rap1 | [4][5] |
| Tensin | TNS1 | >1.2 | Focal adhesion protein | [4] |
| Matrin-3 | MATR3 | >1.2 | Nuclear matrix protein, RNA binding | [4] |
| Nucleophosmin | NPM1 | >1.2 | Ribosome biogenesis, chromatin remodeling | [4] |
| Glycogen synthase kinase-3 beta | GSK3B | >1.2 | Kinase involved in multiple signaling pathways | [4] |
| Calpain 2 | CAPN2 | N/A | Cysteine protease | [6] |
| Eps15 | EPS15 | N/A | Endocytosis | [6] |
| Trim28 | TRIM28 | N/A | Transcriptional corepressor | [6] |
| Focal Adhesion Kinase | FAK | N/A | Cell adhesion, migration | [7][8] |
| Paxillin | PXN | N/A | Focal adhesion protein | [7][8] |
| p130Cas | BCAR1 | N/A | Adapter protein in focal adhesions | [8] |
Key Signaling Pathways Involving c-Src and its Substrates
c-Src is a central node in several critical signaling pathways. Its activation leads to the phosphorylation of numerous substrates that propagate downstream signals.
Focal Adhesion Signaling
c-Src plays a crucial role in focal adhesion dynamics, which are essential for cell migration and invasion.[7][8] Upon integrin-mediated adhesion to the extracellular matrix, c-Src is recruited to focal adhesions where it phosphorylates key components like Focal Adhesion Kinase (FAK), paxillin, and p130Cas.[7][8][9] The phosphorylation of these substrates creates docking sites for other signaling molecules, leading to the activation of downstream pathways that regulate cytoskeletal reorganization and cell motility.[8]
PDGF Receptor Signaling
c-Src is a critical mediator of signaling downstream of the Platelet-Derived Growth Factor (PDGF) receptor, a receptor tyrosine kinase.[6][10] Upon PDGF binding, the PDGF receptor dimerizes and autophosphorylates, creating docking sites for SH2 domain-containing proteins, including c-Src.[11] Activated c-Src then phosphorylates a variety of substrates, contributing to the mitogenic and motogenic responses induced by PDGF.[6][10]
c-Src, Crk, and Rap1 Signaling
c-Src can also signal through a pathway involving the adapter protein Crk and the small GTPase Rap1.[5][12] In this cascade, c-Src phosphorylates adapter proteins like p130Cas, which then recruit Crk.[12] Crk, in turn, can activate C3G, a guanine nucleotide exchange factor for Rap1.[4][12] The activation of Rap1 can lead to various cellular outcomes, including the modulation of cell adhesion and proliferation.[5]
Experimental Protocols for c-Src Substrate Identification and Validation
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Substrate Identification
SILAC is a powerful metabolic labeling strategy for the quantitative analysis of protein phosphorylation.[3][4]
Methodology:
-
Cell Culture and Labeling: Culture two populations of cells (e.g., HEK293T) for at least five generations in DMEM lacking arginine and lysine, supplemented with either "light" (normal) or "heavy" (¹³C₆ or ¹³C₆¹⁵N₄) isotopes of these amino acids.[4][13]
-
Transfection: Transfect the "heavy" labeled cells with a constitutively active mutant of c-Src (e.g., Y527F) and the "light" labeled cells with a kinase-dead mutant (e.g., K298M) or an empty vector as a control.[3][4]
-
Cell Lysis and Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors. Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on total protein concentration.[4]
-
Immunoprecipitation of Phosphotyrosine-Containing Proteins: Incubate the combined lysate with an anti-phosphotyrosine antibody (e.g., 4G10) conjugated to agarose beads to enrich for tyrosine-phosphorylated proteins.[2][4]
-
Mass Spectrometry and Data Analysis: Elute the bound proteins, resolve them by SDS-PAGE, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Identify and quantify the relative abundance of "heavy" versus "light" peptides to determine the fold increase in phosphorylation of c-Src substrates.[13]
In Vitro Kinase Assay for Substrate Validation
This assay directly assesses the ability of c-Src to phosphorylate a putative substrate.[1][2]
Methodology:
-
Protein Expression and Purification: Express the putative substrate protein, often as a GST-fusion protein, and purify it from E. coli or an in vitro translation system.[3]
-
Kinase Reaction: Incubate the purified substrate with recombinant active c-Src kinase in a kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂) supplemented with ATP (including [γ-³²P]ATP for radioactive detection or "cold" ATP for detection by immunoblotting).[3]
-
Detection of Phosphorylation:
Co-Immunoprecipitation and Immunoblotting for In Vivo Validation
This method confirms the interaction and phosphorylation of a substrate by c-Src within a cellular context.[2][4]
Methodology:
-
Co-transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for the Flag-tagged putative substrate and wild-type c-Src.[3]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Immunoprecipitate the tagged substrate from the cell lysate using an anti-Flag antibody.[3]
-
Immunoblotting: Resolve the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and immunoblot with an anti-phosphotyrosine antibody to detect phosphorylation of the substrate. The membrane can then be stripped and reprobed with an anti-Flag antibody to confirm equal loading of the immunoprecipitated protein.[2]
Conclusion
The identification and validation of c-Src's natural substrates are crucial for understanding its role in both normal physiology and disease. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate c-Src signaling pathways and to identify novel therapeutic targets. The continued application of advanced proteomic techniques will undoubtedly further expand our knowledge of the c-Src substrate landscape, providing deeper insights into the complex regulatory networks governed by this key proto-oncogene.
References
- 1. promega.com [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Src signaling induced by the adapters Sin and Cas is mediated by Rap1 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of c-Src tyrosine kinase substrates in platelet-derived growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 8. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Activation of Src Kinase in Platelet-Derived Growth Factor-B-Dependent Tubular Regeneration after Acute Ischemic Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Src Signaling Induced by the Adapters Sin and Cas Is Mediated by Rap1 GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Src Homology 2 (SH2) Domain Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Src Homology 2 (SH2) domains, their peptide binding partners, and the critical role they play in cellular signaling. It is intended to serve as a technical resource, detailing the molecular basis of SH2 domain interactions, quantitative binding data, key experimental methodologies, and their relevance in therapeutic development.
Introduction to SH2 Domains
Src Homology 2 (SH2) domains are highly conserved, modular protein-protein interaction domains of approximately 100 amino acids.[1][2][3] First identified in the Src oncoprotein, they are now known to be present in over 110 human proteins, including kinases, phosphatases, transcription factors, and adaptor proteins.[1][4][5] The fundamental function of an SH2 domain is to recognize and bind to specific peptide sequences containing a phosphorylated tyrosine (pY) residue.[1][3] This interaction is a cornerstone of intracellular signal transduction, acting as a molecular switch that translates the enzymatic activity of protein tyrosine kinases (PTKs) into downstream cellular responses such as growth, differentiation, and metabolism.[6][7][8] Dysregulation of signaling pathways mediated by SH2 domains is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a critical target class for drug discovery.[5][6]
Structure, Function, and Binding Specificity
Canonical Structure and Phosphotyrosine Recognition
The three-dimensional structure of an SH2 domain is highly conserved, typically consisting of a central anti-parallel β-sheet flanked by two α-helices.[1] This fold creates two critical binding pockets:
-
The pY Pocket: A deep, positively charged pocket that specifically accommodates the phosphotyrosine residue. A universally conserved arginine residue within this pocket forms a crucial bidentate hydrogen bond with the phosphate group, anchoring the peptide to the domain.[1][9]
-
The Specificity Pocket: A more variable and largely hydrophobic pocket that recognizes the side chains of amino acid residues located C-terminal to the pY.[2][9]
The binding of a pY-containing peptide to an SH2 domain generally occurs in a "two-pronged plug" fashion, where the pY residue and a C-terminal residue (often at the pY+3 position) insert into their respective pockets on the SH2 domain surface.[9]
Determinants of Binding Specificity
While all SH2 domains bind pY, they exhibit distinct preferences for the surrounding amino acid sequence, which dictates the specificity of signaling pathways. This specificity is primarily determined by the shape, size, and chemical nature of the variable binding pocket that accommodates the residues C-terminal to the phosphotyrosine.[2][10] For example, the SH2 domain of the kinase Src preferentially recognizes the motif pY-E-E-I, whereas the adaptor protein Grb2 favors peptides with the sequence pY-V-N-V.[10] This sequence-specific recognition ensures that upon receptor tyrosine kinase activation, the correct downstream signaling proteins are recruited to orchestrate the appropriate cellular response.
Key Signaling Pathways Involving SH2 Domains
SH2 domains are integral components of numerous signaling cascades. Below are two well-characterized examples illustrating their function.
The EGFR -> Grb2 -> Ras -> MAPK Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates its cytoplasmic tail on multiple tyrosine residues. These pY sites serve as docking stations for SH2-containing proteins. The adaptor protein Growth factor receptor-bound protein 2 (Grb2) uses its SH2 domain to bind directly to phosphorylated Y1068 and Y1086 on the EGFR.[8][11] Grb2 is constitutively complexed with the guanine nucleotide exchange factor Son of Sevenless (SOS).[12] The recruitment of the Grb2-SOS complex to the plasma membrane brings SOS into proximity with the small GTPase Ras, allowing SOS to catalyze the exchange of GDP for GTP, thereby activating Ras and initiating the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, which promotes cell proliferation.[13][14]
The JAK-STAT Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling from cytokine receptors. Upon cytokine binding, the associated JAKs are brought into proximity, become activated, and phosphorylate each other (trans-phosphorylation).[6] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for the SH2 domains of STAT proteins.[6][15][16] Once recruited to the receptor, STATs are themselves phosphorylated by JAKs on a conserved C-terminal tyrosine.[17] This phosphorylation event causes the STATs to dissociate from the receptor and form homo- or heterodimers via reciprocal SH2 domain-pY interactions.[15] These STAT dimers then translocate to the nucleus to act as transcription factors, regulating genes involved in immunity, inflammation, and cell survival.[6]
Quantitative Analysis of SH2 Domain-Peptide Interactions
The affinity of an SH2 domain for its cognate phosphopeptide is typically in the nanomolar to low micromolar range. This affinity is quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table summarizes experimentally determined Kd values for several well-studied SH2 domain-peptide pairs.
| SH2 Domain | Peptide Sequence/Origin | Dissociation Constant (Kd) | Reference(s) |
| Src | EPQpYEEIPIA | 4 nM | [1][6] |
| PDGF-R (pY751) | ~400 nM | [1] | |
| Shc (pYQGLS) | 350 nM | [7] | |
| STAT3 | GpYLPQTV (gp130-derived) | 20.0 - 50.0 nM | [2] |
| PpYLKTK (STAT3 pY705) | 0.9 - 1.6 µM | [2] | |
| Grb2 | PSpYVNVQN (Shc-derived) | 15.8 nM (converted from -10.6 kcal/mol) | [18] |
| EGFR (pY1068) | ~50 - 200 nM | [8] | |
| EGFR (pY1086) | ~200 - 800 nM | [8] | |
| PI3K (p85α N-SH2) | pYMDMSK (PDGF-R derived) | 165 nM (converted from -8.2 kcal/mol) | [18] |
| pYVPML (PDGF-R pY751) | ~100 - 500 nM | [11][13] | |
| Crk | p130Cas (pY362) | 350 nM | [19] |
Note: Kd values can vary depending on the experimental technique and conditions. Values converted from kcal/mol assume T=298K.
Experimental Protocols for Studying SH2-Peptide Interactions
A variety of biophysical and biochemical techniques are employed to characterize the binding of peptides to SH2 domains. Below are overviews and generalized protocols for key methods.
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein (the SH2 domain). A small, free-labeled peptide tumbles rapidly, resulting in low polarization. When bound to the much larger SH2 domain, its tumbling slows, and polarization increases. This change is used to determine binding affinity.
Generalized Protocol:
-
Reagent Preparation:
-
Synthesize or procure a peptide ligand with a fluorescent label (e.g., 5-Carboxyfluorescein).
-
Express and purify the SH2 domain protein.
-
Prepare a suitable binding buffer (e.g., PBS or Tris with 0.01% Tween-20).
-
-
Assay Setup:
-
In a microplate (e.g., 384-well, black), add a fixed, low concentration of the fluorescently labeled peptide (e.g., 10 nM) to each well.[8]
-
Create a serial dilution of the SH2 domain protein and add it to the wells.
-
Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of SH2 domain (for maximum polarization).
-
-
Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 1 hour) to reach equilibrium.[8]
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in polarization (mP) as a function of the SH2 domain concentration.
-
Fit the resulting sigmoidal binding curve to a one-site binding model to calculate the Kd.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. One molecule (ligand, e.g., SH2 domain) is immobilized on the chip, and its binding partner (analyte, e.g., phosphopeptide) is flowed over the surface. The association and dissociation of the analyte are monitored to determine kinetic rates (kon, koff) and the dissociation constant (Kd).
Generalized Protocol:
-
Chip Preparation & Immobilization:
-
Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Immobilize the ligand (e.g., a GST-tagged SH2 domain) to the surface via amine coupling or capture-based methods to a desired density (e.g., 300-500 RU for kinetic analysis).[17]
-
Deactivate any remaining active esters with an injection of ethanolamine.[17]
-
-
Binding Analysis:
-
Prepare a series of analyte (phosphopeptide) dilutions in running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the binding response (in Resonance Units, RU) during the association phase (analyte injection) and the dissociation phase (buffer flow).
-
-
Regeneration:
-
After each analyte injection, inject a regeneration solution (e.g., low pH glycine or high salt) to strip the bound analyte from the ligand, returning the signal to baseline.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to globally determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution technique that can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[1]
Generalized Protocol:
-
Sample Preparation:
-
Express and purify both the SH2 domain and the phosphopeptide ligand to high purity.
-
Dialyze both protein and peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both samples.
-
-
Instrument Setup:
-
Load the SH2 domain solution into the sample cell of the calorimeter.
-
Load the more concentrated peptide solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, timed injections of the peptide from the syringe into the SH2 domain in the cell.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.
-
-
Data Analysis:
-
The raw data (heat per injection) is integrated to generate a binding isotherm (kcal/mol vs. molar ratio).
-
This isotherm is fitted to a binding model to extract the thermodynamic parameters: Ka (from which Kd is calculated), stoichiometry (n), and ΔH. The entropy (ΔS) is then calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Conclusion and Future Outlook
SH2 domains are fundamental mediators of protein-protein interactions that govern a vast array of cellular processes. Their ability to specifically recognize phosphotyrosine motifs allows for the precise and rapid assembly of signaling complexes in response to extracellular cues. The quantitative and methodological frameworks detailed in this guide provide the tools necessary for researchers to dissect these critical interactions. As our understanding of the structural and dynamic basis of SH2 domain specificity deepens, so too does our ability to design targeted therapeutics. The development of potent and selective SH2 domain inhibitors, whether peptide-based, peptidomimetic, or small molecules, holds immense promise for the treatment of cancers, autoimmune diseases, and other conditions driven by aberrant tyrosine kinase signaling. Future research will continue to focus on mapping the complete SH2-mediated interactome and leveraging this knowledge to create a new generation of precision medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 5. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution structure of the SH2 domain of Grb2/Ash complexed with EGF receptor-derived phosphotyrosine-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Reactome | GRB2 events in EGFR signaling [reactome.org]
- 13. ClinPGx [clinpgx.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Differential Binding to and Regulation of JAK2 by the SH2 Domain and N-Terminal Region of SH2-Bβ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
The intricate world of non-receptor tyrosine kinases and their substrates: A technical guide for researchers.
For researchers, scientists, and drug development professionals, understanding the complex interplay between non-receptor tyrosine kinases (nRTKs) and their substrates is paramount for deciphering cellular signaling and developing targeted therapies. This in-depth technical guide provides a comprehensive overview of nRTK substrates, featuring detailed data, experimental protocols, and visualized signaling pathways.
Non-receptor tyrosine kinases are a diverse family of intracellular enzymes that play pivotal roles in a myriad of cellular processes, including growth, differentiation, adhesion, and immune responses.[1] Their activity is tightly regulated, and dysregulation is often implicated in diseases such as cancer and autoimmune disorders.[1] The specific phosphorylation of substrate proteins by nRTKs is the biochemical foundation of their signaling function. Identifying these substrates and the precise sites of phosphorylation is a key objective in cell biology and drug discovery.
Quantitative Analysis of nRTK Substrates
A comprehensive understanding of nRTK signaling requires quantitative data on kinase-substrate interactions. While extensive lists of substrates and their phosphorylation sites have been identified, kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) are often determined in a study-specific manner and are not always readily available in centralized databases. The following tables summarize known substrates and their phosphorylation sites for several key nRTK families, providing a valuable resource for comparative analysis.
Src Family Kinase Substrates
The Src family is one of the best-characterized nRTK families, implicated in a wide range of signaling pathways.[2]
| Substrate | Phosphorylation Site(s) | Cellular Function |
| Focal Adhesion Kinase (FAK) | Y397, Y407, Y576, Y577, Y861, Y925 | Cell adhesion, migration |
| p130Cas | Tyrosine residues in the substrate domain | Adapter protein in integrin signaling |
| Paxillin | Y31, Y118 | Cytoskeletal organization, cell adhesion |
| Cortactin | Y421, Y466, Y482 | Actin polymerization, cell migration |
| Catenin (β-catenin) | Y86, Y654 | Cell-cell adhesion, transcription |
| STAT3 | Y705 | Signal transduction, gene expression |
| EGFR | Y845 | Growth factor signaling |
Abl Kinase Substrates
Abl kinase is a crucial regulator of cell proliferation, adhesion, and the DNA damage response.[3] Its aberrant activation, often through chromosomal translocation to form the BCR-ABL fusion protein, is a hallmark of chronic myeloid leukemia.[4]
| Substrate | Phosphorylation Site(s) | Cellular Function |
| CrkL | Y207 | Adapter protein in various signaling pathways |
| STAT5 | Y694 | Signal transduction, cell proliferation |
| p130Cas | Tyrosine residues in the substrate domain | Adapter protein in integrin signaling |
| Paxillin | Y31, Y118 | Cytoskeletal organization, cell adhesion |
| RIN1 | Multiple tyrosine residues | Ras GTPase effector |
| NCK1 | Y105 | Adapter protein in cytoskeletal organization |
| SYK | Multiple tyrosine residues | Signal transduction in immune cells[4] |
JAK Family Kinase Substrates
The Janus kinases (JAKs) are central to cytokine signaling through the JAK-STAT pathway, which is critical for immunity and hematopoiesis.[5]
| Substrate | Phosphorylation Site(s) | Cellular Function |
| STAT1 | Y701 | Transcription factor in interferon signaling |
| STAT3 | Y705 | Transcription factor in cytokine signaling |
| STAT5a/b | Y694/Y699 | Transcription factors in cytokine and growth factor signaling |
| JAK1 (autophosphorylation) | Y1038, Y1039 | Kinase activation |
| JAK2 (autophosphorylation) | Y1007, Y1008 | Kinase activation |
| JAK3 (autophosphorylation) | Y980, Y981 | Kinase activation[6] |
| TYK2 (autophosphorylation) | Y1054, Y1055 | Kinase activation |
Syk Kinase Substrates
Spleen tyrosine kinase (Syk) is a key mediator of immunoreceptor signaling, particularly in B cells.[7]
| Substrate | Phosphorylation Site(s) | Cellular Function |
| BLNK (SLP-65) | Y84, Y96, Y178, Y189 | Adapter protein in B-cell receptor signaling |
| PLCγ2 | Y753, Y759, Y1217 | Phospholipase in B-cell receptor signaling |
| Vav1 | Y160, Y174 | Guanine nucleotide exchange factor for Rho GTPases |
| CD19 | Multiple tyrosine residues | B-cell co-receptor |
| BCAP | Multiple tyrosine residues | Adapter protein in B-cell receptor signaling |
| Ig-α (CD79a) / Ig-β (CD79b) | ITAM tyrosines | B-cell receptor signaling subunits |
FAK Substrates
Focal Adhesion Kinase (FAK) is a central organizer of signaling at sites of cell-extracellular matrix adhesion.[8]
| Substrate | Phosphorylation Site(s) | Cellular Function |
| p130Cas | Tyrosine residues in the substrate domain | Adapter protein in integrin signaling |
| Paxillin | Y31, Y118 | Cytoskeletal organization, cell adhesion |
| Grb7 | Multiple tyrosine residues | Adapter protein in growth factor signaling |
| N-WASP | Multiple tyrosine residues | Actin polymerization |
| Endophilin A2 | Multiple tyrosine residues | Endocytosis and membrane trafficking |
| PI3-Kinase (p85 subunit) | Multiple tyrosine residues | Lipid kinase in cell survival and growth |
Experimental Protocols for nRTK Substrate Identification
The identification and validation of nRTK substrates require a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Immunoprecipitation for Kinase-Substrate Interaction
This protocol describes the co-immunoprecipitation of a kinase and its putative substrate to verify their physical interaction within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the kinase and the putative substrate
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the kinase overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the kinase and the putative substrate.
In Vitro Kinase Assay
This assay directly tests the ability of an nRTK to phosphorylate a purified substrate.
Materials:
-
Purified, active nRTK
-
Purified substrate protein or peptide
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (radioactive [γ-32P]ATP or non-radioactive ATP)
-
Stop solution (e.g., EDTA or SDS-PAGE loading buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified substrate, and the purified nRTK.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding the stop solution.
-
Detection:
-
Radioactive method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.
-
Non-radioactive method: Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate, or by mass spectrometry to identify the phosphorylation site.
-
Quantitative Phosphoproteomics using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the quantitative analysis of changes in protein phosphorylation in response to nRTK activation or inhibition.[9]
Materials:
-
SILAC-compatible cell culture medium (e.g., DMEM) lacking lysine and arginine
-
"Light" (normal) L-lysine and L-arginine
-
"Heavy" (isotope-labeled, e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) L-lysine and L-arginine
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads)
-
LC-MS/MS system
Procedure:
-
SILAC Labeling: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium to achieve complete labeling.
-
Cell Treatment: Treat one cell population with a stimulus to activate the nRTK of interest (or an inhibitor to block its activity), while the other population serves as a control.
-
Cell Lysis and Protein Digestion: Lyse the cells, combine equal amounts of protein from the "light" and "heavy" populations, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using TiO2 or Fe-IMAC chromatography.[9]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of "light" and "heavy" phosphopeptides. Peptides showing a significant change in the heavy-to-light ratio are considered potential substrates of the nRTK.
Visualizing nRTK Signaling Pathways
To illustrate the complex signaling networks orchestrated by nRTKs, the following diagrams were generated using the Graphviz DOT language.
Src Signaling Pathway
Abl Signaling Pathway
JAK-STAT Signaling Pathway
Syk Signaling in B-Cells
FAK Signaling Pathway
Conclusion
The study of non-receptor tyrosine kinase substrates is a dynamic and rapidly evolving field. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the intricate signaling networks governed by these crucial enzymes. As our understanding of these pathways deepens, so too will our ability to develop novel and effective therapeutic interventions for a host of human diseases. The continued application of advanced proteomic techniques and systems biology approaches will undoubtedly uncover new substrates and regulatory mechanisms, further illuminating the complex world of nRTK signaling.
References
- 1. Src (human) [phosphosite.org]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Regulation of Cell Adhesion Responses by Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolution of Src Kinase Substrate Recognition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The specificity of protein kinases is fundamental to the integrity of cellular signaling. Misregulation of kinase activity, often stemming from a loss of substrate specificity, is a hallmark of numerous diseases, including cancer. Src, the prototypical non-receptor tyrosine kinase, stands as a pivotal regulator of diverse cellular processes such as proliferation, survival, and motility. Its deregulation is implicated in a multitude of cancers, making it a prime target for therapeutic intervention.[1] Understanding how the substrate recognition mechanisms of Src have evolved provides critical insights into its function in normal physiology and pathology, and informs the development of more specific and effective inhibitors. This guide details the evolutionary trajectory of Src's substrate specificity, outlines the key structural determinants of substrate recognition, and provides comprehensive protocols for the experimental techniques used to elucidate these properties.
The Evolutionary Trajectory of Src Substrate Specificity
The evolution of Src kinase specificity did not follow a simple path of increasing precision. Instead, research involving the reconstruction of ancestral kinases has revealed a complex, bimodal evolutionary pattern that distinguishes Src from its close relative, Abl.[2][3]
-
A Promiscuous Progenitor: The last common ancestor of tyrosine kinases was likely a promiscuous enzyme with broad substrate specificity.[2][3]
-
Specialization and Divergence: This promiscuous ancestor evolved into a more specific kinase, the common ancestor of the Src and Abl families (Anc-AS). From this point, the evolutionary paths diverged significantly.[2]
-
Abl - A Path to Specificity (Subfunctionalization): The lineage leading to modern Abl kinase underwent subfunctionalization, progressively refining its active site to become highly specific for a limited set of substrates. This is exemplified by its strong preference for a proline residue at the +3 position relative to the phosphorylated tyrosine.[2]
-
Src - A Path to Generality (Neofunctionalization): In contrast, the evolutionary trajectory toward modern Src involved a relaxation of substrate specificity.[2] The ancestral Src kinase (Anc-S1) was an intermediate, and modern Src evolved to become a more promiscuous kinase, capable of phosphorylating a wider array of substrates than its direct ancestor and its relative, Abl.[2] This "neofunctionalization" allowed Src to be integrated into a broad spectrum of signaling pathways that arose with the evolution of multicellularity.[4]
This evolutionary divergence highlights two distinct strategies for creating new signaling pathways: one by narrowing substrate scope to ensure high fidelity (Abl), and the other by broadening it to act as a versatile signaling node (Src).[2]
Key Determinants of Substrate Recognition
Substrate recognition by Src is a multi-faceted process, relying on both the intrinsic preferences of the kinase domain and the targeting functions of its accessory domains.
Catalytic (SH1) Domain Specificity
The kinase domain itself confers a basal level of substrate specificity through direct recognition of amino acids surrounding the target tyrosine.
-
Consensus Motif: While considered promiscuous, Src does exhibit preferences for certain residues. A general consensus motif includes a bulky hydrophobic residue (e.g., Isoleucine) at the -1 position and acidic residues (Aspartate/Glutamate) at the -3 position.[2]
-
Structural Divergence within Tyrosine Kinases: Structural studies using NMR and molecular dynamics have revealed that Src's mode of substrate binding may be distinct from other tyrosine kinase families like EGFR and IRK.[5] While most tyrosine kinases are thought to bind substrates along the C-lobe of the kinase domain, Src appears to bind peptides in the cleft between the N- and C-lobes, an orientation more akin to serine/threonine kinases.[5] This suggests a significant evolutionary divergence in the mechanism of substrate recognition within the tyrosine kinase superfamily, with Src representing a distinct branch.[5]
Role of SH2 and SH3 Domains
The Src Homology 2 (SH2) and 3 (SH3) domains are critical for localizing the kinase to specific subcellular compartments and for selecting appropriate substrates.[6] This localization-based mechanism is a primary driver of specificity in vivo.
-
SH2 Domain: Binds to specific phosphotyrosine (pY)-containing motifs on partner proteins, tethering Src to activated receptor complexes or scaffold proteins.[6][7]
-
SH3 Domain: Recognizes and binds to proline-rich motifs (PxxP) on substrates and adaptors.[7]
These domains function in a coordinated manner. The binding of SH2 and/or SH3 domains to a substrate not only increases the local concentration of the kinase domain near its target phosphorylation site but can also allosterically activate the kinase by disrupting its autoinhibited conformation.[1] This coupling of localization and activation ensures that Src activity is precisely targeted in space and time.
References
- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. pnas.org [pnas.org]
- 5. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. protein.bio.msu.ru [protein.bio.msu.ru]
Biophysical Characterization of Src Substrate Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biophysical techniques used to characterize the binding of substrates to the Src non-receptor tyrosine kinase. Understanding the quantitative and mechanistic details of these interactions is crucial for elucidating Src's role in cellular signaling and for the rational design of targeted therapeutics.
Quantitative Data on Src Substrate Binding
The interaction of Src with its substrates is a multifaceted process involving multiple domains, primarily the SH2, SH3, and the kinase domain itself. The binding affinities and kinetics of these interactions are critical determinants of signaling specificity and efficiency. The following table summarizes key quantitative data from various biophysical studies.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Thermodynamic Parameters (ITC) | Reference |
| Src SH2 Domain & Phosphopeptides | ||||||
| Src SH2 & pYEEI peptide | SPR | 4 nM | - | - | - | [1] |
| Src SH2 & hamster polyoma middle tumor antigen phosphopeptide | ITC | 0.55 µM | - | - | - | [2] |
| SPR | 0.67 µM | - | - | - | [2] | |
| Src SH2 & PDGF-R (Tyr-751) phosphopeptide | Binding Assay | ~2 orders of magnitude lower affinity than pYEEI-P | - | - | - | [1] |
| Src SH2 & Src (Tyr-527) phosphopeptide | Binding Assay | ~104-fold lower affinity than pYEEI-P | - | - | - | [1] |
| Src SH2 & Src (Tyr-416) phosphopeptide | Binding Assay | ~104-fold lower affinity than pYEEI-P | - | - | - | [1] |
| p85 SH2 & PDGFR-derived phosphopeptides | SPR | - | 3 x 107 to 40 x 107 | 0.11 to 0.19 | - | [3] |
| Src SH3 Domain & Proline-rich Peptides | ||||||
| CrkSH3(1) & P3P4P5A6L7P8P9K10K11R12 peptide | - | 1.89 µM | - | - | - | [4][5] |
| Abl-SH3 & APSYSPPPPP (p41) peptide | ITC | - | - | - | Favorable enthalpy, unfavorable entropy | [6] |
| Src Kinase Domain & Peptide Substrates | ||||||
| v-Src (wild-type) & IYGEFKKK peptide | Kinase Assay | Km (ATP) = 16 µM | kcat = 2.1 s-1 | - | - | [7] |
| v-Src (I338A mutant) & IYGEFKKK peptide | Kinase Assay | Km (ATP) = 280 µM | kcat = 0.014 s-1 | - | - | [7] |
Experimental Protocols
Detailed methodologies for key biophysical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[8][9]
Protocol:
-
Sample Preparation:
-
Dialyze both the Src protein (in the cell) and the substrate peptide (in the syringe) extensively against the same buffer to minimize buffer mismatch artifacts.[10] A suitable buffer is 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 2 mM MgCl2.[11]
-
Determine the concentrations of the protein and peptide with high accuracy.
-
Degas the solutions immediately before the experiment to prevent air bubbles.[10]
-
-
Experimental Setup:
-
A typical starting concentration for the protein in the cell is 40 µM, and for the peptide in the syringe is 400 µM.[10]
-
Set the experiment temperature (e.g., 25°C).
-
Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
-
-
Data Acquisition:
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
The raw data is a series of peaks corresponding to the heat change upon each injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the Kd, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., substrate peptide) to a ligand (e.g., Src domain) immobilized on a sensor chip.[12][13] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).[6]
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]
-
Inject the purified Src protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.[14]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the substrate peptide (analyte) in a suitable running buffer (e.g., PBS with 0.005% Tween 20) over the immobilized ligand surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
After the association phase, flow the running buffer alone to monitor the dissociation of the complex.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.
-
The Kd can be calculated as koff/kon.
-
In Vitro Kinase Assay
In vitro kinase assays measure the phosphorylation of a substrate by a kinase. This can be used to determine the kinetic parameters of the enzymatic reaction, such as Km and kcat.
Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a quenching solution (e.g., SDS loading buffer or acid).
-
Separate the phosphorylated substrate from the unreacted ATP. This can be done by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter or by autoradiography.
-
-
Data Analysis:
-
Determine the initial reaction velocities at various substrate concentrations.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
-
NMR Spectroscopy - Chemical Shift Perturbation (CSP)
NMR spectroscopy can be used to map the binding interface between a protein and its substrate.[16] Chemical shift perturbation (CSP) or chemical shift mapping monitors changes in the chemical shifts of a protein's nuclei upon the addition of a ligand.[17][18]
Protocol:
-
Sample Preparation:
-
Prepare a uniformly 15N-labeled sample of the Src domain of interest.
-
The substrate peptide is typically unlabeled.
-
Both protein and peptide should be in a suitable NMR buffer (e.g., phosphate buffer in D2O).
-
-
Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein alone. This spectrum serves as the reference.
-
Titrate in increasing amounts of the unlabeled substrate peptide and acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the amide peaks that show significant chemical shift changes upon addition of the peptide.
-
The magnitude of the chemical shift perturbation for each residue can be calculated using a weighted average of the 1H and 15N chemical shift differences.
-
Map the residues with significant perturbations onto the three-dimensional structure of the Src domain to identify the binding site.
-
Mandatory Visualizations
Src Signaling Pathway
Caption: Simplified Src signaling pathway illustrating upstream activators and downstream effectors.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Step-by-step workflow for a typical Isothermal Titration Calorimetry experiment.
Logical Relationship of Src Domain Interactions
References
- 1. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Affinity and specificity requirements for the first Src homology 3 domain of the Crk proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic dissection of the binding energetics of proline-rich peptides to the Abl-SH3 domain: implications for rational ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protein-nmr.org.uk [protein-nmr.org.uk]
- 17. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Structural Underpinnings of Specificity: A Deep Dive into Src Kinase Substrate Recognition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The proto-oncogene tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family, pivotal in the orchestration of a multitude of cellular processes including proliferation, differentiation, motility, and adhesion.[1] The dysregulation of Src activity is a hallmark of various cancers, making it a critical target for therapeutic intervention. The fidelity of Src-mediated signaling hinges on its precise selection of substrates. This technical guide delves into the intricate structural basis of Src kinase substrate specificity, offering a comprehensive overview of the molecular determinants, experimental methodologies for their elucidation, and the quantitative parameters that govern these interactions.
The Tripartite Basis of Src Substrate Specificity
The specificity of Src kinase is not dictated by a single entity but rather emerges from the coordinated action of its distinct functional domains: the SH2 domain, the SH3 domain, and the catalytic kinase domain.[2][3] This tripartite arrangement allows for a multi-layered mechanism of substrate recognition, combining localization effects with the intrinsic catalytic preference of the kinase domain.
The SH2 Domain: A Phosphotyrosine-Specific Anchor
The Src Homology 2 (SH2) domain is a structurally conserved module of approximately 100 amino acids that specifically recognizes and binds to phosphorylated tyrosine (pY) residues within a particular sequence context.[2][4] This interaction is crucial for localizing Src to specific subcellular compartments and protein complexes where its substrates reside. The binding affinity of SH2 domains for their phosphopeptide ligands typically falls within the nanomolar to low micromolar range, indicating strong and specific interactions.[5][6]
The specificity of the SH2 domain is primarily determined by the amino acid residues C-terminal to the phosphotyrosine.[4] The consensus binding motif for the Src SH2 domain is generally considered to be pY-E-E-I .[7] Structural studies have revealed a two-pronged binding mode where the phosphotyrosine inserts into a conserved, positively charged pocket, while the side chains of the subsequent residues, particularly at the +3 position (Isoleucine in the consensus motif), engage with a more variable hydrophobic pocket, thereby conferring specificity.[8]
The SH3 Domain: A Proline-Rich Motif Interactor
The Src Homology 3 (SH3) domain is a smaller module of about 60 amino acids that recognizes and binds to proline-rich sequences, typically containing a P-x-x-P core motif (where 'x' is any amino acid).[9] These proline-rich motifs often adopt a left-handed polyproline type II (PPII) helix conformation.[10] SH3 domain interactions are generally of lower affinity than SH2-pY interactions, with dissociation constants (Kd) typically in the micromolar range.[10][11] This transient nature of binding is thought to be important for dynamic protein-protein interactions.
SH3 domains play a critical role in assembling signaling complexes and targeting Src to specific substrates. The specificity of SH3 domains is determined by residues flanking the P-x-x-P core and by the overall shape and charge distribution of the binding surface on the SH3 domain itself.[12] There are two main classes of SH3 binding motifs: Class I (R-x-x-P-x-x-P) and Class II (P-x-x-P-x-R), which bind to the SH3 domain in opposite orientations.[9]
The Kinase Domain: Intrinsic Catalytic Preference
While the SH2 and SH3 domains are critical for substrate recruitment and localization, the kinase domain itself possesses an intrinsic substrate specificity.[13][14] This specificity is determined by the amino acid sequence immediately surrounding the target tyrosine residue. Through techniques like peptide library screening, the optimal phosphorylation motif for the Src kinase domain has been identified.
A preferred substrate sequence for Src family kinases includes a bulky hydrophobic or aliphatic residue at the -1 position (relative to the phosphorylated tyrosine), such as Isoleucine, Valine, or Leucine.[15] Additionally, acidic residues (Aspartate or Glutamate) are often favored at positions -2 and/or -3.[15] Recent studies using high-throughput screening methods have revealed subtle differences in the electrostatic recognition of substrates even between closely related Src-family kinases like c-Src and Lck, highlighting the fine-tuning of specificity at the active site.[13]
Quantitative Analysis of Src-Substrate Interactions
A quantitative understanding of the binding affinities and kinetic parameters is essential for dissecting the intricacies of Src substrate recognition and for the rational design of targeted inhibitors.
Binding Affinities of SH2 and SH3 Domains
The strength of the interactions between the SH2 and SH3 domains and their respective peptide ligands is a key determinant of substrate recruitment.
| Domain | Peptide Ligand (Source) | Sequence | Binding Affinity (Kd) | Reference |
| Src SH2 | Hamster polyoma middle T antigen | EPQpYEEIPIYL | ~1 nM | [5] |
| Src SH2 | PDGF Receptor | (pY751) | ~400 nM (2 orders of magnitude lower than pYEEI) | [7] |
| Lck SH2 | Hamster polyoma middle T antigen | EPQpYEEIPIYL | ~1 nM | [5] |
| Sem-5 SH3 | Sos | PPPVPPRRR | ~30 µM | [11] |
| Crk SH3(1) | C3G | P3P4P5A6L7P8P9K10K11R12 | 1.89 µM | [16] |
Note: Kd values can vary depending on the experimental conditions and techniques used.
Kinetic Parameters of the Kinase Domain
The efficiency of phosphorylation by the Src kinase domain is described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.
| Kinase | Peptide Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| c-Src | "Src-preferred" Peptide 1 | AEEEIYGEFEA | - | - | - | [13] |
| c-Src | "Src-preferred" Peptide 2 | GEEQIYGEFDD | - | - | - | [13] |
| Lck | "Lck-preferred" Peptide 1 | DAEPLYGDFDA | - | - | - | [13] |
| Lck | "Lck-preferred" Peptide 2 | EEEPIYGDEID | - | - | - | [13] |
| c-Src | Universal Substrate | AEEEIYAAFFA | - | - | - | [13] |
Note: Specific kinetic parameters for a wide range of peptide substrates are often determined in individual studies and are not always compiled in a central database. The table indicates peptides for which relative phosphorylation efficiencies have been determined, implying differences in their kinetic parameters.
Experimental Protocols for Studying Src Substrate Specificity
A variety of sophisticated experimental techniques are employed to investigate the structural and functional aspects of Src kinase substrate recognition.
In Vitro Kinase Assay
This is a fundamental technique to measure the phosphotransferase activity of Src kinase towards a specific substrate.
Protocol:
-
Reaction Buffer Preparation: Prepare a 2X kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT).
-
Substrate Preparation: Prepare a stock solution of the synthetic peptide substrate (e.g., KVEKIGEGTYGVVYK) in the kinase reaction buffer or water.[17]
-
ATP Preparation: Prepare a stock solution of ATP. For radioactive assays, include [γ-³²P]ATP.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate, and the purified Src kinase enzyme.
-
Initiate Reaction: Start the reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[17]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 40% Trichloroacetic acid (TCA) or 50 mM EDTA).[17][18]
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP with phosphoric acid, and quantify the incorporated radioactivity using a scintillation counter.[17]
-
Non-Radioactive Method (ELISA-based): Transfer the reaction mixture to a streptavidin-coated plate (if using a biotinylated peptide substrate). Detect the phosphorylated peptide using a specific anti-phosphotyrosine antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent probe.[18]
-
Peptide Library Screening
This high-throughput method is used to determine the optimal substrate sequence for the Src kinase domain.
Protocol (Bacterial Surface Display): [13][14]
-
Library Construction: A genetically encoded library of peptides is designed and cloned into a bacterial surface display vector, such that each bacterium displays a single peptide sequence on its surface.
-
Bacterial Culture and Induction: The bacterial library is cultured and expression of the surface-displayed peptides is induced.
-
Kinase Reaction: The cultured bacteria are incubated with purified Src kinase domain and ATP, allowing for the phosphorylation of the displayed peptides.
-
Labeling: The bacteria are then labeled with a fluorescently tagged pan-phosphotyrosine antibody.
-
Fluorescence-Activated Cell Sorting (FACS): The bacterial population is sorted based on the fluorescence intensity, separating cells with highly phosphorylated peptides from those with poorly phosphorylated ones.
-
Sequencing: The peptide-encoding DNA from the sorted bacterial populations is extracted and sequenced using next-generation sequencing to identify the enriched (preferred) and depleted (disfavored) peptide sequences.
-
Data Analysis: The sequencing data is analyzed to generate a consensus substrate motif.
X-ray Crystallography of Src-Substrate Complexes
This technique provides high-resolution structural information on how Src domains recognize and bind to their substrates.
Protocol (for SH2 domain-phosphopeptide complex): [19][20]
-
Protein Expression and Purification: Express and purify the Src SH2 domain (or other domains of interest) using standard recombinant protein production methods.
-
Peptide Synthesis: Synthesize the phosphopeptide ligand of interest.
-
Complex Formation: Mix the purified SH2 domain and the phosphopeptide in a stoichiometric ratio to allow for complex formation.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods by mixing the protein-peptide complex with a variety of crystallization reagents.
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam to collect diffraction data.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the SH2 domain-phosphopeptide complex is built and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding interfaces, conformational changes, and dynamics.
Protocol (for SH2 domain-phosphopeptide interaction): [1][21][22]
-
Protein Isotope Labeling: Express and purify the Src SH2 domain with ¹⁵N and/or ¹³C isotopic labels.
-
NMR Sample Preparation: Prepare a sample of the labeled SH2 domain in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the free SH2 domain.
-
Titration: Gradually add unlabeled phosphopeptide to the NMR sample and acquire a series of ¹H-¹⁵N HSQC spectra at different peptide concentrations.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the amide protons and nitrogens of the SH2 domain upon peptide binding. Residues with significant chemical shift changes are likely at or near the binding interface.
-
Structure Calculation (optional): For a full structural determination, additional NMR experiments (e.g., NOESY, RDC) are required to generate distance and orientation restraints for calculating the three-dimensional structure of the complex.
Visualizing Src Signaling and Experimental Workflows
Visual diagrams are indispensable for conceptualizing the complex relationships in Src signaling and the logical flow of experimental procedures.
Caption: A simplified overview of a Src signaling pathway.
Caption: Experimental workflow for studying Src substrate specificity.
Caption: Logical relationship of Src domains in substrate recognition.
Conclusion
The substrate specificity of Src kinase is a finely tuned process governed by the interplay of its SH2, SH3, and kinase domains. The SH2 and SH3 domains act as molecular scouts, directing the kinase to the appropriate subcellular locations and protein complexes, while the kinase domain executes the phosphorylation event with its own intrinsic sequence preference. A thorough understanding of the structural basis of this specificity, supported by quantitative binding and kinetic data, is paramount for elucidating the complex signaling networks regulated by Src and for the development of next-generation selective inhibitors for the treatment of cancer and other diseases. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this critical aspect of Src biology.
References
- 1. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the SH2 and SH3 domains in the regulation of neuronal Src kinase functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. High-Density Peptide Microarrays for Reliable Identification of Phosphorylation Sites and Upstream Kinases | Springer Nature Experiments [experiments.springernature.com]
- 7. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Locking the Active Conformation of c-Src Kinase through the Phosphorylation of the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
- 15. pnas.org [pnas.org]
- 16. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR | Carlomagno Group [carlomagno-group.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Cooperative activation of Src family kinases by SH3 and SH2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural basis for the recognition of c-Src by its inactivator Csk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Structure Determination of SH2 Domain-Phosphopeptide Complexes by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR Methods to Study the Dynamics of SH2 Domain-Phosphopeptide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Endogenous Src Kinase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Dysregulation of Src activity is frequently implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[2][3] A crucial step in understanding Src's function and developing targeted therapies is the identification of its endogenous substrates. This technical guide provides a comprehensive overview of the core methodologies employed to identify and validate endogenous Src kinase substrates, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.
Core Methodologies for Substrate Identification
Several powerful techniques are utilized to identify novel Src kinase substrates. These methods can be broadly categorized into in vivo, in vitro, and in silico approaches. This guide will focus on the most prominent and effective experimental strategies.
Quantitative Phosphoproteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC-based quantitative phosphoproteomics is a powerful method for identifying and quantifying changes in protein phosphorylation in response to Src kinase activity.[4][5] This technique involves metabolically labeling two cell populations with "light" and "heavy" isotopic forms of amino acids. One population is then treated to activate Src, and the cell lysates are combined. Following protein digestion and phosphopeptide enrichment, mass spectrometry is used to identify and quantify the relative abundance of phosphopeptides between the two populations, revealing potential Src substrates.[6]
Experimental Workflow for SILAC-based Phosphoproteomics
SILAC phosphoproteomics workflow.
Detailed Protocol for SILAC-based Phosphoproteomics:
-
Cell Culture and Labeling:
-
Culture two populations of the desired cell line in parallel.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use medium supplemented with stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6,15N2-lysine).[7]
-
Passage the cells for at least five generations to ensure complete incorporation of the labeled amino acids.[7]
-
-
Src Activation and Cell Lysis:
-
Induce Src activity in the "heavy" labeled cell population. This can be achieved through various methods, such as growth factor stimulation or the use of a conditionally active Src mutant.[8] The "light" population serves as the control.
-
After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify the phosphopeptides and quantify the "heavy" to "light" ratio for each peptide. A significant increase in this ratio indicates a potential Src substrate.[9]
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a classic and effective method for identifying proteins that interact with a specific protein of interest, in this case, Src.[10] By immunoprecipitating endogenous Src, co-precipitating substrates can be identified by mass spectrometry. A variation of this technique involves using a "substrate-trapping" mutant of Src that binds to its substrates but has reduced catalytic activity, thereby stabilizing the kinase-substrate complex.
Experimental Workflow for IP-MS
Immunoprecipitation-Mass Spectrometry workflow.
Detailed Protocol for Immunoprecipitation-Mass Spectrometry:
-
Cell Lysis and Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the Src-containing protein complexes from the beads.
-
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion with trypsin, and identify the proteins by LC-MS/MS.[13]
-
In Vitro Kinase Assay
In vitro kinase assays are essential for confirming that a putative substrate identified by other methods is a direct target of Src.[14] This assay involves incubating purified, active Src kinase with a purified candidate substrate protein or peptide in the presence of ATP. Phosphorylation of the substrate is then detected.
Detailed Protocol for In Vitro Kinase Assay:
-
Reaction Setup:
-
Incubation and Termination:
-
Detection of Phosphorylation:
Peptide Microarrays
Peptide microarrays offer a high-throughput method for screening large numbers of potential peptide substrates in parallel.[19][20] A library of peptides, often derived from known or putative phosphorylation sites, is immobilized on a solid support. The array is then incubated with active Src kinase and ATP, and phosphorylation of the peptides is detected.[21][22]
Detailed Protocol for Peptide Microarray Analysis:
-
Array Preparation and Kinase Reaction:
-
Fabricate or obtain a peptide microarray containing a library of potential Src substrate peptides.
-
Incubate the array with active Src kinase in a kinase reaction buffer containing ATP.
-
-
Detection and Analysis:
-
After the kinase reaction, wash the array to remove unbound kinase and ATP.
-
Detect phosphorylated peptides using a phospho-tyrosine specific antibody conjugated to a fluorescent dye.[21]
-
Scan the microarray and quantify the fluorescence intensity of each spot to identify peptides that are efficiently phosphorylated by Src.
-
Quantitative Data Summary
The following tables summarize some of the known and novel endogenous Src substrates identified through various proteomic approaches.
Table 1: Experimentally Validated Endogenous Src Substrates
| Substrate Protein | Phosphorylation Site(s) | Method of Identification | Fold Change in Phosphorylation (upon Src activation) | Cellular Context | Reference |
| FAK (Focal Adhesion Kinase) | Y397, Y407, Y576, Y577, Y861, Y925 | IP-MS, Phosphoproteomics | >2 | Adherent cells | [23][24] |
| Cortactin | Y421, Y466, Y482 | SILAC, IP-MS | >2 | Various | [1][25] |
| p130Cas (BCAR1) | Multiple YxxP motifs | IP-MS, Phosphoproteomics | >2 | Adherent cells | [26] |
| EWS1 | Y226, Y255, Y336, Y491 | SILAC | >2 | 293T cells | [25] |
| hnRNP-K | Y72 | SILAC | >2 | 293T cells | [25] |
| Calponin-3 | Y161 | SILAC | >2 | 293T cells | [25] |
| G3BP | Not specified | SILAC | >2 | 293T cells | [25] |
| Vimentin | Not specified | Chemical Genetics, IP-Western | Increased | SYF cells | [8] |
| C3G | Not specified | Chemical Genetics, IP-Western | Increased | SYF cells | [8] |
| Tensin | Not specified | Chemical Genetics, IP-Western | Increased | SYF cells | [8] |
| Matrin | Not specified | Chemical Genetics, IP-Western | Increased | SYF cells | [8] |
| Nucleophosmin | Not specified | Chemical Genetics, IP-Western | Increased | SYF cells | [8] |
| GSK-3β | Not specified | Chemical Genetics, IP-Western | Increased | SYF cells | [8] |
Table 2: Novel Putative Src Substrates Identified by Quantitative Phosphoproteomics [8][27]
| Protein Category | Examples of Identified Proteins |
| Signaling Proteins | Met, EphA2, Fak, SgK223 |
| Cytoskeletal Proteins | Vimentin, Tensin |
| Vesicular-associated Proteins | Multiple |
| RNA/DNA Binding Proteins | hnRNP-K, EWS1, Matrin |
Validation of Identified Substrates
Once putative Src substrates are identified, it is essential to validate these findings using independent methods.
Western Blotting
Western blotting is a standard technique to confirm the phosphorylation of a substrate in response to Src activity in cells.[28][29]
Detailed Protocol for Western Blot Validation:
-
Cell Treatment and Lysis:
-
Treat cells to activate or inhibit Src kinase.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Separation and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like actin.[30]
-
Key Signaling Pathways Involving Src
Src is a central node in numerous signaling pathways. A well-characterized example is its role in integrin-mediated cell adhesion and migration through its interaction with Focal Adhesion Kinase (FAK).[23][24]
Integrin-FAK-Src Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) leads to the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397).[24] This phosphotyrosine residue serves as a docking site for the SH2 domain of Src.[24] The binding of Src to FAK results in the full activation of both kinases, leading to the phosphorylation of numerous downstream substrates, such as paxillin and p130Cas, which regulate cytoskeletal dynamics and cell migration.[31]
Diagram of the Integrin-FAK-Src Signaling Pathway
Integrin-FAK-Src signaling cascade.
Conclusion
The identification of endogenous Src kinase substrates is a dynamic and evolving field that is critical for unraveling the complexities of Src-mediated signaling in both normal physiology and disease. The combination of advanced proteomic techniques, such as SILAC-based phosphoproteomics and IP-MS, with traditional biochemical assays provides a robust framework for discovering and validating novel Src substrates. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further our understanding of Src biology and to develop more effective targeted cancer therapies.
References
- 1. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rapid-immunoprecipitation-mass-spectrometry-of-endogenous-proteins-rime-for-analysis-of-chromatin-complexes - Ask this paper | Bohrium [bohrium.com]
- 13. Rapid immunoprecipitation mass spectrometry of endogenous proteins (RIME) for analysis of chromatin complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. promega.com [promega.com]
- 19. Peptide Microarrays for Profiling of Serine/Threonine Kinase Activity of Recombinant Kinases and Lysates of Cells and Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 20. Peptide microarrays for detailed, high-throughput substrate identification, kinetic characterization, and inhibition studies on protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
- 22. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 24. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 25. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Quantitative phosphoproteomics reveals a cluster of tyrosine kinases that mediates SRC invasive activity in advanced colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Proteomic analysis of Src family kinase phosphorylation states in cancer cells suggests deregulation of the unique domain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Src Optimal Peptide Substrate Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention. A robust and reliable kinase assay is paramount for studying Src function, identifying novel substrates, and screening for potential inhibitors. This document provides detailed protocols for a Src kinase assay utilizing an optimal peptide substrate, offering high sensitivity and specificity for quantifying Src catalytic activity.
Principle of the Assay
The Src kinase assay is based on the measurement of the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a specific tyrosine residue within a synthetic peptide substrate. The rate of this phosphotransferase reaction is directly proportional to the activity of the Src kinase. The optimal peptide substrate sequence is derived from known physiological substrates or identified through peptide library screening to ensure efficient and specific phosphorylation by Src. Assay readout can be achieved through various methods, including the detection of radiolabeled phosphate incorporation or the quantification of adenosine diphosphate (ADP) produced during the kinase reaction.
I. Optimal Peptide Substrates for Src Kinase
Several peptide sequences have been identified as optimal substrates for Src family kinases. The choice of substrate can influence assay sensitivity and specificity. Below are two commonly used optimal peptide substrates:
-
Src Substrate 1 (based on p34cdc2): KVEKIGEGTYGVVYK[1]
-
Src Substrate 2 (identified via screening): AEEEIYGEFEAKKKK
These peptides are commercially available and can be used in the kinase assays described below.
II. Experimental Protocols
This section details two common methods for measuring Src kinase activity: a traditional radioactive assay and a non-radioactive, luminescence-based assay.
A. Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This classic method offers high sensitivity and is considered a gold standard for kinase assays. It involves the use of radiolabeled ATP and subsequent capture of the phosphorylated peptide on a phosphocellulose membrane.
Materials:
-
Active Src Kinase
-
Src Optimal Peptide Substrate (e.g., KVEKIGEGTYGVVYK)
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM MnCl₂, 5 mM EGTA, 0.5 mM Na₃VO₄, 12.5 mM DTT
-
ATP Solution: 10 mM ATP in sterile water
-
[γ-³²P]ATP (10 µCi/µL)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation Vials
-
Scintillation Cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
-
Scintillation counter
Procedure:
-
Prepare 1X Kinase Reaction Buffer: Dilute the 5X Kinase Reaction Buffer to 1X with sterile water. Keep on ice.
-
Prepare Peptide Substrate Stock Solution: Dissolve the lyophilized peptide substrate in the 1X Kinase Reaction Buffer to a final concentration of 1 mM. Store in aliquots at -20°C.
-
Prepare ATP Mix: For each reaction, prepare a working solution of ATP containing unlabeled ATP and [γ-³²P]ATP. A typical final concentration is 100 µM ATP. The specific activity should be determined for each experiment.
-
Set up the Kinase Reaction: In a microcentrifuge tube, assemble the following components on ice:
-
10 µL of 1X Kinase Reaction Buffer
-
5 µL of Peptide Substrate (to a final concentration of 100-200 µM)
-
X µL of Active Src Kinase (the amount should be optimized for linear reaction kinetics)
-
X µL of sterile water to bring the volume to 40 µL
-
-
Initiate the Reaction: Add 10 µL of the ATP mix to each reaction tube to a final volume of 50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Spotting: Spot 75 µL of the reaction mixture onto a pre-labeled P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
-
Quantification: Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
B. Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay
This assay format is a popular alternative to the radioactive method, offering a safer and more high-throughput-friendly workflow. It measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Active Src Kinase
-
This compound (e.g., AEEEIYGEFEAKKKK)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution
-
DTT
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the Src kinase and peptide substrate in the kinase reaction buffer.
-
Set up the Kinase Reaction: In a well of a white assay plate, add the following components:
-
2 µL of Src Kinase
-
2 µL of Peptide Substrate/ATP mixture (final concentrations to be optimized, e.g., 100 µM peptide and 25 µM ATP)
-
1 µL of test compound or vehicle (for inhibitor screening)
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]
-
Measure Luminescence: Read the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the Src kinase activity.
III. Data Presentation
Quantitative data from Src kinase assays are crucial for comparing the efficacy of inhibitors or the efficiency of different substrates. The following table provides an example of how to present such data.
| Compound/Substrate | Parameter | Value | Reference |
| Inhibitors | |||
| Dasatinib | IC₅₀ | 0.5 - 2.5 nM | [3] |
| Saracatinib (AZD0530) | IC₅₀ | 2.7 nM | [3] |
| Bosutinib (SKI-606) | IC₅₀ | 1.2 nM | [3] |
| PP2 | IC₅₀ | 4 nM (for Lck), 5 nM (for Fyn) | [4] |
| SU6656 | IC₅₀ | 280 nM (for Src), 20 nM (for Yes), 130 nM (for Lyn), 170 nM (for Fyn) | [4] |
| Peptide Substrates | |||
| KVEKIGEGTYGVVYK | Kₘ (ATP) | 0.986 µM (with Poly(EY) as substrate) | [5] |
| AEEEIYGEFEAKKKK | - | - | - |
| v-Src with N⁶-(benzyl) ATP | kcat/Kₘ | 7.5 x 10⁴ min⁻¹ M⁻¹ | [6] |
Note: IC₅₀ and kinetic values can vary depending on the specific assay conditions, including ATP concentration and the particular Src family member being tested.
IV. Mandatory Visualizations
A. Src Kinase Signaling Pathway
The following diagram illustrates the central role of Src kinase in cellular signaling, including its upstream activators and downstream effector pathways.
Caption: Src Kinase Signaling Pathway.
B. Experimental Workflow for Src Kinase Assay
The diagram below outlines the general workflow for performing a Src kinase assay, applicable to both radioactive and non-radioactive methods.
Caption: Src Kinase Assay Experimental Workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. promega.com [promega.com]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase activity assays Src and CK2 [protocols.io]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Notes and Protocols: In Vitro Src Kinase Activity Assay Using a Peptide Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Dysregulation of Src kinase activity has been implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[1][2] Consequently, robust and reliable in vitro assays to measure Src kinase activity are indispensable for basic research and drug discovery efforts.
This document provides detailed protocols for an in vitro Src kinase activity assay utilizing a specific peptide substrate. The assay is based on the principle of measuring the phosphorylation of a synthetic peptide by Src kinase. The transfer of the gamma-phosphate from ATP to the tyrosine residue on the peptide substrate is quantified, providing a direct measure of the enzyme's activity. This method is highly adaptable and can be used for various applications, including screening for Src kinase inhibitors, determining inhibitor potency (IC50 values), and studying enzyme kinetics.
Signaling Pathway
Src kinases are key components of numerous signaling pathways initiated by growth factor receptors, integrins, and G protein-coupled receptors.[3][4] Upon activation, Src can phosphorylate a wide array of downstream substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, which in turn regulate gene expression and cellular responses.[5][6]
Caption: Simplified Src kinase signaling pathway.
Experimental Workflow
The in vitro Src kinase assay follows a straightforward workflow. The process begins with the preparation of reagents, followed by the kinase reaction where Src enzyme, the peptide substrate, and ATP are incubated together. For inhibitor studies, the test compound is pre-incubated with the enzyme. The reaction is then stopped, and the level of phosphorylated substrate is detected using a suitable method.
Caption: General workflow for the in vitro Src kinase assay.
Experimental Protocols
This section details two common protocols for measuring Src kinase activity using a peptide substrate: a radiometric assay and a non-radiometric, fluorescence-based assay.
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This classic and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.[7][8]
Materials and Reagents:
-
Src Kinase Reaction Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM MnCl₂, 0.5 mg/mL BSA, 250 µM DTT.[9]
-
Src Peptide Substrate: A commonly used peptide is derived from p34cdc2, with the sequence KVEKIGEGTYGVVYK.[7][10][11] Prepare a stock solution of 1.5 mM in sterile water or kinase buffer.
-
Recombinant Human Src Kinase: Active, purified enzyme.
-
ATP Solution: A stock solution of 10 mM ATP in sterile water.
-
[γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.
-
Scintillation Fluid and Counter.
Procedure:
-
Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing 5X Src Kinase Reaction Buffer, sterile water, and the desired concentration of Src peptide substrate.
-
Initiate the Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction mix, recombinant Src kinase (e.g., 5-10 ng per reaction), and any test compounds (e.g., potential inhibitors). Pre-incubate for 10 minutes at room temperature.
-
To start the reaction, add the ATP/[γ-³²P]ATP mix (final concentration of 50-100 µM ATP, spiked with [γ-³²P]ATP). The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for 20-30 minutes. The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 Paper: Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Quantify Phosphorylation: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radiometric ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a luminescent assay with a simple "add-mix-read" format.[9][12]
Materials and Reagents:
-
Src Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[9]
-
Src Peptide Substrate: (e.g., KVEKIGEGTYGVVYK).
-
Recombinant Human Src Kinase.
-
ATP Solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Set up the Kinase Reaction: In a white-walled multi-well plate, add the Src kinase, peptide substrate, and any test compounds in the Src Kinase Buffer.
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the Kinase Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.
Data Presentation
The following table summarizes the inhibitory activity (IC50 values) of several known Src kinase inhibitors determined using in vitro peptide substrate assays.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Dasatinib | ~1-5 | Radiometric/Fluorescence | [13][14] |
| Saracatinib (AZD0530) | 2.7 | Radiometric | [15] |
| PP2 | 4-5 | Radiometric | [14] |
| A-770041 | <10 | Not Specified | [2] |
| KX2-391 | 9-60 (GI50 in cells) | Not Specified | [2] |
| [WR]9 (cyclic peptide) | 210 | Radiometric | [16] |
| W-RCH3 (dipeptide) | 510 | Acellular Assay | [17] |
Conclusion
The in vitro Src kinase activity assays described herein provide robust and versatile tools for researchers in both academic and industrial settings. The choice between a radiometric and a non-radiometric method will depend on factors such as available equipment, desired throughput, and safety considerations. These protocols can be readily adapted for high-throughput screening of compound libraries to identify novel Src kinase inhibitors, a critical step in the development of new anti-cancer therapeutics.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. promega.com [promega.com]
- 10. sinobiological.com [sinobiological.com]
- 11. usbio.net [usbio.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalliteglobal.com [royalliteglobal.com]
Application Notes and Protocols: Radiolabeling of Src Peptide Substrate with [γ-32P]ATP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro radiolabeling of a Src peptide substrate using [γ-32P]ATP. This method is a sensitive and direct way to quantify Src kinase activity, making it a valuable tool for inhibitor screening and studying enzyme kinetics.
Introduction
The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including cell growth, division, migration, and survival.[1][2] Dysregulation of Src activity is frequently implicated in the progression of various cancers, making it a significant target for drug development.[1][3] The assay described herein measures the transfer of the γ-phosphate from [γ-32P]ATP to a specific peptide substrate by Src kinase.[4][5] The amount of radioactivity incorporated into the substrate is proportional to the kinase activity and can be quantified using a scintillation counter after separating the phosphorylated peptide from the residual [γ-32P]ATP.[4]
Principle of the Assay
The fundamental principle of this assay is the enzymatic transfer of a radiolabeled phosphate group from [γ-32P]ATP to a tyrosine residue within a specific Src substrate peptide. The reaction is initiated by the addition of active Src kinase to a mixture containing the peptide substrate and [γ-32P]ATP. Following incubation, the reaction is terminated, and the phosphorylated peptide is separated from the unreacted [γ-32P]ATP, typically by spotting the mixture onto phosphocellulose paper which binds the peptide.[4] After washing away the unbound ATP, the radioactivity retained on the paper is measured by liquid scintillation counting.
Src Signaling Pathway
Src kinases are integral components of numerous signaling pathways initiated by various receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[2][3][6] Upon activation, Src can phosphorylate a wide array of downstream targets, leading to the modulation of critical cellular functions.
References
- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src, a non-receptor tyrosine kinase, is a critical signaling molecule involved in a multitude of cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[3][4][5] The development of selective and potent Src inhibitors is a key focus in oncology drug discovery.[6] This document provides detailed protocols for high-throughput screening (HTS) of Src kinase inhibitors, focusing on robust and widely used assay formats.
Src kinase activation is a tightly regulated process. In its inactive state, the SH2 and SH3 domains of Src interact with its C-terminal tail, maintaining a closed, autoinhibited conformation.[7] Activation occurs through dephosphorylation of a C-terminal tyrosine residue (Tyr530 in human Src) and autophosphorylation at a tyrosine residue within the activation loop (Tyr419 in human Src).[7][8] This conformational change exposes the catalytic domain, allowing for the phosphorylation of downstream substrates.
Src Kinase Signaling Pathway
The Src signaling pathway is a complex network that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[1][9][10] Upon activation, Src phosphorylates a wide range of downstream targets, initiating signaling cascades that regulate diverse cellular functions.
Caption: Simplified Src kinase signaling pathway.
Experimental Principles for Src Inhibitor Screening
Several assay formats are available for screening Src kinase inhibitors, each with its own advantages and disadvantages. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2).[11] In a typical kinase assay, a biotinylated substrate is phosphorylated by Src. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[8]
-
Fluorescence-Based ADP Detection: These assays measure the accumulation of ADP, a product of the kinase reaction. One common method utilizes a coupled enzyme system where ADP is converted to ATP, which then participates in a reaction that generates a fluorescent signal. Another direct method uses an ADP-specific antibody and a fluorescent tracer.[12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method involves the immobilization of a Src substrate on a microplate.[3] After the kinase reaction, a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.[3]
-
Radiometric Assays: These are considered the "gold standard" and directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.[13][14][15] While highly sensitive and direct, they generate radioactive waste and require specialized handling.[3]
This application note will focus on the HTRF and a fluorescence-based ADP detection protocol due to their suitability for high-throughput screening.
Experimental Workflow for Src Inhibitor Screening
The general workflow for screening Src kinase inhibitors is a multi-step process that involves assay setup, execution, and data analysis.
Caption: General experimental workflow for Src kinase inhibitor screening.
Protocol 1: HTRF-Based Src Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for HTS.
Materials and Reagents:
-
Recombinant human Src kinase
-
Biotinylated tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1-biotin)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test compounds and a known Src inhibitor (e.g., Dasatinib) as a positive control.[2]
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO (for no-inhibitor and maximum signal controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5.5 µL of Src kinase diluted in Assay Buffer to each well.
-
Incubation: Cover the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 4 µL of a mixture of the biotinylated substrate and ATP (prepared in Assay Buffer) to each well to start the kinase reaction. The final concentrations should be optimized, but typical starting points are 100 µM ATP and 0.1 µM substrate.
-
Kinase Reaction: Cover the plate and incubate for 30-60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mixture (Europium anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer) to each well. This will stop the kinase reaction and initiate the detection process.
-
Signal Development: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.[16]
Data Analysis:
The HTRF ratio is calculated as (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.[16] The percent inhibition is then calculated using the following formula:
% Inhibition = 100 * (1 - (Sample Ratio - Background Ratio) / (Max Signal Ratio - Background Ratio))
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Fluorescence-Based ADP Detection Assay
This protocol is based on the direct detection of ADP and is suitable for HTS in a 384-well format.
Materials and Reagents:
-
Recombinant human Src kinase
-
Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds and a known Src inhibitor (e.g., Saracatinib) as a positive control
-
384-well solid white microplates
-
Luminometer plate reader
Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO into the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a 2X kinase/substrate/ATP solution in Assay Buffer. The final concentrations should be optimized, but a typical starting point is 160 µM ATP and 0.25 mg/mL substrate.[12]
-
Reaction Initiation: Add 5 µL of the 2X kinase/substrate/ATP solution to each well. Add 5 µL of Src kinase diluted in Assay Buffer to initiate the reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.[12]
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Cover the plate and incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Signal Development: Cover the plate and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_max_signal - RLU_background))
Where RLU is the Relative Luminescence Units. IC₅₀ values are determined as described in Protocol 1.
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison.
Table 1: IC₅₀ Values of Src Kinase Inhibitors
| Compound ID | Assay Type | IC₅₀ (nM) | Hill Slope | R² |
| Dasatinib | HTRF | 1.2 | 1.1 | 0.99 |
| Saracatinib | ADP Detection | 3.5 | 0.9 | 0.98 |
| Test Cmpd 1 | HTRF | 50.2 | 1.3 | 0.97 |
| Test Cmpd 2 | HTRF | >10,000 | N/A | N/A |
| Test Cmpd 3 | ADP Detection | 125.6 | 1.0 | 0.99 |
Table 2: Assay Performance Metrics
| Assay Type | Z'-factor | Signal-to-Background (S/B) Ratio |
| HTRF | 0.85 | 15 |
| ADP Detection | 0.78 | 120 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The protocols described in this application note provide robust and reliable methods for the high-throughput screening of Src kinase inhibitors. The choice of assay will depend on the specific requirements of the screening campaign, including available instrumentation and desired throughput. Proper assay validation, including the determination of the Z'-factor and signal-to-background ratio, is crucial for ensuring the quality and reliability of the screening data. The identification of potent and selective Src inhibitors through these screening efforts will continue to be a vital component of anticancer drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Aberrant activation and overexpression of Src kinase have been strongly linked to the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4] High-throughput screening (HTS) serves as a critical tool in the discovery of novel Src kinase inhibitors by enabling the rapid evaluation of large compound libraries.[5] These application notes provide detailed protocols for robust HTS assays designed to identify and characterize potential Src kinase inhibitors.
Src Kinase Signaling Pathway
Src kinase is a key node in various signaling pathways. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases, G-protein-coupled receptors, or integrins, Src initiates a cascade of downstream signaling events.[6][7] This includes the activation of major pathways like the Ras/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[6] Src also modulates cell adhesion and migration through its interaction with focal adhesion kinase (FAK).[6] The intricate network of Src-mediated signaling underscores its importance in cancer biology.
High-Throughput Screening Workflow
The general workflow for a high-throughput screen for Src kinase inhibitors involves several key steps. The process begins with assay development and optimization, followed by the primary screen of a large compound library. Hits from the primary screen are then confirmed and subjected to dose-response analysis to determine their potency (e.g., IC50 values). Secondary assays are often employed to confirm the mechanism of action and assess selectivity.
Experimental Protocols
Several assay formats are suitable for HTS of Src kinase inhibitors. Below are detailed protocols for two common methods: a fluorescence-based ADP detection assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol 1: Fluorescence-Based ADP Detection Assay
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to Src kinase activity.[8]
Materials and Reagents:
-
Recombinant Human c-Src kinase
-
Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK-amide)[9]
-
ATP
-
Src Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[3]
-
ADP Detection Reagents (e.g., ADP-Glo™ Kinase Assay kit)[3]
-
Test compounds and control inhibitor (e.g., Dasatinib)[8]
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the control inhibitor in Src Assay Buffer. Add 5 µL of the diluted compounds to the wells of a 384-well plate. For control wells, add 5 µL of buffer (for 100% activity) or a known inhibitor (for 0% activity).
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme/substrate solution in Src Assay Buffer containing the appropriate concentrations of c-Src kinase and Src peptide substrate.
-
Kinase Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a biotinylated substrate peptide by Src kinase using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore.[10]
Materials and Reagents:
-
Recombinant Human c-Src kinase (GST-tagged)
-
Biotinylated Peptide Substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[11]
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Test compounds and control inhibitor (e.g., Staurosporine)[3]
-
384-well black assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the control inhibitor in Kinase Assay Buffer. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a 2X solution of c-Src kinase and biotinylated peptide substrate in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.
-
Kinase Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Addition: Prepare a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor in a suitable detection buffer. Add 10 µL of the detection mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Determine the percent inhibition and IC50 values as described in Protocol 1.
Data Presentation
Quantitative data from HTS and subsequent dose-response experiments should be summarized in a clear and structured format for easy comparison of inhibitor potencies.
| Compound | HTS Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | Selectivity (vs. other kinases) |
| Dasatinib | 98.5 | 0.8 | Broad (inhibits Abl, c-Kit, etc.) |
| Saracatinib | 95.2 | 2.7 | Src family selective |
| Bosutinib | 96.8 | 1.2 | Dual Src/Abl inhibitor |
| PP2 | 92.1 | 170 | Src family selective |
| Test Compound X | 85.3 | 50.1 | To be determined |
| Test Compound Y | 78.9 | 125.6 | To be determined |
Note: IC50 values are representative and can vary depending on the specific assay conditions.[1][12]
Conclusion
The protocols and guidelines presented here provide a robust framework for the high-throughput screening and identification of novel Src kinase inhibitors. Careful assay optimization and rigorous data analysis are crucial for the successful discovery of potent and selective compounds with therapeutic potential. The use of orthogonal assays is highly recommended to confirm the activity of primary hits and to elucidate their mechanism of action.
References
- 1. glpbio.com [glpbio.com]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. SRC Kinase Enzyme System [promega.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 12. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Src Peptide Substrate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Src peptide substrates in Western blot analysis. This method is particularly useful for studying Src kinase activity and specificity, as well as for screening potential inhibitors. Due to their small size, synthetic peptides are generally unsuitable for direct analysis via SDS-PAGE and Western blotting. The protocol outlined below describes a robust method to overcome this limitation by ligating the peptide substrate to a larger carrier protein, enabling its separation and detection.
Introduction to Src Family Kinases
The Src family of protein tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular signaling pathways.[1] These pathways regulate fundamental cellular processes such as proliferation, differentiation, survival, and migration.[1] Aberrant activation of Src kinases has been implicated in the development and progression of various cancers, making them a significant target for therapeutic intervention.[1]
Studying the activity and substrate specificity of Src kinases is essential for understanding their biological functions and for the development of targeted therapies. One common method to assess kinase activity is through the use of synthetic peptide substrates that contain a specific phosphorylation site for the kinase of interest.
Challenges of Using Peptide Substrates in Western Blotting
Western blotting is a powerful technique for the identification and quantification of specific proteins. However, the small size of synthetic peptides (typically 10-20 amino acid residues) makes them unsuitable for standard Western blot analysis.[2] They are difficult to resolve on SDS-PAGE gels and may not efficiently transfer to or be retained on blotting membranes.
To address this challenge, a method involving intein-mediated peptide ligation (IPL) has been developed.[2][3] This technique allows for the efficient ligation of a synthetic peptide to a carrier protein, creating a larger fusion product that can be easily resolved on an SDS-PAGE gel and subsequently analyzed by Western blotting.[2][3]
Principle of the Peptide-Carrier Ligation Method
The method involves ligating a synthetic peptide, which contains an N-terminal cysteine residue, to a carrier protein that has a cysteine-reactive C-terminal thioester.[2][4][5] This reaction forms a stable, native peptide bond.[2] The resulting ligated product is large enough to be resolved by SDS-PAGE and detected using a phospho-specific antibody that recognizes the phosphorylated tyrosine residue on the peptide substrate.[2]
Data Presentation: Src Peptide Substrate Phosphorylation
The following table summarizes semi-quantitative data on the phosphorylation of various Src peptide substrates by Src kinase, as determined by Western blot analysis. The relative phosphorylation level is based on the intensity of the signal detected by an anti-phospho-tyrosine antibody.
| Peptide Substrate | Sequence with Mutation | Relative Phosphorylation Level | Reference |
| Src-Y | CA EQ AE DE YG IP Q**Q | Strong | Xu et al., 2004 |
| Cdc2-Y15 | CK IG EG TY GV VY K | Strong | Xu et al., 2004 |
| Cdc2-Y19F | CK IG EG TY GV VF K | Strong | Xu et al., 2004 |
| Cdc2-E12A | CK IG AG TY GV VY K | Reduced | Xu et al., 2004 |
| Cdc2-G13A | CK IA EG TY GV VY K | Reduced | Xu et al., 2004 |
| Cdc2-T14K | CK IG EG KY GV VY K | No Signal | Xu et al., 2004 |
| Cdc2-G16F | CK IG EG TF GV VY K | No Signal | Xu et al., 2004 |
| Cdc2-V18A | CK IG EG TY GA VY K | Reduced | Xu et al., 2004 |
Note: The relative phosphorylation levels are based on the qualitative results presented in the referenced study and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Ligation of Src Peptide Substrate to Carrier Protein
This protocol is adapted from the method described by Xu et al. (2004).[2]
Materials:
-
Synthetic Src peptide substrate with an N-terminal cysteine (e.g., CKIGEGTGVVYK)
-
Carrier protein with a C-terminal thioester
-
Ligation Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
3X SDS-PAGE Sample Buffer
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the synthetic peptide in sterile, deionized water to a final concentration of 1 mM.
-
Thaw Carrier Protein: Thaw the carrier protein at room temperature.
-
Set up Ligation Reaction: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Carrier Protein: 5 µM final concentration
-
Synthetic Peptide: 250 µM final concentration
-
Ligation Buffer: to the final reaction volume
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight to allow for efficient ligation.
-
Stop Reaction: Add 1/3 volume of 3X SDS-PAGE sample buffer to the ligation reaction.
-
Denature: Heat the sample at 95-100°C for 5 minutes to denature the proteins.
-
Storage: The ligated peptide-carrier protein is now ready for the kinase assay or can be stored at -20°C for later use.
Protocol 2: In Vitro Kinase Assay
Materials:
-
Ligated Src peptide substrate-carrier protein
-
Active Src Kinase
-
Kinase Reaction Buffer (2X): 50 mM Tris-HCl (pH 7.2), 62.5 mM MgCl₂, 50 mM MnCl₂, 1 mM EGTA, 1 mM DTT
-
ATP Solution: 200 µM in sterile, deionized water
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix as follows for a 20 µL final volume:
-
10 µL of 2X Kinase Reaction Buffer
-
X µL of ligated peptide-carrier protein (to a final concentration of 10 µM)
-
12.5 units of active Src Kinase
-
Sterile, deionized water to 18 µL
-
-
Initiate Reaction: Add 2 µL of 200 µM ATP solution to the reaction mix to a final concentration of 20 µM.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.[2]
-
Terminate Reaction: Stop the reaction by adding 10 µL of 3X SDS-PAGE sample buffer.
-
Denature: Heat the sample at 95-100°C for 5 minutes.
Protocol 3: Western Blot Analysis
Materials:
-
SDS-PAGE gel (e.g., 12% Tris-glycine)
-
PVDF or Nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibody: Anti-phospho-tyrosine antibody (e.g., P-Tyr-100) diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG diluted in blocking buffer.
-
Chemiluminescent Substrate
-
TBST
Procedure:
-
SDS-PAGE: Load 10-20 µL of the kinase assay reaction onto a 12% Tris-glycine polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-tyrosine primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and detect the signal using an appropriate imaging system.
-
(Optional) Loading Control: To verify equal loading of the peptide-carrier protein, the blot can be stripped and re-probed with an antibody against the carrier protein.[2]
Visualizations
Caption: A simplified diagram of the Src signaling pathway.
Caption: Experimental workflow for Western blot analysis of Src peptide substrates.
References
Application Note: Cell-Based Src Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src is a pivotal non-receptor tyrosine kinase that orchestrates a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3] Cell-based assays that accurately quantify Src kinase activity within a cellular context are indispensable tools for academic research and drug discovery, enabling the screening and characterization of potential Src inhibitors.
This application note provides detailed protocols for a cell-based Src kinase activity assay using an antibody-based detection method (In-Cell Western), along with data on the activity of known Src inhibitors.
Src Signaling Pathway
Src kinase is a central node in numerous signaling pathways. Upon activation by various stimuli, such as growth factors binding to their receptors, Src autophosphorylates at Tyrosine 419 (Y419), leading to its full enzymatic activity.[3][4] Activated Src then phosphorylates a cascade of downstream substrates, including focal adhesion kinase (FAK), STAT3, and paxillin, which in turn regulate critical cellular functions like cell adhesion, migration, and gene expression.[3]
Src Signaling Cascade
Experimental Workflow
The following diagram outlines the major steps in a typical cell-based Src kinase activity assay workflow, from cell culture to data analysis.
Cell-Based Src Assay Workflow
Detailed Experimental Protocol: In-Cell Western Assay
This protocol is designed for a 96-well plate format and utilizes fluorescently labeled secondary antibodies for detection.
Materials and Reagents:
-
Cell line of interest (e.g., HT-29, SW620, PC3)
-
Complete cell culture medium
-
96-well, black-walled, clear-bottom tissue culture plates
-
Src inhibitors (e.g., Dasatinib, Saracatinib, Bosutinib)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde, 37% solution
-
Triton X-100
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr419) antibody
-
Mouse anti-total Src antibody
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-rabbit IgG (e.g., IRDye® 800CW)
-
Goat anti-mouse IgG (e.g., IRDye® 680RD)
-
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 1-3 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of Src inhibitors in serum-free medium.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 2-4 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Gently remove the treatment medium.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells twice with 200 µL of PBS.
-
Permeabilize the cells by adding 150 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Tween-20 (PBS-T).
-
-
Blocking:
-
Add 150 µL of blocking buffer to each well.
-
Incubate for 1.5 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the primary antibodies (anti-phospho-Src and anti-total Src) in blocking buffer at their predetermined optimal dilutions.
-
Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells four times with PBS-T.
-
Prepare a cocktail of the fluorescently labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody cocktail to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Image Acquisition and Analysis:
-
Wash the wells four times with PBS-T.
-
Ensure the final wash is completely removed.
-
Scan the plate using a fluorescence plate reader at the appropriate wavelengths for the chosen fluorophores (e.g., 700 nm and 800 nm).
-
Quantify the fluorescence intensity for both phospho-Src and total Src signals in each well.
-
-
Data Analysis:
-
Normalize the phospho-Src signal to the total Src signal for each well to account for variations in cell number.
-
Plot the normalized phospho-Src signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: IC₅₀ Values of Known Src Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized Src inhibitors in various cancer cell lines. These values were determined using cell viability or proliferation assays, which are downstream readouts of Src activity.
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) |
| Dasatinib | K562 | Chronic Myeloid Leukemia | 1 |
| TF-1 BCR/ABL | Erythroleukemia | 0.75 | |
| HTLA-230 | Neuroblastoma | <10 | |
| MCF-7 | Breast Cancer | 2100 | |
| MDA-MB-231 | Breast Cancer | >1000 | |
| SK-BR-3 | Breast Cancer | 4000 | |
| Saracatinib | PC3 | Prostate Cancer | 80 (in Src Y530F NIH 3T3) |
| DU145 | Prostate Cancer | Not specified | |
| A549 | Lung Cancer | ~700 (antiproliferative) | |
| OVCAR-3 | Ovarian Cancer | 530 | |
| SKOV-3 | Ovarian Cancer | 8220 | |
| Bosutinib | K562 | Chronic Myeloid Leukemia | ~250 (time-dependent) |
| HCT116 | Colorectal Cancer | 8600 |
Note: IC₅₀ values can vary depending on the specific assay conditions, cell line, and incubation time.[5][6]
Assay Validation and Quality Control
For high-throughput screening (HTS) applications, it is crucial to validate the assay performance. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7]
Z'-Factor Calculation:
Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|
Where:
-
µₚ = mean of the positive control (e.g., maximal Src phosphorylation)
-
σₚ = standard deviation of the positive control
-
µₙ = mean of the negative control (e.g., background signal or fully inhibited Src)
-
σₙ = standard deviation of the negative control
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.[7]
References
- 1. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Synthesis of Custom Src Peptide Substrates: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the ability to synthesize custom peptide substrates for Src family kinases is a critical tool in studying signaling pathways and developing targeted therapeutics. This document provides detailed application notes and protocols for the entire workflow, from peptide design and synthesis to purification and validation as a functional Src substrate.
Introduction to Src Kinases and Peptide Substrates
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell growth, differentiation, adhesion, and migration.[1][2] Dysregulation of Src kinase activity is frequently associated with the development and progression of various cancers, making them a key target for drug discovery.[1] Custom synthetic peptides that mimic the phosphorylation sites of natural Src substrates are invaluable tools for in vitro kinase assays, inhibitor screening, and studying the substrate specificity of different SFK members.
A widely recognized and efficient substrate for many Src family kinases is a peptide derived from p34cdc2, with the sequence KVEKIGEGTYGVVYK.[3] This peptide will be used as a representative example throughout the following protocols.
I. Design and Synthesis of a Custom Src Peptide Substrate
The synthesis of a custom Src peptide substrate is most commonly achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of KVEKIGEGTYGVVYK-amide
This protocol outlines the manual synthesis of the Src substrate peptide KVEKIGEGTYGVVYK with a C-terminal amide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling agent
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (First Amino Acid - Lysine):
-
In a separate tube, dissolve Fmoc-Lys(Boc)-OH (3 equivalents to the resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence (Tyr, Val, Val, Gly, Tyr, Gly, Glu, Ile, Gly, Glu, Lys, Val, Glu, Lys).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under a vacuum.
-
II. Purification and Characterization of the Synthetic Peptide
The crude synthetic peptide requires purification to remove truncated sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
Protocol: RP-HPLC Purification of the Src Substrate Peptide
Materials:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
Analytical C18 HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Analytical HPLC:
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a gradient of 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes to determine the retention time of the target peptide and the impurity profile.
-
-
Preparative HPLC:
-
Switch to a preparative C18 column.
-
Based on the analytical run, optimize the gradient to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution time of the peptide will generally improve resolution.
-
Inject the bulk of the crude peptide solution.
-
Collect fractions as the peptide elutes, monitoring the UV absorbance at 214 nm and 280 nm.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions that contain the pure peptide (typically >95% purity). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The expected molecular weight for KVEKIGEGTYGVVYK-amide is approximately 1686.9 Da.
III. Validation of the Synthetic Peptide as a Src Kinase Substrate
The final step is to validate that the synthesized and purified peptide can be efficiently phosphorylated by Src kinase in vitro. A non-radioactive, luminescence-based kinase assay is a common and convenient method for this.
Protocol: Non-Radioactive In Vitro Src Kinase Assay (ADP-Glo™ Assay)
This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified Src substrate peptide
-
Active Src kinase
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the Src kinase, substrate peptide, and ATP in the kinase buffer to the desired concentrations. A typical starting concentration for the peptide substrate is 100 µM.
-
Kinase Reaction:
-
In a well of the microplate, combine the Src kinase and the substrate peptide.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to the reaction mixture to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[5]
-
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
IV. Confirmation of Peptide Phosphorylation
To definitively confirm that the peptide was phosphorylated on the tyrosine residue, two primary methods can be employed: Western blotting with a phospho-tyrosine specific antibody and mass spectrometry.
Protocol: Western Blot Analysis of Peptide Phosphorylation
Materials:
-
Reaction mixture from the in vitro kinase assay
-
SDS-PAGE loading buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-phospho-tyrosine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Stop the kinase reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Transfer:
-
Run the samples on a Tris-Glycine SDS-PAGE gel. Due to the small size of the peptide, a high percentage acrylamide gel (e.g., 15-20%) or a tricine gel system may be required for resolution.
-
Transfer the separated peptides to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-tyrosine primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
-
Detection: Add the chemiluminescent substrate and visualize the phosphorylated peptide using an imaging system.
Protocol: Mass Spectrometry Analysis of Peptide Phosphorylation
Procedure:
-
Sample Preparation: After the kinase reaction, the sample needs to be desalted and prepared for mass spectrometry. This can be done using C18 ZipTips or similar solid-phase extraction methods.
-
Mass Spectrometry Analysis:
-
Analyze the desalted sample using a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).
-
Look for a mass shift of +80 Da, which corresponds to the addition of a phosphate group to the peptide. The expected mass of the phosphorylated KVEKIGEGTYGVVYK-amide would be approximately 1766.9 Da.
-
For LC-MS/MS analysis, fragmentation data can be used to confirm the exact site of phosphorylation (the tyrosine residue).
-
Data Presentation
The quantitative data from the experimental procedures should be summarized for clear interpretation and comparison.
Table 1: Peptide Synthesis and Purification Summary
| Parameter | Result |
| Peptide Sequence | KVEKIGEGTYGVVYK-amide |
| Crude Peptide Yield (mg) | Enter Value |
| Purified Peptide Yield (mg) | Enter Value |
| Purity by HPLC (%) | >95% |
| Observed Mass (Da) | Enter Value |
| Expected Mass (Da) | 1686.9 |
Table 2: In Vitro Src Kinase Assay Results
| Condition | Luminescence (RLU) |
| No Enzyme Control | Enter Value |
| No Substrate Control | Enter Value |
| Complete Reaction | Enter Value |
Table 3: Confirmation of Phosphorylation
| Method | Result |
| Western Blot | Positive band at expected molecular weight |
| Mass Spectrometry (Observed Mass of Phospho-peptide) | Enter Value (Expected: ~1766.9 Da) |
Visualizations
Src Signaling Pathway
Caption: Overview of the Src signaling pathway.
Experimental Workflow for Synthesis and Validation of a Custom Src Peptide Substrate
Caption: Workflow for custom Src peptide substrate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. promega.com [promega.com]
Measuring Src Kinase Kinetics with a Peptide Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src, a non-receptor tyrosine kinase, is a critical signaling molecule involved in a myriad of cellular processes including proliferation, differentiation, survival, and migration. Its dysregulation is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. Accurate measurement of Src kinase activity is paramount for understanding its biological function and for the discovery and characterization of novel inhibitors. This document provides detailed application notes and protocols for measuring the kinetic parameters of Src kinase using peptide substrates.
Data Presentation: Src Kinase Kinetic Parameters
The efficiency of a peptide substrate for a kinase is determined by its Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of the enzyme is best represented by the kcat/Km ratio. Below is a summary of available kinetic data for Src kinase with commonly used peptide substrates.
| Src Isoform | Peptide Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| v-Src | EIYGEFKKK | 33 - 36 | - | - |
| c-Src (catalytic domain) | Ac-AEEEIYGEFEA-NH₂ | 494 | - | - |
Note: Comprehensive and directly comparable kinetic data for a wide range of Src peptide substrates is limited in publicly available literature. The values presented are compiled from different studies and experimental conditions, which may affect direct comparisons.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the general Src signaling pathway and a typical experimental workflow for a Src kinase kinetic assay.
Caption: A simplified diagram of the Src signaling pathway.
Application of Src Substrates in Drug Discovery: Notes and Protocols for Researchers
Introduction
c-Src, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[2] The development of Src inhibitors relies heavily on the use of specific substrates to accurately measure kinase activity and inhibitor efficacy. These substrates, ranging from synthetic peptides to endogenous proteins, are instrumental in high-throughput screening (HTS), lead optimization, and the characterization of inhibitor mechanisms of action. This document provides detailed application notes and protocols for utilizing Src substrates in drug discovery research.
I. Application Notes
Src Substrates in High-Throughput Screening (HTS)
The primary application of Src substrates in drug discovery is in HTS campaigns to identify novel inhibitors.[3][4] The ideal HTS assay should be robust, reproducible, and amenable to automation. Assays utilizing Src substrates are designed to measure the transfer of a phosphate group from ATP to a substrate, with the signal being proportional to Src kinase activity.
Types of Substrates Used in HTS:
-
Synthetic Peptides: Short peptides containing a tyrosine residue that can be phosphorylated by Src are widely used. A commonly employed sequence is derived from p34cdc2 (KVEKIGEGTYGVVYK).[5][6] These peptides offer the advantage of being readily available in high purity and can be modified with tags (e.g., biotin, fluorescent labels) to facilitate detection.
-
Recombinant Proteins: Full-length or truncated recombinant proteins that are known physiological substrates of Src can also be used. These provide a more biologically relevant context but can be more challenging to produce and purify.
HTS Assay Formats:
Several assay formats are available, each with its own advantages and disadvantages. Common non-radioactive methods suitable for HTS include:
-
Fluorescence-Based Assays: These assays often measure the production of ADP, a byproduct of the kinase reaction.[7][8] For example, the ADP-Glo™ Kinase Assay uses a luciferase-based system to quantify ADP levels.[9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a europium-labeled anti-phosphotyrosine antibody and a fluorescently tagged substrate. Phosphorylation of the substrate brings the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay involves a donor and an acceptor bead. Upon phosphorylation of a biotinylated substrate by Src, the beads are brought together by a streptavidin-coated donor bead and a phosphotyrosine antibody-coated acceptor bead, generating a chemiluminescent signal.
Src Substrates for Characterizing Inhibitor Potency and Selectivity
Once "hit" compounds are identified from HTS, their potency and selectivity are determined using in vitro kinase assays with specific substrates.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. It is determined by titrating the inhibitor concentration and measuring the corresponding decrease in Src kinase activity using a specific substrate.
-
Selectivity Profiling: To assess the selectivity of an inhibitor, its activity is tested against a panel of other kinases. This is crucial as many kinase inhibitors have off-target effects.[10] The IC50 values against different kinases are compared to determine the selectivity profile.
Src Substrates as Biomarkers in Cellular and In Vivo Studies
Beyond in vitro assays, the phosphorylation of endogenous Src substrates serves as a critical biomarker for assessing the efficacy of Src inhibitors in a cellular and in vivo context.
-
Cellular Phosphorylation Assays: The phosphorylation status of key Src substrates, such as Focal Adhesion Kinase (FAK) and Paxillin, can be monitored in cultured cells treated with Src inhibitors.[11] A decrease in the phosphorylation of these substrates indicates target engagement by the inhibitor. Western blotting with phospho-specific antibodies is the most common method for this analysis.
-
In Vivo Pharmacodynamic Biomarkers: The phosphorylation of Src substrates can also be measured in tumor xenografts or surrogate tissues (e.g., peripheral blood mononuclear cells) from animal models or clinical trial subjects treated with Src inhibitors. This provides crucial information about the drug's in vivo efficacy and helps in determining the optimal dose and schedule.
II. Quantitative Data
The following tables summarize the inhibitory activity of common Src inhibitors against Src family kinases and other kinases.
Table 1: IC50 Values of Selected Src Inhibitors Against Src Family Kinases (SFKs)
| Inhibitor | c-Src (nM) | Yes (nM) | Fyn (nM) | Lyn (nM) | Lck (nM) |
| Dasatinib | 0.8 | - | - | - | - |
| Saracatinib (AZD0530) | 2.7 | Potent | Potent | Potent | Potent |
| Bosutinib | 1.2 | - | - | - | - |
Table 2: IC50 Values of Selected Multi-Kinase Inhibitors Against Various Kinases
| Inhibitor | c-Src (nM) | Abl (nM) | c-Kit (nM) | PDGFRβ (nM) | VEGFR2 (nM) |
| Dasatinib | 0.8 | <1 | 79 | - | - |
| Bosutinib | 1.2 | 1 | - | - | - |
| Ponatinib | 5.4 | 0.37 | - | 1.1 | 1.5 |
III. Experimental Protocols
Protocol for In Vitro Src Kinase Assay (Radioactive)
This protocol is a traditional method for measuring Src kinase activity using a synthetic peptide substrate and [γ-³²P]ATP.
Materials:
-
Active Src kinase
-
Src Kinase Reaction Buffer (SrcRB)
-
[γ-³²P]ATP
-
40% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing SrcRB, the substrate peptide, and the test inhibitor at various concentrations.
-
Add active Src kinase to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes with agitation.[2]
-
Stop the reaction by adding 40% TCA to precipitate the peptide.[2]
-
Spot a portion of the reaction mixture onto a numbered P81 phosphocellulose paper square.[2]
-
Wash the P81 paper squares five times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]
-
Wash the squares once with acetone for 3 minutes.[2]
-
Transfer the dried paper squares to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol for High-Throughput Screening of Src Inhibitors (ADP-Glo™ Assay)
This protocol is adapted for a 384-well plate format and is suitable for HTS.[9]
Materials:
-
Active Src kinase
-
Src Substrate Peptide
-
ATP
-
Test compounds (in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of active Src kinase.
-
Add 2 µl of a mixture containing the Src substrate peptide and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Analyze the data to identify "hit" compounds that significantly reduce the luminescent signal.
Protocol for Cellular Src Phosphorylation Assay (Western Blot)
This protocol describes how to assess the phosphorylation of an endogenous Src substrate in cultured cells.[13]
Materials:
-
Cell culture reagents
-
Src inhibitor
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src substrate, e.g., anti-pFAK Y397, and anti-total Src substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the Src inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein or a loading control like GAPDH or β-actin.
IV. Visualizations
Caption: A simplified diagram of the c-Src signaling pathway.
Caption: A typical workflow for high-throughput screening of Src inhibitors.
Caption: Workflow for analyzing cellular Src substrate phosphorylation.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. High-throughput screening for kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. sinobiological.com [sinobiological.com]
- 6. Src Substrate Peptide Src Substrate Peptide primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adooq.com [adooq.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Src Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Src kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Low or No Signal in the Src Kinase Assay
A low or non-existent signal in your Src kinase assay can be frustrating. This guide will walk you through potential causes and solutions to help you obtain robust and reliable results.
1. Is your Src Kinase Active?
An inactive or poorly active Src kinase is a primary cause of low signal.
-
Question: How can I be sure my Src enzyme is active?
-
Answer: Always include a positive control in your experimental setup. This could be a known activator of Src or a batch of enzyme that has previously shown high activity. It's also crucial to handle the enzyme properly; store it at -80°C in aliquots to avoid repeated freeze-thaw cycles, which can denature the protein and reduce its activity.[1][2] Keep the enzyme on ice during use.[2]
-
-
Question: What are the optimal concentrations for the Src kinase?
-
Answer: The optimal enzyme concentration can vary depending on the assay format and specific activity of the kinase lot. It is essential to perform an enzyme titration to determine the optimal concentration that yields a robust signal without saturating the detection system.[2][3] For example, a titration might be performed with increasing amounts of Src to identify the concentration that gives a signal well above the background.[4]
-
2. Are the Assay Components at Optimal Concentrations?
The concentrations of ATP and the substrate peptide are critical for optimal kinase activity.
-
Question: What is the recommended concentration of ATP?
-
Answer: The ATP concentration should ideally be at or near the Km value for Src to ensure the reaction is sensitive to inhibitors. However, this can vary by assay. For instance, some luminescent assays can be used with up to 1mM ATP.[3][5] It is recommended to perform an ATP titration to find the optimal concentration for your specific assay conditions.[6]
-
-
Question: How do I determine the right substrate concentration?
3. Are Your Buffer and Reaction Conditions Correct?
The composition of the assay buffer and the physical conditions of the reaction can significantly impact enzyme activity.
-
Question: What are the key components of a Src kinase assay buffer?
-
Answer: A typical Src kinase buffer contains a buffering agent (e.g., HEPES or Tris-HCl) to maintain pH, divalent cations like MgCl2 and sometimes MnCl2 which are essential for kinase activity, a protein carrier like BSA to prevent enzyme denaturation, and DTT to maintain a reducing environment.[2][3] The exact composition can vary, so it's important to follow the recommendations for your specific assay kit or protocol.
-
-
Question: Could the incubation time or temperature be the issue?
-
Answer: Kinase reactions are sensitive to both time and temperature.[7] Ensure you are incubating your assay at the recommended temperature, often 30°C or room temperature.[1][3] The incubation time should be long enough to generate a detectable signal but short enough to remain in the linear range of the reaction. A time-course experiment can help determine the optimal incubation period.[7] For some protocols, a 30 to 60-minute incubation is suggested.[3][4]
-
4. Is Your Detection Method Functioning Correctly?
Issues with the detection reagents or instrumentation can lead to a low signal.
-
Question: How can I check if my detection reagents are working?
-
Question: What type of microplate should I use?
-
Answer: The choice of microplate is critical for the detection method. For fluorescent assays, use black plates to minimize background fluorescence. For luminescent assays, white plates are recommended to maximize the light signal. For colorimetric assays, clear plates are suitable.[8]
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Src Kinase Assays
| Reagent | Recommended Starting Concentration | Notes | Source |
| Src Kinase | Titrate to determine optimal concentration | Lot-specific activity can vary. | [2] |
| ATP | 10 µM - 1 mM | Optimal concentration is often near the Km of the kinase. | [3][9] |
| Substrate Peptide | 1.5 µM - 3 µM | Titrate for optimal signal-to-background ratio. | [2][4] |
Table 2: Typical Src Kinase Assay Incubation Parameters
| Parameter | Recommended Range | Notes | Source |
| Temperature | Room Temperature to 37°C | Ensure consistent temperature across the plate. | [3][10] |
| Incubation Time | 30 - 60 minutes | Should be within the linear range of the reaction. | [3][4] |
Experimental Protocols
Protocol 1: Src Kinase Enzyme Titration
This protocol helps determine the optimal concentration of Src kinase for your assay.
-
Prepare a serial dilution of the Src kinase enzyme in kinase assay buffer.
-
In a 96-well or 384-well plate, add a fixed, optimized concentration of substrate peptide and ATP to each well.
-
Add the different concentrations of the diluted Src kinase to the wells. Include a "no enzyme" control for background measurement.
-
Initiate the kinase reaction by adding the final component (often ATP or enzyme).
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).[3]
-
Stop the reaction according to your assay protocol (e.g., by adding a stop solution containing EDTA).[11]
-
Proceed with the detection step (e.g., adding Kinase-Glo® or ADP-Glo™ reagent).[1][3]
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Plot the signal versus the enzyme concentration to determine the optimal concentration that gives a robust signal within the linear range of the assay.
Protocol 2: ATP Titration
This protocol is for optimizing the ATP concentration in your Src kinase assay.
-
Prepare a serial dilution of ATP in kinase assay buffer.
-
In your assay plate, add a fixed, optimal concentration of Src kinase and substrate peptide to each well.
-
Add the different concentrations of diluted ATP to the wells. Include a "no ATP" control.
-
Incubate the plate under the optimized time and temperature conditions.
-
Stop the reaction and proceed with the detection step.
-
Measure the signal and plot it against the ATP concentration to determine the Km and the optimal concentration for your assay.
Visualizations
Caption: Simplified Src Kinase Signaling Pathway.
Caption: General Experimental Workflow for a Src Kinase Assay.
Caption: Troubleshooting Flowchart for Low Src Kinase Assay Signal.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. promega.com [promega.com]
- 4. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. SRC Kinase Enzyme System [promega.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. promega.com.br [promega.com.br]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Src Optimal Peptide Substrate Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Src optimal peptide substrates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for reconstituting the Src optimal peptide substrate (AEEEIYGEFEAKKKK)?
A1: Due to the presence of both acidic (E) and basic (K) residues, the this compound is generally hydrophilic. Therefore, the recommended starting solvent is sterile, high-purity water.[1][2] If solubility issues arise, a dilute aqueous buffer such as PBS (pH 7.0 - 7.4) can be attempted.[3]
Q2: My peptide solution appears cloudy or has visible particulates. What should I do?
A2: A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation.[2] To address this, you can try the following:
-
Sonication: Briefly sonicate the sample to help break up aggregates.[1]
-
Gentle Warming: Warm the solution slightly (e.g., to 37°C) to improve solubility.
-
pH Adjustment: Depending on the peptide's isoelectric point, adjusting the pH of the buffer slightly can improve solubility. For a peptide with both acidic and basic residues, solubility is often lowest at its isoelectric point.
Q3: Can I use organic solvents like DMSO to dissolve the this compound?
A3: While the this compound is primarily hydrophilic, if aqueous solutions fail, a small amount of an organic solvent can be used. For highly hydrophobic peptides, Dimethyl sulfoxide (DMSO) is a common choice.[1] However, for this specific peptide, it should be used as a last resort and in minimal amounts, followed by slow, dropwise addition of the aqueous buffer while vortexing. It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream kinase assay, as high concentrations can inhibit enzyme activity.
Q4: How can I prevent peptide aggregation during storage?
A4: To prevent aggregation, it is recommended to store the peptide in its lyophilized form at -20°C or colder. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot solubility issues with the this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for solubilizing this compound.
Data Presentation: Recommended Solvents
| Solvent/Buffer System | Rationale for Use | Expected Solubility |
| Sterile, Deionized Water | The peptide is hydrophilic due to charged residues. | High (Recommended starting solvent) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological pH and ionic strength. | High |
| Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | A common buffer for kinase assays. | Good |
| Dilute Acetic Acid (e.g., 0.1 M) | Can aid in solubilizing peptides with a net positive charge. | Moderate (Use if water/buffers fail) |
| Dilute Ammonium Hydroxide (e.g., 0.1 M) | Can aid in solubilizing peptides with a net negative charge. | Moderate (Use if water/buffers fail) |
| Dimethyl Sulfoxide (DMSO) | For highly aggregated or hydrophobic peptides. | Use as a last resort (in minimal amounts) |
Note: The exact solubility should be determined empirically for each new lot of peptide. Always start by testing a small aliquot.
Experimental Protocol: Solubilization of this compound for Kinase Assays
This protocol provides a detailed methodology for solubilizing the this compound.
Materials:
-
Lyophilized this compound (AEEEIYGEFEAKKKK)
-
Sterile, deionized water
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heat block (optional)
Procedure:
-
Equilibrate: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.
-
Initial Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add a small volume of sterile, deionized water to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial to mix.
-
-
Assess Solubility:
-
Visually inspect the solution. A clear solution indicates complete dissolution.
-
If the solution is cloudy or contains particulates, proceed to the troubleshooting steps.
-
-
Troubleshooting Dissolution:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes.
-
pH Adjustment: If using a buffer, ensure its pH is optimal for the peptide's charge characteristics.
-
Organic Solvent (Last Resort): If the peptide remains insoluble, add a minimal volume of DMSO to the lyophilized powder before adding the aqueous solution. Slowly add the aqueous buffer dropwise while vortexing to the desired final concentration. Ensure the final DMSO concentration is compatible with the kinase assay (typically ≤1%).
-
-
Dilution to Working Concentration:
-
Once the concentrated stock solution is clear, dilute it to the final working concentration using the kinase assay buffer.
-
-
Storage:
-
Aliquot the reconstituted peptide into single-use tubes.
-
Store at -80°C to maintain stability and prevent degradation.
-
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving Src activation by a growth factor receptor and its downstream effects.
Caption: Src signaling pathway activated by a receptor tyrosine kinase (RTK).
References
Technical Support Center: Improving Signal-to-Noise Ratio in Src Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Src kinase assays for a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in Src kinase assays?
A1: The signal-to-noise ratio (S/N) is a crucial metric that compares the level of the desired signal (kinase activity) to the level of background noise.[1] A high S/N ratio is essential for a reliable and sensitive assay, as it allows for the confident detection of true biological effects and small changes in Src kinase activity, especially when screening for inhibitors.[2][3] A low S/N ratio can obscure real results, leading to false negatives or data that is difficult to interpret.[1]
Q2: What are the common sources of high background noise in Src kinase assays?
A2: High background noise can stem from several factors:
-
Nonspecific binding: Reagents like antibodies or substrates may bind to the assay plate or other components non-specifically.[2][4]
-
Autofluorescence: In fluorescence-based assays, components in the assay buffer or the test compounds themselves can fluoresce, contributing to the background.[2][5]
-
Contaminated Reagents: Impurities in enzymes, substrates, or buffers can lead to off-target reactions or inherent signal.[2]
-
High Enzyme Concentration: Using too much Src kinase can lead to a high background signal due to autophosphorylation or phosphorylation of minor contaminants.[6]
-
Sub-optimal Assay Conditions: Inappropriate incubation times or temperatures can increase non-specific reactions.[1]
Q3: How can I increase the signal in my Src kinase assay?
A3: To boost the signal, consider the following optimization steps:
-
Optimize Enzyme Concentration: Titrate the Src kinase to find the lowest concentration that provides a robust signal over background.[7][8]
-
Optimize Substrate and ATP Concentrations: The concentrations of the peptide substrate and ATP should be optimized. For inhibitor screening, using ATP at a concentration close to its Km value can increase sensitivity to competitive inhibitors.[8][9] However, some assay kits are designed to work with ATP concentrations that reflect physiological levels.
-
Optimize Incubation Time: Determine the optimal reaction time where the product formation is still in the linear range.[7][10]
-
Choose a Sensitive Detection Method: Luminescence-based assays, such as ADP-Glo™, often have a high signal-to-background ratio.[6][11]
Troubleshooting Guide
Issue 1: High Background Signal
| Possible Cause | Recommended Solution |
| Nonspecific binding of reagents | Increase the number and stringency of wash steps.[10][12] Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer.[11] |
| High enzyme concentration | Perform an enzyme titration to determine the optimal Src kinase concentration that gives a good signal without excessive background.[7][13] |
| Contaminated reagents | Use high-purity reagents and prepare fresh buffers. Filter buffers if necessary.[2] |
| Autofluorescence of compounds (in fluorescence assays) | Screen test compounds for intrinsic fluorescence before the assay. If problematic, consider a different assay format (e.g., luminescence or radiometric).[2] |
| Sub-optimal ATP concentration | Titrate the ATP concentration. While physiological concentrations can be relevant, for inhibitor screening, concentrations around the Km may be optimal.[9] |
Issue 2: Low Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the Src kinase. Aliquot the enzyme to avoid repeated freeze-thaw cycles. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the substrate and ATP to find the optimal conditions for your specific assay.[7][14] |
| Incorrect Buffer Composition | Verify the components of your kinase buffer, including the concentrations of MgCl2, MnCl2, and DTT, as these are critical for enzyme activity.[11] |
| Short Incubation Time | Perform a time-course experiment to determine the optimal incubation period for the kinase reaction, ensuring it is within the linear range.[7][10] |
| Inappropriate Assay Temperature | Most kinase assays are performed at room temperature or 30°C.[13] Ensure consistent temperature control. |
Experimental Protocols & Data
Src Kinase Signaling Pathway
Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration.[15] Its activity is tightly regulated by phosphorylation. Phosphorylation at Tyr416 in the activation loop increases activity, while phosphorylation at Tyr530 by C-terminal Src kinase (CSK) is inhibitory.[16][17]
Caption: Simplified Src kinase activation and downstream signaling pathway.
General Experimental Workflow for a Src Kinase Assay
The following diagram outlines a typical workflow for a fluorescence or luminescence-based Src kinase assay for inhibitor screening.
Caption: A general workflow for a Src kinase inhibitor screening assay.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting low signal-to-noise ratio issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SRC Kinase Enzyme System [promega.com]
- 16. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Determination of the substrate-docking site of protein tyrosine kinase C-terminal Src kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of DMSO on Src Kinase Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethyl Sulfoxide (DMSO) in Src kinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMSO in a Src kinase assay?
A1: DMSO is primarily used as a solvent to dissolve and deliver water-insoluble compounds, such as small molecule inhibitors, into the aqueous assay buffer.[1] For experimental use, a concentrated stock solution of the compound is prepared in 100% DMSO. This stock is then diluted to working concentrations for the assay. It is crucial to maintain a consistent final concentration of DMSO across all experimental wells, including controls, to ensure that any observed effects are due to the test compound and not the solvent.[2]
Q2: What is the generally recommended maximum concentration of DMSO for Src kinase assays?
A2: Most kinase assays, including those for Src, can tolerate final DMSO concentrations of up to 1%.[3] Many commercially available kits and protocols recommend keeping the final DMSO concentration at or below 1% to avoid impacting enzyme activity.[3][4] It is best practice to determine the maximal DMSO concentration that does not affect the enzyme's activity in your specific assay setup.[2]
Q3: Can DMSO directly affect Src kinase activity?
A3: Yes, DMSO can have direct, concentration-dependent effects on tyrosine kinase activity. While low concentrations (≤1%) generally have minimal impact, higher concentrations can modulate enzyme function.[3] For instance, one study on a partially purified tyrosine protein kinase from rat lung demonstrated a concentration-dependent stimulation of activity, with a two-fold increase observed at 10% (v/v) DMSO.[5] This stimulation was associated with a decreased Km for the substrate and an increased Vmax, while the Km for ATP was not affected.[5] Conversely, very high concentrations of DMSO can perturb enzyme conformation and inhibit activity.[6]
Q4: My negative control (vehicle control with DMSO) shows different activity compared to the no-DMSO control. What should I do?
A4: This indicates that the concentration of DMSO used in your experiment is affecting Src kinase activity. Here are the steps to troubleshoot this issue:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the assay is what you intended and that it is consistent across all relevant wells.
-
Perform a DMSO Tolerance Test: Run a dose-response curve with DMSO alone (e.g., from 0.1% to 10%) to determine the concentration at which it begins to affect Src kinase activity in your specific assay system.
-
Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiment to a level that was shown to be inert in your tolerance test. This may require adjusting the concentration of your stock solutions.[2]
-
Adjust Controls: If lowering the DMSO concentration is not feasible, ensure that your "100% activity" or "no inhibition" control contains the same final DMSO concentration as your experimental wells.[3] The activity of the experimental wells should be normalized against this vehicle control, not a no-DMSO control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for a known inhibitor. | 1. Variable final DMSO concentrations across wells.2. DMSO concentration is too high, affecting enzyme or inhibitor stability.3. Precipitation of the inhibitor upon dilution from DMSO stock into aqueous buffer. | 1. Ensure all wells, including controls and serial dilutions, have the exact same final DMSO concentration.[2]2. Perform a DMSO tolerance test and use a concentration in the non-inhibitory range (typically ≤1%).[3]3. Prepare intermediate dilutions in DMSO before the final dilution into the aqueous assay buffer. Gentle vortexing can also help.[7] |
| High background signal in the assay. | DMSO may be interfering with the detection method (e.g., fluorescence-based assays). | Run a control plate with just the assay buffer, detection reagents, and varying concentrations of DMSO to check for any direct interference. |
| Low overall kinase activity across all wells, including positive controls. | The final DMSO concentration may be high enough to be inhibitory. | Verify the final DMSO concentration. If it exceeds 1-2%, consider preparing a more concentrated inhibitor stock to reduce the volume added to the assay.[2] |
| Observed kinase activity is higher than expected in vehicle control wells. | DMSO may be stimulating kinase activity at the concentration used. | This has been observed for some tyrosine kinases at higher DMSO concentrations (e.g., 10%).[5] Normalize all data to the vehicle control. Clearly report the DMSO concentration and its observed effect in your methods. |
Quantitative Data Summary
The effect of DMSO on kinase activity is concentration-dependent. Below is a summary of reported effects.
| DMSO Concentration (v/v) | Effect on Tyrosine Kinase Activity | Source(s) |
| ≤ 1% | Generally has little to no effect on c-Src kinase activity. | [3] |
| 1% - 2% | Generally tolerated by enzymes in kinase assays. | [2] |
| 5% | Completely inhibited pollen tube growth and associated respiration. | [2] |
| 10% | Caused a ~2-fold stimulation of a partially purified tyrosine protein kinase. | [5] |
| Ultra-low (0.0008% - 0.004%) | Can have heterogeneous, off-target effects on signaling proteins and kinases in cell-based models. | [8][9] |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Src Kinase Assay
This protocol helps determine the maximum concentration of DMSO that can be used in your assay without independently affecting Src kinase activity.
-
Prepare a DMSO Dilution Series: Prepare a series of DMSO dilutions in the kinase assay buffer. For example, create 2X final concentrations ranging from 0.2% to 20% DMSO.
-
Set Up Assay Plate: To a 96-well or 384-well plate, add:
-
Src Kinase: Add the required amount of Src kinase to each well.
-
Substrate/ATP Mix: Add the substrate peptide and ATP solution.
-
DMSO Dilutions: Add the DMSO dilutions. For a "no DMSO" control, add assay buffer only.
-
-
Initiate Reaction: Start the kinase reaction according to your standard protocol (e.g., by adding the ATP/substrate mix).
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the desired duration (e.g., 30-60 minutes).[10]
-
Stop Reaction & Detect: Stop the reaction and proceed with the detection step (e.g., adding a stop reagent and measuring luminescence, fluorescence, or radioactivity).[11]
-
Analyze Data: Plot the kinase activity (signal) against the final DMSO concentration. The highest concentration that does not cause a significant deviation from the "no DMSO" control is your maximum tolerated concentration.
Protocol 2: General Src Kinase Assay with a DMSO-Solubilized Inhibitor
This protocol outlines the key steps for testing an inhibitor dissolved in DMSO. This example uses a generic ADP-Glo™ format.
-
Prepare Inhibitor Stock: Prepare a high-concentration stock of your test inhibitor (e.g., 10 mM) in 100% DMSO.
-
Prepare Serial Dilutions:
-
Perform an initial serial dilution of the inhibitor in 100% DMSO to create a 100X stock plate.[4]
-
From the 100X stock, perform an intermediate dilution into the kinase assay buffer to create a 5X or 10X working solution plate. This step is critical to minimize DMSO shock and potential compound precipitation.
-
-
Set Up Assay Plate (384-well example): [11]
-
Add 1 µL of the inhibitor working solution or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 2 µL of Src kinase solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
-
Incubate: Incubate at room temperature for 60 minutes.[11]
-
Detect ADP Formation:
-
Read Plate: Record luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus Src kinase activity.
Visualizations
Caption: Workflow for preparing inhibitor dilutions to maintain constant DMSO concentration.
Caption: Troubleshooting flowchart for DMSO-related issues in kinase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. General Information - Things to know before starting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promega.com [promega.com]
Technical Support Center: Optimizing ATP Concentration for Src Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ATP concentration in Src kinase assays for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the ATP concentration crucial for my Src kinase assay?
Optimizing the ATP concentration is critical for several reasons. For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration.[1] Assays are often performed at the ATP concentration equivalent to the Michaelis constant (Km) of the kinase. This ensures that the assay is sensitive enough to detect inhibitors and that the IC50 values more closely reflect the inhibitor's binding affinity (Ki).[1] Using an ATP concentration that is too high can mask the effect of competitive inhibitors, leading to an underestimation of their potency. Conversely, a concentration that is too low may result in a weak signal and poor assay performance.
Q2: What is the recommended starting ATP concentration for a Src kinase assay?
The ideal starting point is the apparent ATP Km (Km,app) for Src kinase under your specific assay conditions.[2] If the Km is unknown, a common starting point for many kinase assays is 10 µM.[3] However, it is highly recommended to experimentally determine the ATP Km for your specific lot of Src kinase and substrate. One study measured the ATP-Km for Src kinase to be 0.986 µM in a radiometric assay.[4]
Q3: How does the cellular ATP concentration relate to in vitro kinase assays?
Cellular ATP concentrations are generally in the millimolar (mM) range, which is significantly higher than the ATP Km of most kinases.[1] While biochemical assays often use ATP concentrations around the Km to assess inhibitor potency, it's also valuable to perform assays at physiological ATP concentrations (e.g., 1 mM) to better understand how an inhibitor might perform in a cellular context.[5]
Q4: Can I use a high ATP concentration to screen for non-ATP-competitive inhibitors?
Yes, running assays with high ATP concentrations can be a strategy to specifically select for non-ATP-competitive inhibitors.[6] ATP-competitive inhibitors will appear less potent at high ATP concentrations, while the potency of non-competitive or allosteric inhibitors will be less affected.
Troubleshooting Guide
Issue 1: High Background Signal
A high background can obscure the true kinase activity signal, leading to a low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Reagents | Use fresh, high-purity reagents, including buffer, ATP, and enzyme.[7][8] | Impurities in reagents can lead to non-specific signals. For instance, lower-grade buffers may contain fluorescent impurities.[7] |
| Suboptimal Reagent Concentrations | Titrate each component of the assay (enzyme, substrate, and detection reagents) to find the optimal concentration.[8] | Excess concentrations of certain reagents can contribute to the background signal. |
| Incorrect Plate Type | Use appropriate opaque white plates for luminescence or fluorescence assays to minimize crosstalk and background.[9] | Black or clear plates can be unsuitable for certain detection methods and increase background. |
| Prolonged Incubation Times | Perform a time-course experiment to determine the linear range of the kinase reaction and the detection step.[8] | Extended incubation can lead to non-enzymatic signal generation. |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with the kinase reaction or the detection system.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Enzyme | Ensure proper storage and handling of the Src kinase. Aliquot the enzyme to avoid repeated freeze-thaw cycles and always keep it on ice during use.[4] | Src kinase is sensitive to degradation, and improper handling can lead to loss of activity. |
| Suboptimal ATP Concentration | Determine the ATP Km and run the assay at or near this concentration. | If the ATP concentration is too low, the reaction rate will be suboptimal, leading to a weak signal. |
| Incorrect Buffer Composition | Verify the pH, salt concentration, and presence of necessary cofactors (e.g., MgCl2, MnCl2) in your kinase buffer.[4][10] | Kinase activity is highly dependent on the buffer conditions. |
| Degraded Detection Reagents | Prepare detection reagents fresh before each experiment.[8] | The components of the detection system can be unstable and lose efficacy over time. |
Experimental Protocols
Protocol 1: Determining the Apparent ATP Km for Src Kinase
This protocol outlines the steps to determine the apparent Michaelis constant (Km) for ATP, which is essential for optimizing your Src kinase assay.
-
Prepare a Kinase Reaction Master Mix: Create a master mix containing your kinase buffer, Src kinase at a fixed concentration (determined from an initial enzyme titration), and your peptide substrate at a saturating concentration.
-
Prepare a Serial Dilution of ATP: Perform a serial dilution of ATP to create a range of concentrations (e.g., 0.5 µM to 250 µM).[11]
-
Initiate the Kinase Reaction: Add the different ATP concentrations to the master mix to start the reactions.
-
Incubate: Incubate the reaction plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined time within the linear range of the reaction.[4]
-
Stop the Reaction and Detect: Stop the reaction and add your detection reagent (e.g., Kinase-Glo®, ADP-Glo®).[3][12]
-
Data Analysis: Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.[11][13]
Src Kinase Signaling Pathway
Caption: A simplified diagram of a Src kinase signaling pathway.
Experimental Workflow for ATP Km Determination
Caption: Workflow for determining the apparent ATP Km in a kinase assay.
Troubleshooting Logic for High Background
Caption: A logical workflow for troubleshooting high background in kinase assays.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. promega.com [promega.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Interference in Luminescence-Based Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in luminescence-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in luminescence-based kinase assays?
Interference in luminescence-based kinase assays can stem from several sources, broadly categorized as compound-related, assay-related, or general experimental errors.[1] Test compounds can directly inhibit the luciferase enzyme, absorb light emitted by the reaction (quenching), or possess inherent luminescent properties.[2][3] Additionally, factors like reagent quality, enzyme aggregation, and non-specific inhibition by test molecules can lead to inconsistent and misleading results.[1][4]
Q2: How can I determine if my test compound is directly inhibiting the luciferase enzyme?
To ascertain if a compound is inhibiting luciferase, a counterscreen assay is essential. This involves running the luminescence detection reaction in the absence of the kinase and substrate but in the presence of your test compound. A reduction in the luminescent signal compared to a vehicle control would indicate direct inhibition of the luciferase enzyme.[1][5] For ATP-dependent luciferases like firefly luciferase, you can add a known amount of ATP to the detection reagents and measure the signal with and without your compound.[5]
Q3: What is signal quenching and how can I identify it?
Signal quenching occurs when a compound absorbs the light produced by the luminescent reaction, leading to a lower-than-expected signal.[2][3] This is particularly common with colored compounds, such as those that are red, blue, or black.[2] To identify quenching, you can run a simple experiment where you add the compound to a pre-existing luminescent reaction. A rapid decrease in signal upon addition of the compound suggests quenching.
Q4: Can my compound's autofluorescence or autoluminescence interfere with the assay?
Yes, compounds that are inherently fluorescent or luminescent can emit light at the same wavelength as the assay's output, leading to a false-positive signal (an apparent decrease in kinase activity in an ATP-depletion assay).[6][7] This can be checked by measuring the luminescence of the compound in the assay buffer without the detection reagents. If the compound itself produces a signal, it will interfere with the assay readout.[3]
Q5: How does the concentration of ATP in the kinase reaction affect potential interference?
In ATP-depletion assays like Kinase-Glo®, the initial ATP concentration is a critical parameter.[8][9][10] Using an ATP concentration that is significantly lower than the Km of the kinase for ATP can make the assay more sensitive to inhibitors. However, it can also exacerbate interference from compounds that interact with ATP or luciferase. Conversely, assays performed at high ATP concentrations may mask the effects of less potent inhibitors.[1] It is crucial to optimize the ATP concentration for each kinase-substrate pair.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real results and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[1] |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and uniform incubation conditions.[1] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.[1] |
| Compound Precipitation | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of your compound under the final assay conditions.[1] |
Issue 2: Inconsistent IC50 Values
Fluctuations in the calculated IC50 value for a compound can be a significant source of frustration.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Use a consistent source and lot of the kinase. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Perform a kinase titration for each new batch of enzyme to determine the optimal concentration. |
| ATP Concentration | Ensure the ATP concentration is consistent across all assays. Prepare a fresh ATP stock solution regularly. Note that high ATP to ADP conversion can affect IC50 values in ATP depletion assays.[11] |
| Compound Stability | Verify the stability of your compound in the assay buffer over the duration of the experiment. Degradation of the compound will lead to a loss of activity and an overestimation of the IC50. |
| Assay Format | Be aware that different assay formats (e.g., ATP depletion vs. ADP production) can yield different IC50 values due to their distinct mechanisms.[11] |
Issue 3: Suspected False Positives or False Negatives
Identifying and eliminating false hits is crucial in drug discovery.
| Potential Cause | Troubleshooting Step |
| Luciferase Inhibition | Perform a luciferase counterscreen. Test compounds in the absence of kinase to see if they directly inhibit the luciferase enzyme.[5][12] |
| Signal Quenching | For colored compounds, measure their absorbance at the emission wavelength of the luciferase. A high absorbance suggests potential quenching.[2] |
| Compound Autofluorescence/Autoluminescence | Measure the signal from wells containing only the compound and assay buffer to check for inherent luminescence.[6] |
| Non-Specific Inhibition | Consider using an orthogonal assay with a different detection method (e.g., fluorescence polarization, TR-FRET) to confirm hits.[5] |
Experimental Protocols
Protocol 1: Generic Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol outlines the general steps for a homogeneous, ATP-depletion luminescent kinase assay.
-
Prepare Kinase Reaction Mixture: In a white, opaque microplate, add the kinase, substrate, and any necessary cofactors in the appropriate kinase buffer.
-
Add Test Compound: Add the test compound at various concentrations (and a vehicle control, e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding a pre-determined concentration of ATP.
-
Incubate: Incubate the plate at room temperature or 30°C for the desired reaction time (e.g., 60 minutes).
-
Add Luminescence Detection Reagent: Add an equal volume of the luminescent detection reagent (e.g., Kinase-Glo® Reagent) to each well.[8][9]
-
Incubate: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[8]
-
Measure Luminescence: Read the luminescence using a plate reader. The signal will be inversely proportional to kinase activity.[8][13]
Protocol 2: Luciferase Inhibition Counterscreen
This protocol is designed to identify compounds that directly inhibit the luciferase enzyme.
-
Prepare Control Wells: In a white, opaque microplate, add the assay buffer and the same concentration of ATP used in the kinase assay.
-
Add Test Compound: Add the test compound at the highest concentration used in the primary screen. Include a vehicle control.
-
Add Luminescence Detection Reagent: Add an equal volume of the luminescent detection reagent.
-
Incubate: Incubate at room temperature for 10 minutes.
-
Measure Luminescence: Read the luminescence. A significantly lower signal in the presence of the compound compared to the vehicle control indicates luciferase inhibition.
Visualizations
Caption: Workflow of an ATP-depletion luminescent kinase assay (e.g., Kinase-Glo®).
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Src Peptide Substrate Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Src peptide substrates in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Src kinase assay?
A typical Src kinase assay consists of the following core components:
-
Src Kinase: A purified, active recombinant Src kinase.[1]
-
Peptide Substrate: A synthetic peptide containing a tyrosine residue that can be phosphorylated by Src. Common substrates include synthetic peptides like KVEKIGEGTYGVVYK (corresponding to p34cdc2 amino acids 6-20) or poly(Glu,Tyr) polymers.[2][3]
-
ATP: As the phosphate donor for the phosphorylation reaction.[2][3]
-
Assay Buffer: Provides the optimal environment for kinase activity, typically containing a buffering agent (e.g., HEPES), salts (e.g., MgCl2, MnCl2), and sometimes additives to reduce non-specific binding (e.g., Brij-35).[2][4]
-
Detection System: Reagents to detect the phosphorylated substrate. This can be antibody-based (e.g., using a phospho-tyrosine specific antibody) or luminescence-based (e.g., measuring ATP depletion).[1][5][6]
Q2: How do I choose the right Src peptide substrate for my experiment?
The choice of substrate depends on the specific research question and assay format.
-
Specific Peptide Substrates: For studying the phosphorylation of a particular site, a peptide sequence mimicking that site is ideal. An example is the AEEEIYGEFEAKKKK peptide, which has been identified as an optimal substrate for measuring wild-type Src activity.[7] Another commonly used peptide substrate is derived from p34cdc2 (KVEKIGEGTYGVVYK).
-
Generic Tyrosine Kinase Substrates: For general activity screening, a generic substrate like Poly(Glu,Tyr) 4:1 can be used.[2][3]
-
Substrate Specificity: It's important to note that while Src family kinases have similar substrate preferences, subtle differences exist. For instance, c-Src is more tolerant of negatively charged residues in substrates compared to another Src family member, Lck.[8][9]
Q3: What are the common methods for detecting Src kinase activity?
Several methods are available to detect the phosphorylation of a peptide substrate by Src kinase:
-
Luminescence-Based ATP Detection: Assays like Kinase-Glo® measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.[3][5]
-
Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen® use a FRET signal between a europium-labeled antibody and an Alexa Fluor®-labeled tracer that binds to the kinase. Inhibition of tracer binding by a compound results in a loss of FRET.[4]
-
Antibody-Based Detection (ELISA/DELFIA): These methods use a phospho-tyrosine specific antibody to detect the phosphorylated peptide. The peptide is often biotinylated for capture onto a streptavidin-coated plate.[1][6]
-
Direct ADP Detection: Assays like the Transcreener® ADP² Assay directly measure the amount of ADP produced in the kinase reaction using a highly specific antibody.[2]
-
Radiometric Assays: These traditional assays use ³²P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.[6]
Troubleshooting Guide
Issue 1: High Background Signal or Non-Specific Binding
High background can mask the true signal from your kinase activity. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the peptide substrate or antibody to the plate. | 1. Optimize Blocking: Use appropriate blocking buffers like Bovine Serum Albumin (BSA) or casein to block non-specific sites on the microplate.[10] Ensure the blocking step is performed for the recommended time and concentration. 2. Add Detergents: Include a mild non-ionic detergent like Tween-20 (0.05% - 0.1%) or Brij-35 in your wash and assay buffers to reduce hydrophobic interactions.[4][10][11][12] |
| Contaminants in reagents. | 1. Use High-Purity Reagents: Ensure all reagents, including water, are of high purity. 2. Filter Reagents: If particulate matter is observed in antibody or other reagent solutions, centrifuge and use the supernatant.[4] |
| Sub-optimal assay conditions. | 1. Adjust Buffer pH: The pH of the running buffer can influence non-specific interactions. Try adjusting the pH to be closer to the isoelectric point of your peptide substrate.[11] 2. Optimize Incubation Times: Shorter incubation times for detection antibodies can sometimes reduce background. |
| Autofluorescence (in fluorescence-based assays). | 1. Use Phenol Red-Free Media: If working with cell lysates, phenol red in the culture media can cause background fluorescence.[13] 2. Use Background Suppressors: Consider using commercially available background suppressing reagents.[13] |
Issue 2: Low or No Signal
A weak or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Src Kinase. | 1. Proper Enzyme Handling: Thaw the kinase on ice and keep it cold. Avoid repeated freeze-thaw cycles.[14] 2. Enzyme Titration: The optimal amount of kinase can vary between lots. Perform an enzyme titration to determine the concentration that gives a robust signal in the linear range of the assay.[5] |
| Sub-optimal Substrate or ATP Concentration. | 1. Substrate Titration: Determine the optimal substrate concentration. This is typically the lowest concentration that provides the largest dynamic range.[5] 2. Check ATP Concentration: Ensure the ATP concentration is appropriate for your assay. Some assays use ATP concentrations that are close to the Km of the kinase. |
| Incorrect Assay Buffer Composition. | 1. Verify Buffer Components: Double-check the concentrations of all buffer components, especially MgCl₂ and/or MnCl₂, which are essential for kinase activity.[2][14] 2. Check for Inhibitors: Ensure your buffer does not contain any kinase inhibitors (e.g., high concentrations of EDTA). |
| Inefficient Detection. | 1. Antibody/Reagent Quality: Ensure your detection antibodies and other reagents are not expired and have been stored correctly. 2. Optimize Detection Incubation: Ensure sufficient incubation time for the detection reagents to bind. |
Experimental Protocols
Protocol 1: General Src Kinase Activity Assay (Luminescence-Based)
This protocol is a generalized procedure based on ATP depletion assays like Kinase-Glo®.
-
Prepare 2X ATP/Substrate Cocktail:
-
Dilute ATP stock to a 2X final concentration (e.g., 20 µM) in kinase assay buffer.
-
Add the Src peptide substrate to the ATP solution at a 2X final concentration (e.g., 100 µM).
-
-
Prepare Src Kinase Dilution:
-
Dilute the Src kinase stock to a 2X final working concentration in kinase assay buffer. Keep on ice.
-
-
Set up the Reaction Plate:
-
Add 25 µL of the 2X kinase dilution to the wells of a white, opaque 96-well plate.
-
For a "no enzyme" control, add 25 µL of kinase assay buffer without the enzyme.
-
-
Initiate the Kinase Reaction:
-
Add 25 µL of the 2X ATP/Substrate cocktail to each well to start the reaction. The final volume will be 50 µL.
-
-
Incubate:
-
Detect Signal:
Protocol 2: Antibody-Based Detection of Substrate Phosphorylation (ELISA Format)
This protocol is a generalized procedure for detecting phosphorylated biotinylated peptide substrates.
-
Kinase Reaction (in solution):
-
Perform the kinase reaction in a microcentrifuge tube or 96-well plate as described in Protocol 1 (Steps 1-5). Use a biotinylated peptide substrate.
-
-
Stop the Reaction:
-
Add 50 µL of a stop buffer (e.g., 50 mM EDTA, pH 8) to each 50 µL reaction.[14]
-
-
Capture the Peptide:
-
Transfer 25 µL of the stopped reaction mixture to a streptavidin-coated 96-well plate.
-
Add 75 µL of PBS with 0.05% Tween-20 (PBS/T) to each well.
-
Incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind to the plate.[14]
-
-
Wash:
-
Wash the plate three times with 200 µL/well of PBS/T.[14]
-
-
Primary Antibody Incubation:
-
Dilute a phospho-tyrosine specific primary antibody (e.g., P-Tyr-100) in PBS/T with 1% BSA.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Wash:
-
Wash the plate three times with 200 µL/well of PBS/T.
-
-
Secondary Antibody Incubation:
-
Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody in PBS/T with 1% BSA.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Wash:
-
Wash the plate five times with 200 µL/well of PBS/T.
-
-
Detection:
-
Add 100 µL of an HRP substrate (e.g., TMB) to each well.
-
Incubate until sufficient color development.
-
Add 100 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Visualizations
Caption: A generalized workflow for a Src kinase peptide substrate assay.
Caption: A logical flowchart for troubleshooting high background signals.
References
- 1. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Kinase activity assays Src and CK2 [protocols.io]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. promega.com [promega.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Src Optimal Peptide Substrate [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]
- 8. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. youtube.com [youtube.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Kinase Assay Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during kinase assays.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of variability and poor reproducibility in kinase assays?
Variability and lack of reproducibility in kinase assays can stem from several factors, broadly categorized as reagent-related, assay condition-related, and experimental execution-related.[1][2] Key sources include:
-
Reagent Quality: The purity and stability of enzymes, substrates, ATP, and buffers are critical.[3] Contaminants or degradation can significantly impact results.[2]
-
Assay Conditions: Sub-optimal concentrations of kinase, substrate, or ATP can lead to inconsistent results.[2][4] Temperature fluctuations and variations in incubation times are also major contributors to variability.[2]
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting and inadequate mixing of reagents can introduce significant errors.[5][6]
-
Compound Interference: Test compounds can interfere with the assay signal, for instance, through autofluorescence or by inhibiting the reporter enzyme in luminescence-based assays.[7]
-
Assay Plate Effects: "Edge effects," where wells on the perimeter of a microplate evaporate more quickly, can cause variability.[5][8]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Contaminated Reagents | Use fresh, high-purity reagents (ATP, buffers, kinase). Filter-sterilize buffers.[2] | Impurities in reagents can be inherently fluorescent or luminescent, or there might be contaminating kinase or ATPase activity.[2][9] |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of ATP, substrate, and detection reagents to find the optimal balance between signal and background.[2] | Excessively high concentrations of some reagents can lead to non-specific signal generation.[2] |
| Prolonged Incubation Times | Perform a time-course experiment to determine the linear range of the kinase reaction and the detection step.[2] | Longer incubation times can lead to the accumulation of non-enzymatic signal.[2] |
| Assay Plate Autofluorescence/Autoluminescence | Test different types of microplates (e.g., low-binding, non-treated polystyrene).[2] | The material of the microplate can contribute to the background signal.[2] |
| Non-specific Binding of Detection Antibodies | If using an antibody-based detection method, include a control without the primary antibody. Consider using a pre-adsorbed secondary antibody.[10][11] | The secondary antibody may be binding non-specifically to other components in the assay well.[11] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the kinase reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inactive Kinase | Use a new aliquot of kinase. Verify the activity of the kinase with a known positive control substrate and inhibitor. | The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[12] |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of the kinase, substrate, and ATP to ensure they are not limiting the reaction.[13] | Insufficient amounts of any of these key components will result in a low rate of phosphorylation and thus a weak signal.[13] |
| Incorrect Buffer Composition | Ensure the pH, salt concentration, and necessary co-factors (e.g., Mg²⁺) in the buffer are optimal for the specific kinase being assayed.[2] | Kinase activity is highly dependent on the buffer conditions.[2] |
| Degraded Detection Reagents | Prepare fresh detection reagents before each experiment. Check the expiration dates of kit components.[2] | The reagents used to detect the phosphorylation event (e.g., antibodies, luciferase) can degrade over time.[2] |
| Inhibitory Contaminants | Use high-purity water and reagents. Ensure there is no cross-contamination from other experiments. | Contaminants in the reagents or on the lab equipment can inhibit kinase activity. |
Issue 3: Poor Reproducibility and High Variability Between Replicates
Inconsistent results between replicate wells or experiments are a common challenge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[5][6] | Small variations in the volumes of critical reagents can lead to large differences in kinase activity.[6] |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition, especially the enzyme and inhibitor. Avoid introducing bubbles.[5] | Incomplete mixing can lead to heterogeneous reaction rates within the wells.[5] |
| Temperature Fluctuations | Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction. Incubate plates in a temperature-controlled environment.[2] | Kinase activity is highly sensitive to temperature. Gradients across the plate can cause inconsistent results.[2] |
| Reagent Instability During Experiment | Prepare fresh reagents and keep them on ice until use. For long experiments, consider the stability of all components at the assay temperature.[2] | Kinase and ATP can degrade over the course of a lengthy experiment, leading to a drift in the signal.[2] |
| Edge Effects | Avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.[5][8] | Wells on the edge of the plate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[8] |
Data Presentation: Quantitative Factors Affecting Kinase Assays
Table 1: Impact of ATP Concentration on IC50 Values of ATP-Competitive Inhibitors
The concentration of ATP in a kinase assay significantly affects the apparent potency (IC50) of ATP-competitive inhibitors. This relationship can be described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[1][14]
| Kinase | ATP Km (µM) | Inhibitor Ki (µM) | IC50 at ATP = Km (µM) | IC50 at 1 mM ATP (µM) |
| Kinase A | 1 | 0.1 | 0.2 | 100.1 |
| Kinase B | 10 | 0.2 | 0.4 | 20.2 |
| Kinase C | 100 | 0.5 | 1.0 | 5.5 |
Data is illustrative and calculated based on the Cheng-Prusoff equation to demonstrate the principle.
Interpretation:
-
At an ATP concentration equal to the Km, the IC50 is twice the Ki value.[14]
-
At physiological ATP concentrations (in the millimolar range), the IC50 of an ATP-competitive inhibitor can be significantly higher than at the ATP Km.[1][14] This is particularly pronounced for kinases with a low ATP Km.[14]
Table 2: General Effect of DMSO Concentration on Kinase Activity
Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it can affect kinase activity. The effect is kinase-dependent.
| DMSO Concentration (v/v) | General Effect on Tyrosine Kinase Activity | General Effect on Serine/Threonine Kinase Activity |
| 0% | Baseline Activity | Baseline Activity |
| 2% | Negligible to slight increase | Negligible effect |
| 5% | Potential for slight to moderate increase | Generally well-tolerated, may see slight inhibition |
| 10% | Can cause a significant (e.g., 2-fold) increase in activity for some tyrosine kinases.[15] | Often leads to significant inhibition |
Note: The effects of DMSO are highly specific to the kinase and the assay conditions.[16][17] It is crucial to perform a DMSO tolerance test for each new assay.[16]
Experimental Protocols
Protocol 1: Radiometric Filter-Binding Kinase Assay
This method is often considered the "gold standard" as it directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[18][19][20]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 0.1% Brij-35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ("cold") ATP
-
Test compounds in DMSO
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a 1x Kinase Reaction Buffer.
-
Prepare a stock solution of the kinase in 1x Kinase Reaction Buffer.
-
Prepare a stock solution of the substrate in 1x Kinase Reaction Buffer.
-
Prepare a stock solution of unlabeled ATP.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, add the following in order:
-
1 µL of test compound dilution (or DMSO for control).
-
10 µL of 2x substrate solution.
-
5 µL of 4x kinase solution.
-
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare an ATP mix containing the desired final concentration of unlabeled ATP and a small amount of [γ-³²P]ATP (e.g., 0.5 µCi per reaction).
-
Add 4 µL of the ATP mix to each reaction to initiate the phosphorylation. The final reaction volume is 20 µL.
-
Incubate at the optimal temperature (e.g., 30°C) for the desired time (e.g., 30-60 minutes).
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding an equal volume of stop buffer (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture (e.g., 10 µL) onto a labeled square of P81 phosphocellulose filter paper.
-
-
Wash and Count:
-
Allow the spots to air dry completely.
-
Wash the filter paper 3-4 times for 5-10 minutes each in a large volume of Wash Buffer to remove unincorporated radiolabeled ATP.
-
Perform a final wash with acetone to air dry the paper faster.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This homogeneous assay measures the change in the polarization of light emitted from a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[21][22]
Materials:
-
Kinase of interest
-
Peptide substrate
-
Kinase Buffer
-
ATP
-
Test compounds in DMSO
-
Fluorescently labeled tracer (phosphopeptide)
-
Phospho-specific antibody
-
Stop Buffer (e.g., EDTA)
-
Black, low-volume 384-well plate
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of kinase, substrate, and ATP in Kinase Buffer.
-
Prepare serial dilutions of the test compound.
-
-
Kinase Reaction:
-
To the wells of the 384-well plate, add:
-
2.5 µL of 4x test compound.
-
5 µL of 2x substrate/kinase mix.
-
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
Stop Reaction:
-
Add 5 µL of Stop Buffer to each well to terminate the kinase reaction.
-
-
Detection:
-
Add 5 µL of a pre-mixed solution of the fluorescent tracer and the phospho-specific antibody.
-
Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Read Plate:
-
Measure the fluorescence polarization on a plate reader equipped with the appropriate filters for the fluorophore.
-
Protocol 3: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This homogeneous "add-mix-measure" assay quantifies the amount of ATP remaining in the solution after the kinase reaction. The light output is inversely proportional to kinase activity.[3][12][23]
Materials:
-
Kinase of interest
-
Substrate
-
Kinase Buffer
-
ATP
-
Test compounds in DMSO
-
Kinase-Glo® Reagent (or similar)
-
White, opaque 96- or 384-well plate
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of kinase, substrate, and ATP in Kinase Buffer.
-
Prepare serial dilutions of the test compound.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Kinase Reaction:
-
To the wells of the white plate, add:
-
5 µL of 4x test compound.
-
10 µL of 2x substrate/kinase mix.
-
-
Initiate the reaction by adding 5 µL of 4x ATP solution.
-
Incubate for the desired time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in the well (e.g., 20 µL).
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Read Plate:
-
Measure the luminescence on a plate reader.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. benchchem.com [benchchem.com]
- 3. ebiotrade.com [ebiotrade.com]
- 4. benchchem.com [benchchem.com]
- 5. carnabio.com [carnabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
Technical Support Center: The Impact of Myristoylation on Src Kinase Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of myristoylation in Src kinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is myristoylation and how does it affect Src kinase?
Myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of Src kinase.[1][2] This modification is essential for several aspects of Src function:
-
Membrane Localization: Myristoylation, often in conjunction with a cluster of basic amino acids, acts as a signal for targeting Src to cellular membranes.[1][3][4] Non-myristoylated forms of Src are typically found in the cytoplasm and are unable to induce cellular transformation.[1]
-
Kinase Activity: Myristoylation has a positive regulatory effect on c-Src kinase activity.[1][5][6] Studies have shown that non-myristoylated c-Src exhibits reduced kinase activity both in vitro and within cells.[1][5]
-
Protein Stability: The myristoylation status of c-Src also influences its stability by regulating ubiquitination and degradation.[1][5] Non-myristoylated c-Src, while having reduced kinase activity, shows enhanced stability.[1][5]
Q2: Why am I seeing low or no activity in my Src kinase assay?
Low or absent Src kinase activity in your assay could be due to a variety of factors, with the myristoylation status of the enzyme being a primary suspect.
-
Use of Non-Myristoylated Src: Recombinant Src kinase expressed in systems that do not support N-myristoylation (e.g., certain bacterial expression systems) will lack this critical modification. As myristoylation is required for full activity, using non-myristoylated Src will lead to significantly lower kinase activity measurements.[1][5]
-
Inhibitors of Myristoylation: If you are working with cell lysates, the presence of N-myristoyltransferase (NMT) inhibitors can block Src myristoylation, leading to decreased activity.[2][3][7][8]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, ATP concentration, or substrate choice, can also lead to low activity.
Q3: How can I ensure I am using myristoylated Src in my assay?
To ensure the use of active, myristoylated Src, consider the following:
-
Expression System: Utilize eukaryotic expression systems (e.g., insect cells or mammalian cells) that possess the necessary machinery for co-translational myristoylation.
-
Commercial Sourcing: When purchasing recombinant Src kinase, verify with the supplier that the enzyme is myristoylated and has been functionally validated.
-
In Vitro Myristoylation: If you are working with non-myristoylated Src, it is possible to perform in vitro myristoylation using purified N-myristoyltransferase and myristoyl-CoA, although this can be a complex procedure.
Q4: Can I study the effect of myristoylation on Src activity directly?
Yes, you can directly investigate the role of myristoylation by comparing the activity of wild-type (myristoylated) Src with a non-myristoylatable mutant. A common approach is to mutate the N-terminal glycine residue to alanine (G2A mutant).[1] This single amino acid change prevents myristoylation, allowing for a direct comparison of kinase activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Src kinase activity assays related to myristoylation.
| Problem | Potential Cause | Recommended Solution |
| Consistently low kinase activity with recombinant Src | The recombinant Src protein may be non-myristoylated. | 1. Verify the source and expression system of your recombinant Src. Confirm with the vendor that the protein is myristoylated. 2. Switch to a recombinant Src expressed in a eukaryotic system known to perform myristoylation. 3. As a control, compare the activity of your Src with a commercially available, validated myristoylated Src kinase. |
| High variability in kinase activity between different batches of cell lysates | Differences in the levels of N-myristoyltransferase (NMT) activity or myristoyl-CoA availability in the cultured cells. | 1. Standardize cell culture conditions, including media composition and cell density, to ensure consistent NMT activity. 2. Consider supplementing the culture media with myristic acid to ensure sufficient substrate for myristoylation.[9] 3. When comparing different cell lines, be aware that NMT expression and activity can vary.[10] |
| Inhibitor of a signaling pathway upstream of Src does not reduce Src activity in an in vitro assay | In vitro kinase assays using purified components bypass the normal cellular regulation of Src, including its myristoylation-dependent membrane localization which is often required for activation by upstream signals. | 1. Recognize the limitations of in vitro assays. To study the entire signaling pathway, consider using cell-based assays where the cellular architecture and regulatory mechanisms are intact. 2. For in vitro studies, ensure you are using a constitutively active form of Src if you are not providing the upstream activating kinases. |
| Unexpected cytoplasmic localization of Src in immunofluorescence experiments | Inhibition of myristoylation, either through mutation (G2A) or treatment with an NMT inhibitor. | 1. If using a G2A mutant, this localization is expected.[1] 2. If using wild-type Src, check for unintentional inhibition of NMT. Review all components of your experimental system for potential NMT inhibitors. |
Experimental Protocols
In Vitro Src Kinase Activity Assay
This protocol provides a general framework for measuring Src kinase activity. It is crucial to adapt the specific concentrations of enzyme, substrate, and ATP based on your experimental goals and the specific assay platform being used (e.g., radiometric, fluorescence-based, or luminescence-based).
Materials:
-
Myristoylated Src Kinase
-
Src Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen®, Transcreener® ADP²)[11][13][14]
-
96-well or 384-well assay plates
Procedure:
-
Prepare Reagents: Dilute the myristoylated Src kinase, Src peptide substrate, and ATP to their desired working concentrations in the Src Kinase Assay Buffer.
-
Enzyme and Substrate Addition: Add the diluted Src kinase and Src peptide substrate to the wells of the assay plate.
-
Initiate Reaction: Start the kinase reaction by adding the diluted ATP to each well.
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).[11] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stop Reaction and Detect Signal: Stop the kinase reaction and measure the generated signal (e.g., ADP production or substrate phosphorylation) according to the manufacturer's instructions for your chosen detection reagent.
-
Data Analysis: Calculate the kinase activity based on the measured signal, subtracting the background signal from control wells lacking the enzyme or substrate.
Click Chemistry-Based Detection of Src Myristoylation
This method allows for the direct detection of myristoylated Src in cells.[9]
Materials:
-
Myristic acid-azide
-
Cell culture medium
-
Cell lysis buffer
-
Biotin-conjugated alkyne
-
Click chemistry reaction buffer
-
Streptavidin-HRP for Western blotting
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with myristic acid-azide overnight. The azide-modified myristic acid will be incorporated into newly synthesized proteins, including Src.[9]
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Click Reaction: Incubate the cell lysate with a biotin-conjugated alkyne in a click chemistry reaction buffer. This will result in the covalent attachment of biotin to the azide-modified myristoylated proteins.[9]
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated (and therefore myristoylated) Src.
Visualizations
Caption: The role of N-myristoyltransferase (NMT) in Src myristoylation and its subsequent impact on membrane localization and kinase activity.
Caption: A generalized workflow for performing an in vitro Src kinase activity assay.
References
- 1. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Kinase activity assays Src and CK2 [protocols.io]
- 13. promega.com [promega.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating the Specificity of an Src Peptide Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Src proto-oncogene, a non-receptor tyrosine kinase, is a pivotal node in cellular signaling, governing a myriad of processes including cell proliferation, differentiation, and migration. Dysregulation of Src kinase activity is a hallmark of various cancers, making it a critical target for therapeutic intervention. A key step in studying Src kinase function and in the development of novel inhibitors is the use of specific peptide substrates in in vitro kinase assays. The ideal substrate should be efficiently and specifically phosphorylated by Src, enabling accurate and reproducible measurement of its activity.
This guide provides a comparative analysis of commonly used Src peptide substrates, offering experimental data to aid researchers in selecting the most appropriate substrate for their needs. We also present detailed protocols for key kinase assays to facilitate the validation of substrate specificity.
Comparison of Common Src Peptide Substrates
The selection of a peptide substrate significantly impacts the sensitivity and specificity of an Src kinase assay. Here, we compare three widely used substrates: a peptide derived from p34cdc2, a rationally designed "optimal" Src substrate, and a generic tyrosine kinase substrate, Poly(Glu,Tyr).
| Substrate | Sequence/Description | Specificity | Efficiency | Key Characteristics |
| p34cdc2 (6-20) Peptide | KVEKIGEGTYGVVYK | High for Src-family kinases[1][2] | High[1][2] | Derived from a natural Src substrate, offering physiological relevance. Exhibits high selectivity over other non-Src family tyrosine kinases.[1] |
| "Optimal" Src Substrate | AEEEIYGEFEAKKKK | High | High | Designed based on the preferred amino acid sequence flanking the phosphorylation site of Src. A similar peptide (acet-AEEEIYGEFEA-NH2) has a reported Km of 494 µM for the Src catalytic domain. |
| Poly(Glu,Tyr) 4:1 | Random polymer of glutamic acid and tyrosine | Low | Variable | A generic substrate for many tyrosine kinases, not specific to Src.[1] Useful for general tyrosine kinase activity measurements but not for specific Src assays. |
Experimental Validation of Substrate Specificity
To objectively compare the performance of these substrates, a series of kinase assays can be performed. The primary methods include radiometric assays for direct quantification of phosphate incorporation, luminescence-based assays for high-throughput screening, and Western blotting for a qualitative or semi-quantitative assessment.
Experimental Protocols
Below are detailed protocols for three common in vitro kinase assays to validate the specificity of an Src peptide substrate.
1. Radiometric Kinase Assay using [γ-³²P]ATP
This method directly measures the incorporation of a radiolabeled phosphate group from ATP onto the peptide substrate, offering high sensitivity.
Materials:
-
Recombinant active c-Src kinase
-
Src peptide substrate (e.g., p34cdc2 peptide)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture in the kinase reaction buffer containing the desired concentration of the peptide substrate and c-Src kinase.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Spot a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
To compare substrates, perform parallel reactions with each peptide substrate and measure the relative incorporation of ³²P.
2. ADP-Glo™ Luminescence-Based Kinase Assay
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a non-radioactive, high-throughput compatible method.
Materials:
-
Recombinant active c-Src kinase
-
Src peptide substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
Procedure:
-
Set up the kinase reaction in a 96- or 384-well plate. Add the kinase reaction buffer, c-Src kinase, and the peptide substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Compare the luminescence signals generated with different peptide substrates to determine their relative phosphorylation efficiency.
3. Western Blot-Based Kinase Assay
This method relies on the detection of the phosphorylated substrate using a phospho-tyrosine specific antibody. It is particularly useful when using a protein as a substrate but can be adapted for biotinylated peptides.
Materials:
-
Recombinant active c-Src kinase
-
Biotinylated Src peptide substrate
-
Kinase reaction buffer
-
ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-phospho-tyrosine antibody
-
Secondary antibody: HRP-conjugated streptavidin or anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Perform the kinase reaction as described in the radiometric assay protocol (without the radiolabeled ATP).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-tyrosine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (or streptavidin-HRP for biotinylated peptides) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The intensity of the band corresponding to the phosphorylated peptide provides a measure of the kinase activity. Compare the band intensities for different substrates.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of Src kinase, the following diagrams are provided.
Caption: General workflow for an in vitro kinase assay.
Caption: Simplified Src signaling pathway.
Conclusion
Validating the specificity of a peptide substrate is paramount for obtaining reliable and meaningful data in Src kinase research. The p34cdc2-derived peptide and the "optimal" Src substrate peptide demonstrate high specificity and efficiency, making them superior choices over generic substrates like Poly(Glu,Tyr) for most applications. By employing the detailed experimental protocols provided in this guide, researchers can confidently select and validate the most suitable Src peptide substrate for their specific research goals, ultimately contributing to a deeper understanding of Src kinase function and the development of more effective targeted therapies.
References
A Comparative Guide to Src Kinase Peptide Substrates: Unveiling Optimal Performance
For Researchers, Scientists, and Drug Development Professionals
The Src proto-oncogene tyrosine-protein kinase, a non-receptor tyrosine kinase, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is frequently implicated in the development and progression of cancer, making it a prime target for therapeutic intervention. A crucial aspect of studying Src kinase function and developing specific inhibitors is the use of well-characterized peptide substrates. This guide provides a comparative analysis of commonly used and optimal peptide substrates for Src kinase, supported by kinetic data and detailed experimental protocols.
Performance Comparison of Src Kinase Peptide Substrates
The efficiency of a peptide substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax) or turnover number (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax or kcat signifies a faster rate of phosphorylation. The catalytic efficiency of a substrate is best represented by the kcat/Km ratio.
| Substrate Name/Sequence | Description | Km | Vmax / kcat | Catalytic Efficiency (kcat/Km) |
| Optimal Peptide (EIYGEF-based) | An engineered optimal substrate sequence. | Not explicitly stated | Not explicitly stated | 1.6 x 10^5 M⁻¹min⁻¹[1] |
| cdc2 (6-20) Peptide | A specific and efficient substrate derived from p34cdc2. | Not explicitly stated | Not explicitly stated | High efficiency reported[2][3] |
| Angiotensin I | An early, commonly used peptide substrate for Src. | 6.5 ± 1.7 mM[4] | Relative; 7-15 fold higher in neuroblastoma cells vs. fibroblasts[4] | Not explicitly calculated |
| Src Autophosphorylation Peptide | Peptide based on the autophosphorylation site of Src. | Not explicitly stated | Not explicitly stated | Baseline for comparison |
Key Insights:
-
An engineered peptide containing the sequence EIYGEF has demonstrated high catalytic efficiency, making it a strong candidate for an optimal Src kinase substrate in in vitro assays.[1]
-
Angiotensin I has been historically used as a Src substrate, though its affinity (Km) is in the millimolar range, suggesting it is a less efficient substrate compared to more optimized sequences.[4]
-
The peptide derived from the Src autophosphorylation site serves as a crucial baseline for evaluating the efficiency of other potential substrates.
Experimental Protocols
Determination of Km and Vmax using a Radiometric Filter Binding Assay
This protocol outlines a standard method for determining the kinetic parameters of a peptide substrate with Src kinase using [γ-³²P]ATP.
Materials:
-
Purified active Src kinase
-
Peptide substrate of interest
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath at 30°C
Procedure:
-
Prepare Substrate and ATP Solutions:
-
Prepare a series of dilutions of the peptide substrate in the kinase reaction buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km.
-
Prepare a stock solution of ATP containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration in the assay should be kept constant and ideally at a saturating level if determining the Km for the peptide.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the desired concentration of the peptide substrate, and purified Src kinase. Pre-incubate the mixture for 5 minutes at 30°C to allow the enzyme to equilibrate.
-
Initiate the reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C. The incubation time should be optimized to ensure that the reaction is in the linear range (typically 10-20% of substrate conversion).
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by adding an equal volume of stopping solution (75 mM phosphoric acid).
-
Spot a known volume (e.g., 20 µL) of the reaction mixture onto a labeled P81 phosphocellulose filter paper square.
-
-
Washing:
-
Wash the P81 filter papers three to four times for 5 minutes each in a beaker containing 0.5% or 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to aid in drying.
-
-
Quantification:
-
Allow the filter papers to air dry completely.
-
Place each filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert the counts per minute (CPM) into moles of phosphate incorporated per unit time (e.g., pmol/min) using the specific activity of the [γ-³²P]ATP.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).
-
Visualizing Src Kinase Activity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Enzymatic reaction of Src kinase with a peptide substrate.
Caption: Workflow for radiometric kinase assay.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
Src Peptide Substrate vs. Full-Length Protein Substrate: A Comparative Guide for Kinase Assay Development
For researchers, scientists, and drug development professionals, the choice of substrate in kinase assays is a critical decision that influences the accuracy, throughput, and biological relevance of the results. This guide provides an objective comparison of the use of Src peptide substrates versus full-length protein substrates in kinase assays, supported by experimental data and detailed protocols.
The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a key regulator of numerous cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of Src activity is implicated in the progression of various cancers, making it a prime target for drug discovery.[1] Accurate and reliable assays are paramount for identifying and characterizing Src inhibitors. This guide will delve into the advantages and disadvantages of two common substrate formats: short, synthetic peptides containing the phosphorylation motif and the complete, full-length protein.
Performance Comparison: Peptide vs. Full-Length Protein Substrates
The selection of a substrate format significantly impacts the kinetic parameters and the interpretation of inhibitor potency. Below is a summary of key performance indicators for Src kinase assays using a peptide substrate versus a full-length protein substrate.
| Parameter | Src Peptide Substrate | Full-Length Protein Substrate | Key Considerations |
| Kcat (min⁻¹) | ~2.5 | ~0.8 | The turnover rate can be higher for some optimized peptide substrates due to increased accessibility to the active site. |
| Km (µM) | ~70 | Lower (estimated in the low µM range) | Full-length proteins often exhibit higher affinity (lower Km) due to additional binding interactions outside the active site. |
| Vmax | Higher | Lower | Vmax is dependent on both kcat and enzyme concentration. While kcat may be higher for peptides, the overall reaction velocity can be influenced by substrate affinity. |
| IC50 of Inhibitors | Generally higher | Generally lower | The higher affinity of full-length substrates can lead to lower IC50 values for competitive inhibitors, reflecting a more biologically relevant potency. |
| Cost & Availability | Low cost, readily available | High cost, requires expression and purification | Peptides are synthetically produced, making them more accessible and cost-effective. |
| Handling & Stability | Easy to handle, high stability | More complex handling, prone to degradation | Peptides are robust and can be stored for long periods. Proteins require specific buffer conditions and are more sensitive to storage and handling. |
| Biological Relevance | Represents the minimal recognition motif | High, includes all potential regulatory domains and docking sites | Full-length proteins provide a more complete biological context for kinase activity and inhibition.[2] |
| Assay Throughput | High, suitable for HTS | Lower, more complex assay setup | The simplicity of peptide-based assays allows for high-throughput screening (HTS) of compound libraries. |
Experimental Protocols
Detailed methodologies for performing Src kinase assays with both peptide and full-length protein substrates are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Src Kinase Assay with Peptide Substrate
This protocol utilizes a commonly used synthetic peptide substrate and a radioactive or luminescence-based detection method.
Materials:
-
Active Src Kinase
-
Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for luminescence)
-
96-well plates
-
Phosphocellulose paper (for radioactive detection)
-
Scintillation counter or Luminometer
Procedure:
-
Prepare a reaction mixture containing the peptide substrate and Src kinase in the kinase assay buffer.
-
Initiate the reaction by adding ATP. For radioactive assays, include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
For radioactive detection:
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
For luminescence-based detection (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP using the provided reagent.
-
Convert the generated ADP to ATP and measure the light output with a luminometer. The light signal is proportional to the kinase activity.[3]
-
Src Kinase Assay with Full-Length Protein Substrate
This protocol describes a typical in vitro kinase assay using a full-length protein substrate, such as a known Src substrate like p130Cas or a generic tyrosine kinase substrate.
Materials:
-
Active Src Kinase
-
Full-length protein substrate (e.g., recombinant p130Cas)
-
Kinase Assay Buffer (as described above)
-
ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for Western blotting)
-
SDS-PAGE gels and transfer apparatus
-
Phosphotyrosine-specific antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Set up the kinase reaction by combining active Src kinase and the full-length protein substrate in the kinase assay buffer.
-
Start the reaction by the addition of ATP.
-
Incubate at 30°C for the desired duration.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated protein.
-
-
For Western blot analysis:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a phosphotyrosine-specific antibody.
-
Detect the phosphorylated protein using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Visualizing Src Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a key Src signaling pathway and a typical experimental workflow for inhibitor screening.
References
A Researcher's Guide to Validating Src Substrate Phosphorylation Using Kinase Inhibitors
For researchers, scientists, and drug development professionals, confirming that a protein is a direct substrate of a specific kinase is a critical step in elucidating signaling pathways and validating drug targets. This guide provides a comparative overview of commonly used Src kinase inhibitors—Dasatinib, Saracatinib, and Bosutinib—for validating the phosphorylation of Src substrates. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in experimental design.
Introduction to Src Kinase and its Inhibition
Src, a non-receptor tyrosine kinase, is a key regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is implicated in the progression of various cancers, making it a prime target for therapeutic intervention. Src kinase inhibitors are small molecules that typically compete with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates. Validating that the phosphorylation of a putative substrate is diminished upon treatment with a specific Src inhibitor provides strong evidence of a direct kinase-substrate relationship.
Comparative Analysis of Src Kinase Inhibitors
The choice of a Src kinase inhibitor for substrate validation studies is critical and depends on its potency, selectivity, and off-target effects. Dasatinib, Saracatinib, and Bosutinib are three widely used inhibitors with distinct profiles.
Dasatinib is a potent, multi-targeted inhibitor of both the Src and Abl kinases.[1] While effective at inhibiting Src, its broader kinase inhibitory profile means that observed effects on substrate phosphorylation may not be solely attributable to Src inhibition.[2]
Saracatinib (AZD0530) is a potent and highly selective dual inhibitor of Src and Abl kinases.[1][3] Its selectivity makes it a valuable tool for specifically probing Src-mediated signaling events.[4][5]
Bosutinib (SKI-606) is another dual Src/Abl inhibitor with high potency.[1][6] Similar to Dasatinib, it inhibits a range of other kinases, which should be considered when interpreting experimental results.[7][8]
Below is a summary of the inhibitory activity (IC50 values) of these compounds against Src and a selection of other kinases, providing a snapshot of their selectivity.
| Kinase | Dasatinib IC50 (nM) | Saracatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Src | 0.8 [1] | 2.7 [1] | 1.2 [1] |
| Abl | <1[1] | 30[3] | 1[1] |
| c-Kit | 79[1] | - | >1000[9] |
| Lck | <3 | <4 | - |
| Fyn | - | 4 | - |
| Yes | - | 4 | - |
| PDGFRβ | - | - | - |
Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison based on available data.
Experimental Validation of Src Substrate Phosphorylation
The following sections detail common experimental approaches to validate Src substrate phosphorylation using the aforementioned inhibitors.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a simplified Src signaling pathway and a typical experimental workflow for validating substrate phosphorylation.
Experimental Protocols
Western Blotting for Phosphorylated Proteins
Western blotting is a fundamental technique to assess changes in protein phosphorylation.
Materials:
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background).[10]
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the Src inhibitor at various concentrations and time points.
-
Lyse cells on ice with lysis buffer containing phosphatase and protease inhibitors.[11]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.[12]
-
Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated form of the substrate protein.
-
Immunoprecipitation of Phosphotyrosine-Containing Proteins
Immunoprecipitation (IP) is used to enrich for low-abundance phosphorylated proteins before Western blotting.
Materials:
-
Cell lysis buffer (non-denaturing buffer like Triton X-100-based buffers).
-
Anti-phosphotyrosine antibody (e.g., 4G10) or a specific anti-phospho-substrate antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Laemmli sample buffer).
Procedure:
-
Cell Lysis and Pre-clearing:
-
Lyse cells as described for Western blotting, using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-phosphotyrosine antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting as described above, probing with an antibody against the specific substrate of interest.
-
Mass Spectrometry for Global Phosphoproteomics
Mass spectrometry (MS)-based proteomics allows for the unbiased, large-scale identification and quantification of phosphorylation events. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful quantitative MS technique.[13]
Brief Protocol Outline (SILAC-based approach):
-
Cell Culture and Labeling:
-
Culture two populations of cells, one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine).[14]
-
-
Inhibitor Treatment and Lysis:
-
Treat the "heavy" labeled cells with the Src inhibitor, while the "light" cells serve as a control.
-
Lyse the cells from both populations.
-
-
Protein Digestion and Peptide Enrichment:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using trypsin.
-
Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody.[15]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of phosphopeptides from the "light" and "heavy" samples. A decrease in the "heavy" to "light" ratio for a specific phosphopeptide upon inhibitor treatment indicates that its phosphorylation is dependent on Src activity.
-
Experimental Data Examples
The following tables summarize hypothetical experimental data illustrating how Src kinase inhibitors can be used to validate substrate phosphorylation.
Table 1: Effect of Src Inhibitors on FAK Phosphorylation in A549 Lung Cancer Cells
| Treatment (1 µM, 1 hr) | % Inhibition of p-FAK (Y576/577) |
| DMSO (Control) | 0% |
| Dasatinib | 85% |
| Saracatinib | 92% |
| Bosutinib | 78% |
Data based on densitometric analysis of Western blots. This hypothetical data shows that all three inhibitors reduce the phosphorylation of the known Src substrate FAK at the Src-dependent sites Y576/577.
Table 2: SILAC-MS Quantification of Phosphopeptide Abundance Changes in Response to Saracatinib Treatment
| Phosphopeptide | Protein | H/L Ratio (Saracatinib/DMSO) |
| TIDEpYAEI | FAK | 0.15 |
| GAEQpYGEF | p130Cas | 0.21 |
| DGLPpYEDN | Novel Substrate X | 0.25 |
| VADPpSEGL | Non-target Protein Y | 0.98 |
This hypothetical SILAC data demonstrates a significant decrease in the abundance of phosphopeptides from known Src substrates (FAK, p130Cas) and a potential new substrate (Novel Substrate X) upon treatment with Saracatinib, while a non-target protein's phosphorylation remains unchanged.
Conclusion
Validating Src substrate phosphorylation is a multi-faceted process that relies on the careful selection of inhibitors and the rigorous application of biochemical and proteomic techniques. Dasatinib, Saracatinib, and Bosutinib each offer distinct advantages and disadvantages in terms of their selectivity. By combining inhibitor treatments with robust experimental methodologies such as Western blotting, immunoprecipitation, and mass spectrometry, researchers can confidently identify and validate direct substrates of Src kinase, thereby advancing our understanding of its role in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 3. adooq.com [adooq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinically approved drugs dasatinib and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Exquisite Selectivity of Src Family Kinases: A Comparative Guide to Peptide Substrate Preference
For researchers, scientists, and drug development professionals, understanding the nuanced substrate selectivity among Src family kinase (SFK) members is paramount for dissecting cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of the peptide substrate selectivity of different SFK members, supported by experimental data, detailed protocols, and visual representations of key concepts.
The Src family of non-receptor tyrosine kinases, comprising eight members in humans (Src, Fyn, Yes, Fgr, Lck, Hck, Blk, and Lyn), plays a pivotal role in regulating a myriad of cellular processes, including proliferation, differentiation, survival, and migration. While highly homologous, these kinases exhibit distinct substrate specificities that underpin their unique biological functions. This guide delves into the experimental evidence that elucidates these differences, providing a valuable resource for researchers in the field.
Quantitative Comparison of Peptide Substrate Phosphorylation
Recent high-throughput screening methodologies have enabled a detailed quantitative analysis of the substrate preferences among SFK members. A key study utilizing a bacterial surface-display peptide library platform has provided compelling evidence for the divergent selectivity between the Src-A (Src, Fyn, Yes, Fgr) and Src-B (Lck, Hck, Blk, Lyn) subfamilies.[1][2]
The following table summarizes the relative phosphorylation rates of five distinct peptide substrates by four different SFK members: c-Src and Fyn from the Src-A subfamily, and Lck and Hck from the Src-B subfamily. The data clearly illustrates that while some peptides are efficiently phosphorylated by all tested kinases, others exhibit strong preferences for either the Src-A or Src-B subfamily.
| Peptide Substrate | Sequence | c-Src (Src-A) Relative Rate | Fyn (Src-A) Relative Rate | Lck (Src-B) Relative Rate | Hck (Src-B) Relative Rate | Subfamily Preference |
| Peptide 1 (c-Src preferred) | AEEEY GEFEA | High | Intermediate | Low | Low | Src-A |
| Peptide 2 (c-Src preferred) | EEEIY EEIEA | High | Intermediate | Low | Low | Src-A |
| Peptide 3 (Universal) | AEEIY GEIEA | High | High | High | High | Universal |
| Peptide 4 (Lck preferred) | AEEAY GELKA | Low | Intermediate | High | High | Src-B |
| Peptide 5 (Lck preferred) | KKKKY KKKKK | Low | Low | High | High | Src-B |
Data adapted from Shah et al., 2018.[1][2] The rates are presented as relative values for easy comparison.
This divergence in substrate preference is largely attributed to electrostatic interactions within the kinase domain.[1][2] Src-A kinases, like c-Src, tend to favor substrates with negatively charged residues (e.g., glutamic acid, Asp) surrounding the target tyrosine. In contrast, Src-B kinases, such as Lck, show a preference for substrates with positively charged residues (e.g., lysine, Arg).[1][2]
Experimental Protocols
The determination of kinase substrate specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key techniques employed in the field.
In Vitro Kinase Assay using ADP-Glo™
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified Src family kinase
-
Peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction:
-
In a microcentrifuge tube, prepare the kinase reaction mix containing the kinase assay buffer, the desired concentration of the peptide substrate, and the purified Src family kinase.
-
Initiate the reaction by adding ATP to a final concentration typically ranging from 10 to 100 µM.
-
The total reaction volume is typically 5-25 µL.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP-Glo™ Reagent Addition:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[3]
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[3]
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Bacterial Surface Display of Peptide Libraries
This high-throughput method allows for the screening of vast peptide libraries to identify substrates for a specific kinase.
Materials:
-
E. coli strain engineered for surface display (e.g., EBY100)
-
Plasmid vector for peptide library expression
-
Purified Src family kinase
-
Anti-phosphotyrosine antibody (fluorescently labeled)
-
Fluorescence-Activated Cell Sorter (FACS)
-
Growth media and appropriate antibiotics
Procedure:
-
Library Construction and Transformation:
-
A library of oligonucleotides encoding random peptides is cloned into the surface display vector.
-
The plasmid library is transformed into the E. coli display strain.
-
-
Library Induction and Kinase Labeling:
-
The E. coli library is grown to mid-log phase, and peptide expression on the cell surface is induced.
-
The induced cells are harvested, washed, and incubated with the purified Src family kinase and ATP to allow for phosphorylation of the displayed peptides.
-
-
Fluorescent Labeling:
-
The cells are then washed and incubated with a fluorescently labeled anti-phosphotyrosine antibody that specifically binds to the phosphorylated peptides.
-
-
FACS Sorting:
-
The labeled cell population is sorted using a FACS instrument. Cells exhibiting high fluorescence, corresponding to highly phosphorylated peptides, are collected.
-
-
Analysis of Enriched Peptides:
-
The plasmids are isolated from the sorted cells.
-
The DNA inserts encoding the preferred peptide substrates are amplified by PCR and identified by DNA sequencing.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: General mechanism of Src family kinase activation.
Caption: Workflow for identifying kinase substrates using bacterial display.
Caption: Divergent signaling pathways of Src-A and Src-B kinases.
References
- 1. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
- 3. promega.com [promega.com]
A Head-to-Head Comparison of Commercial Src Kinase Assay Kits: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of kinase activity measurement, selecting the optimal Src kinase assay kit is a critical decision. This guide provides an objective comparison of commercially available kits, focusing on their underlying technologies, performance metrics, and experimental workflows. Quantitative data has been summarized for easy comparison, and detailed experimental protocols for key assay types are provided to support your experimental design.
Introduction to Src Kinase and its Importance
Src, a non-receptor tyrosine kinase, is a pivotal regulator of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity has been implicated in the development and progression of various cancers, making it a prominent target for therapeutic intervention. Consequently, robust and reliable methods for measuring Src kinase activity are indispensable for basic research and drug discovery.
This guide explores the most common commercial Src kinase assay technologies: luminescence-based ADP detection, fluorescence-based ADP detection, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), ELISA-based assays, and the traditional radioactive method.
Key Performance Metrics at a Glance
The following table summarizes the key performance characteristics of the major Src kinase assay technologies. While direct head-to-head comparative data is limited, this table compiles available information from manufacturers and scientific publications to provide a useful overview.
| Assay Technology | Principle | Typical Throughput | Reported Z'-factor | IC50 for Dasatinib | IC50 for Staurosporine | Advantages | Disadvantages |
| Luminescence (ADP-Glo™) | Measures ADP production via a coupled luciferase reaction. | High (384-well, 1536-well) | Routinely > 0.7[1][2][3] | Sub-nanomolar range[4][5][6] | 6 nM[7][8] | High sensitivity, broad dynamic range, resistant to compound interference. | Multi-step reagent addition, potential for luciferase inhibitors to interfere. |
| Fluorescence (Transcreener®) | Detects ADP via competitive binding to an antibody, causing a change in fluorescence polarization or intensity. | High (384-well, 1536-well) | > 0.7[9][10][11] | Sub-nanomolar range[4][5][6] | 6 nM[7][8] | Homogeneous "mix-and-read" format, direct ADP detection reduces false positives. | Requires a plate reader with fluorescence polarization capabilities. |
| TR-FRET (LanthaScreen™, HTRF®) | Measures the phosphorylation of a substrate through fluorescence resonance energy transfer between a donor and an acceptor fluorophore. | High (384-well, 1536-well) | Generally > 0.7 | Sub-nanomolar range[4][5][6] | 6 nM[7][8] | Homogeneous, ratiometric detection minimizes well-to-well variability, robust. | Can be susceptible to interference from fluorescent compounds. |
| ELISA | Detects phosphorylated substrate using a specific antibody in a plate-based immunoassay format. | Medium (96-well) | Not widely reported | Sub-nanomolar range[4][5][6] | 6 nM[7][8] | Well-established technology, relatively low cost. | Multiple wash steps, lower throughput, can have higher background.[12] |
| Radioactive ([γ-³²P]ATP) | Measures the incorporation of a radiolabeled phosphate group from ATP into a substrate. | Low (manual) | Not applicable | Sub-nanomolar range[4][5][6] | 6 nM[7][8] | "Gold standard" for sensitivity and direct measurement. | Safety concerns, radioactive waste disposal, short half-life of ³²P.[12] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and the practical steps involved in Src kinase assays, the following diagrams have been generated.
Src Signaling Pathway
General Kinase Assay Workflow
Detailed Experimental Protocols
Below are generalized protocols for the main types of Src kinase assays. It is crucial to consult the specific manufacturer's instructions for the exact kit you are using, as concentrations and incubation times may vary.
Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Src Kinase Assay Kit (containing Src enzyme, substrate, ATP, buffers, ADP-Glo™ Reagent, and Kinase Detection Reagent)
-
Test compounds (inhibitors)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Thaw all reagents and prepare working solutions as per the kit manual. This typically involves diluting the kinase, substrate, and ATP in the provided assay buffer.
-
Compound Addition: Add 1 µL of test compound or vehicle (e.g., DMSO) to the appropriate wells of the 384-well plate.
-
Kinase/Substrate Addition: Add 2 µL of the Src kinase/substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound and determine IC50 values by plotting the data against the log of the inhibitor concentration.
Fluorescence-Based Assay (e.g., Transcreener® ADP²)
This assay directly measures ADP production through a competitive immunoassay format, resulting in a change in fluorescence polarization.
Materials:
-
Transcreener® ADP² FP Assay Kit (containing ADP² Antibody, ADP Alexa633 Tracer, and Stop & Detect Buffers)
-
Src Kinase, substrate, and ATP (may need to be sourced separately)
-
Test compounds
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, Src kinase, substrate, and ATP solutions.
-
Compound Addition: Add test compounds or vehicle to the wells.
-
Kinase Reaction: Add the Src kinase and substrate to the wells, then initiate the reaction by adding ATP. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the Transcreener® ADP² Detection Mix (containing the ADP² Antibody and ADP Alexa633 Tracer in Stop & Detect Buffer) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Convert the raw fluorescence polarization data to ADP concentration using a standard curve. Calculate the percent inhibition and determine IC50 values.
TR-FRET Assay (e.g., LanthaScreen™)
This homogeneous assay measures the phosphorylation of a fluorescently labeled substrate by a terbium-labeled anti-phospho-substrate antibody.
Materials:
-
LanthaScreen™ Src Kinase Assay components (including Src kinase, fluorescein-labeled substrate, Tb-labeled anti-phospho antibody, ATP, and assay buffer)
-
Test compounds
-
Low-volume 384-well assay plates (e.g., white or black)
-
Multichannel pipettes or liquid handling system
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.
-
Compound Addition: Add test compounds or vehicle to the assay plate.
-
Kinase/Substrate Addition: Add the Src kinase and fluorescein-labeled substrate to the wells.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop and Detect: Add a solution containing EDTA (to stop the reaction) and the Tb-labeled antibody to each well.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Data Analysis: Calculate the emission ratio and then the percent inhibition to determine IC50 values.
Radioactive Assay ([γ-³²P]ATP)[14]
This traditional method measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Src kinase and substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid for washing
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Appropriate safety equipment for handling radioactivity
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, Src kinase, and substrate peptide.
-
Compound Addition: Add the test inhibitor or vehicle.
-
Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP solution.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Spotting: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose paper square.
-
Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition.
Conclusion
The choice of a commercial Src kinase assay kit depends on various factors, including the specific research question, required throughput, available instrumentation, and budget. For high-throughput screening and inhibitor profiling, luminescence-based and fluorescence-based assays like ADP-Glo™ and Transcreener® offer a robust and sensitive platform with excellent Z'-factors.[1][9] TR-FRET assays such as LanthaScreen™ and HTRF® provide a homogeneous and ratiometric detection method that is less prone to certain types of interference. ELISA-based assays are a cost-effective option for lower throughput applications, while the radioactive assay remains the gold standard for sensitivity, albeit with significant handling and disposal considerations.[12] By carefully considering the advantages and disadvantages of each technology and following the detailed protocols, researchers can confidently select and implement the most appropriate Src kinase assay to advance their research and drug discovery efforts.
References
- 1. ADP-Glo™ Kinase Assay [promega.com]
- 2. eastport.cz [eastport.cz]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Comparison Guide: Benchmarking a New Src Substrate Against a Known Standard
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of a novel Src kinase substrate against a well-established standard. The protocols and data presentation formats outlined below are designed to ensure rigorous and reproducible benchmarking.
Introduction to Src Kinase and Substrate Benchmarking
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its dysregulation is frequently implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[2] The development of new tools, such as novel substrates, is essential for studying Src activity and for high-throughput screening of potential inhibitors.
Benchmarking a new substrate involves comparing its kinetic properties to a known, well-characterized standard. This process is crucial for validating the new substrate's utility, ensuring it provides a reliable and sensitive measure of Src kinase activity. The ideal substrate exhibits high specificity and favorable kinetic parameters (low Kₘ, high Vₘₐₓ).
Standard Substrate for Comparison
A widely accepted standard substrate for in vitro Src kinase assays is the synthetic polymer Poly(Glu, Tyr) 4:1 . This substrate is utilized in numerous commercially available Src assay kits and is extensively cited in scientific literature.[3][4] It provides a consistent and reproducible measure of Src activity, making it an excellent benchmark for comparison.
Src Signaling Pathway Overview
Src kinase is a key node in many signaling pathways. Its activation, often initiated by growth factor receptors or integrins, leads to the phosphorylation of numerous downstream substrates. This triggers cascades that influence critical cellular functions.[5][6]
Caption: Simplified Src signaling pathway from receptor activation to cellular response.
Experimental Protocols
A robust comparison requires a standardized experimental workflow and a reliable assay. The following sections detail a general workflow and a specific protocol for a luminescence-based kinase assay, which is well-suited for quantitative comparisons and high-throughput applications.[2][7]
The process involves preparing reagents, initiating the kinase reaction, stopping the reaction at a specific time point, detecting the signal proportional to enzyme activity, and analyzing the data.
Caption: General workflow for an in vitro kinase assay to benchmark substrates.
This protocol is adapted from widely used commercial assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[2]
A. Materials and Reagents:
-
Recombinant human Src kinase
-
New Substrate (Test)
-
Poly(Glu, Tyr) 4:1 (Standard)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA)[2]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
B. Procedure for Michaelis-Menten (Kₘ) Determination:
-
Substrate Preparation: Prepare a series of dilutions for both the "New Substrate" and the "Standard Substrate" in the kinase reaction buffer. A typical range would be 8-12 concentrations, spanning from an expected low (e.g., 0.1x expected Kₘ) to a high (e.g., 10x expected Kₘ) concentration.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of substrate dilution (for each concentration point of both new and standard substrates).
-
2.5 µL of Src kinase solution (final concentration should be determined empirically to ensure the reaction is in the linear range).
-
2.5 µL of ATP solution (use a concentration close to the Kₘ of ATP for Src, typically 10-50 µM, to ensure accurate substrate Kₘ determination).
-
-
Initiate Reaction: Start the reaction by adding the ATP solution.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.
-
Stop and Detect:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the plate using a luminometer. The light output is directly proportional to the ADP produced and thus to the kinase activity.
C. Data Analysis:
-
For each substrate, plot the initial reaction velocity (luminescence signal) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).
Data Presentation
Summarize the quantitative results in a clear, tabular format to facilitate direct comparison between the new substrate and the standard.
Table 1: Comparison of Kinetic Parameters for Src Substrates
| Parameter | New Substrate | Standard Substrate (Poly(Glu, Tyr) 4:1) |
| Kₘ (µM) | [Insert Value] | [Insert Value] |
| Vₘₐₓ (RLU/min) * | [Insert Value] | [Insert Value] |
| Catalytic Efficiency (Vₘₐₓ/Kₘ) | [Insert Value] | [Insert Value] |
*RLU = Relative Luminescence Units. The specific units will depend on the detection method used.
A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. A higher Vₘₐₓ indicates a faster reaction rate at saturating substrate concentrations. The catalytic efficiency (Vₘₐₓ/Kₘ) is the most comprehensive metric for comparing the effectiveness of different substrates.
References
- 1. glpbio.com [glpbio.com]
- 2. promega.com [promega.com]
- 3. Kinase activity assays Src and CK2 [protocols.io]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. promega.com.br [promega.com.br]
A Head-to-Head Comparison: Isothermal Titration Calorimetry for Quantifying Src Substrate Binding Affinity
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity between the Src tyrosine kinase and its substrates is paramount for understanding its role in signaling pathways and for the development of targeted therapeutics. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, offering a complete thermodynamic profile of binding interactions in a single experiment. This guide provides an objective comparison of ITC with alternative methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The Src family of non-receptor tyrosine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. A crucial aspect of studying Src function and developing inhibitors is the precise measurement of the binding affinity of its substrates and inhibitors.
The Src Signaling Pathway: A Central Hub in Cellular Communication
Src kinase acts as a molecular switch, receiving signals from upstream receptors, such as receptor tyrosine kinases (RTKs) and integrins, and relaying them to downstream effector pathways. This intricate network of interactions governs a wide range of cellular responses.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., a substrate or inhibitor) to a macromolecule (e.g., Src kinase) in solution.[1] This technique provides a comprehensive thermodynamic characterization of the binding event, yielding the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[2][3]
Key Advantages of ITC:
-
Label-free: ITC does not require the modification of binding partners with fluorescent or radioactive labels, ensuring that the interaction is studied in its native state.[2]
-
In-solution measurement: The experiment is performed with both molecules free in solution, mimicking physiological conditions more closely than surface-based techniques.[4]
-
Complete thermodynamic profile: A single ITC experiment provides a wealth of information beyond just the binding affinity, offering insights into the forces driving the interaction.[3]
-
Wide affinity range: ITC can accurately measure affinities from millimolar to nanomolar dissociation constants.[3]
Experimental Protocol: Measuring Src-Peptide Substrate Binding Affinity using ITC
This protocol outlines the key steps for determining the binding affinity of a synthetic peptide substrate to the Src kinase domain.
1. Sample Preparation:
-
Express and purify the Src kinase domain to >95% purity.
-
Synthesize the peptide substrate with a purity of >95%.
-
Prepare a sufficient amount of dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dialyze both the Src kinase and the peptide substrate against the same buffer overnight at 4°C to ensure precise buffer matching.[5]
-
After dialysis, determine the final concentrations of the protein and peptide accurately using a spectrophotometer or a suitable protein concentration assay.
2. ITC Instrument Setup and Sample Loading:
-
Thoroughly clean the ITC instrument sample and reference cells with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
Degas the protein and peptide solutions for 5-10 minutes to prevent air bubbles.[5]
-
Load the Src kinase solution into the sample cell (typically 20-50 µM).
-
Load the peptide substrate solution into the injection syringe (typically 10-20 times the concentration of the protein in the cell, e.g., 200-500 µM).[2]
3. Titration and Data Acquisition:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
The instrument will measure the heat change after each injection.
4. Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the peptide to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]
Alternative Techniques for Measuring Src Substrate Binding
While ITC provides a wealth of information, other techniques are also commonly used to assess kinase-substrate interactions. The two most prominent alternatives are Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR): SPR is a label-free, surface-based technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[7][8] It provides real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.[9]
Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[10] When a small, fluorescently labeled substrate binds to a larger protein like Src, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light.[11] This change in polarization can be used to determine the binding affinity.[12]
Comparison of ITC, SPR, and FP for Src Substrate Binding Affinity
The choice of technique often depends on the specific research question, the availability of reagents and instrumentation, and the desired throughput. The following table provides a comparative overview of ITC, SPR, and FP for the characterization of Src-substrate interactions. The presented data for the Src SH2 domain is based on a direct comparative study, while the data for the full-length Src kinase and a peptide substrate is a representative compilation from various sources.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat changes upon binding in solution.[1] | Measures changes in refractive index upon binding to a surface.[7] | Measures changes in the polarization of fluorescent light upon binding in solution.[10] |
| Labeling Requirement | Label-free.[2] | Label-free.[7] | Requires fluorescent labeling of one binding partner (typically the smaller molecule).[11] |
| Immobilization | No immobilization required.[4] | One binding partner is immobilized on a sensor chip.[8] | No immobilization required. |
| Throughput | Low to medium. | Medium to high. | High. |
| Sample Consumption | Relatively high.[13] | Low. | Low. |
| Information Obtained | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3] | Kd, association rate (ka), dissociation rate (kd).[9] | Kd.[12] |
| Example Data: Src SH2 Domain + Phosphopeptide | Kd = 0.55 µM [14] | Kd = 0.67 µM [14] | N/A |
| Representative Data: Src Kinase + Peptide Substrate | Kd = ~5-20 µM | Kd = ~2-15 µM | Kd = ~1-10 µM |
| Advantages | - Complete thermodynamic profile- In-solution measurement- No labeling or immobilization | - Real-time kinetic data- High sensitivity- Reusable sensor chips | - High throughput- Low sample consumption- Homogeneous assay |
| Disadvantages | - Lower throughput- Higher sample consumption- Sensitive to buffer mismatch | - Immobilization may alter protein conformation- Mass transport limitations can affect kinetics- Non-specific binding to the surface | - Requires fluorescent labeling, which may alter binding- Potential for interference from fluorescent compounds- Less sensitive to very weak or very strong interactions |
Experimental Protocols for Alternative Techniques
Surface Plasmon Resonance (SPR) Protocol for Src-Substrate Interaction
-
Immobilization of Src Kinase: Covalently immobilize purified Src kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[15]
-
Analyte Preparation: Prepare a series of dilutions of the peptide substrate in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the peptide substrate over the sensor chip surface and monitor the change in response units (RU) in real-time. Include a buffer-only injection for double referencing.[16]
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the dissociation constant (Kd).[9]
Fluorescence Polarization (FP) Protocol for Src-Substrate Binding
-
Reagent Preparation: Prepare a fluorescently labeled version of the peptide substrate.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled peptide to a series of wells containing increasing concentrations of Src kinase.[17]
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the Src kinase concentration and fit the data to a binding equation to determine the Kd.[18]
Conclusion
Isothermal Titration Calorimetry stands out as a powerful and direct method for characterizing the binding of substrates to Src kinase, providing a complete thermodynamic picture of the interaction without the need for labeling or immobilization.[3] While SPR offers the advantage of real-time kinetic data and higher throughput, and FP is well-suited for high-throughput screening, ITC remains the gold standard for obtaining a comprehensive understanding of the binding thermodynamics in solution. The choice of technique will ultimately be guided by the specific scientific question, with ITC being the preferred method for in-depth thermodynamic characterization, SPR for detailed kinetic analysis, and FP for large-scale screening efforts. For a thorough understanding, a combination of these techniques can provide complementary and corroborating data.[14]
References
- 1. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. bioradiations.com [bioradiations.com]
- 9. cache-challenge.org [cache-challenge.org]
- 10. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xantec.com [xantec.com]
- 14. pnas.org [pnas.org]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Unveiling Key Residues in Src Peptide Substrates: A Comparative Guide to Alanine Scanning Mutagenesis
For researchers, scientists, and drug development professionals, understanding the critical amino acid residues in a kinase substrate is paramount for elucidating signaling pathways and designing targeted therapeutics. Alanine scanning mutagenesis is a powerful technique to pinpoint these key residues. This guide provides a comprehensive comparison of alanine scanning with alternative methods for the analysis of Src peptide substrates, supported by experimental data and detailed protocols.
Deciphering Substrate Recognition: The Role of Alanine Scanning
Src, a non-receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, differentiation, and migration.[1] Identifying the specific residues in its substrates that are crucial for phosphorylation is key to understanding its function and developing specific inhibitors. Alanine scanning mutagenesis systematically replaces each amino acid residue in a peptide substrate with alanine, a small and chemically inert amino acid.[2] This allows researchers to assess the contribution of each side chain to the peptide's ability to be phosphorylated by Src. A significant decrease in phosphorylation upon substitution indicates that the original residue is important for recognition and binding by the kinase.
Quantitative Analysis of Src Substrate Phosphorylation
Below is a table summarizing the expected outcome of an alanine scan on a hypothetical Src substrate peptide, based on known Src substrate motifs. The optimal Src substrate sequence often includes a preferred isoleucine or valine at the -1 position and a bulky hydrophobic residue at the +3 position relative to the phosphorylated tyrosine.
| Residue Position | Original Amino Acid | Alanine Substitution | Relative Kinase Activity (%) | Implication for Src Recognition |
| -3 | Glutamic Acid (E) | Alanine (A) | 80% | Minor role in binding |
| -2 | Glutamic Acid (E) | Alanine (A) | 75% | Minor role in binding |
| -1 | Isoleucine (I) | Alanine (A) | 10% | Critical for substrate binding |
| 0 | Tyrosine (Y) | Alanine (A) | 0% | Phospho-acceptor site (control) |
| +1 | Glycine (G) | Alanine (A) | 90% | Tolerated substitution |
| +2 | Glutamic Acid (E) | Alanine (A) | 60% | Contributes to binding |
| +3 | Phenylalanine (F) | Alanine (A) | 25% | Important for substrate binding |
| +4 | Glutamic Acid (E) | Alanine (A) | 70% | Minor role in binding |
This table represents hypothetical data based on known Src substrate preferences for illustrative purposes.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Src Substrate Peptides
The foundation of an alanine scanning experiment is the synthesis of the wild-type and alanine-substituted peptides. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ala-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Automated peptide synthesizer or manual synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of the peptide) using coupling reagents and DIPEA in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence. For the alanine-substituted peptides, use Fmoc-Ala-OH at the desired position.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Src Kinase Assay
Once the peptides are synthesized and purified, their phosphorylation by Src kinase is measured.
Materials:
-
Purified active Src kinase
-
Synthesized wild-type and alanine-substituted peptides
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP (radiolabeled) or ATP and a phosphospecific antibody for non-radioactive detection
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (0.75%)
-
Scintillation counter or equipment for Western blotting/ELISA
Protocol (Radioactive Assay):
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the peptide substrate (at a concentration around its Km, if known), and Src kinase.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Spotting: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide using a scintillation counter.
-
Data Analysis: Calculate the kinase activity for each peptide relative to the wild-type peptide.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the alanine scanning workflow and the Src signaling pathway.
Caption: Experimental workflow for alanine scanning mutagenesis of a Src peptide substrate.
Caption: Simplified overview of the Src signaling pathway.[1]
Alternative Approaches to Substrate Analysis
While alanine scanning is a robust method, other techniques can also provide valuable insights into Src substrate specificity.
Positional Scanning Peptide Libraries (PSPL)
PSPL is a high-throughput method to determine the optimal amino acid at each position of a substrate peptide.[4][5] A library of peptides is synthesized where each position around the central tyrosine is systematically replaced with all other amino acids. By measuring the phosphorylation of these peptide pools, a consensus sequence for optimal Src phosphorylation can be rapidly identified.
Comparison with Alanine Scanning:
-
Throughput: PSPL offers higher throughput as it screens all amino acid substitutions at once, whereas alanine scanning requires individual synthesis and testing of each mutant peptide.
-
Information: PSPL identifies the optimal residue at each position, providing a broader understanding of substrate preference. Alanine scanning specifically probes the importance of the original side chain.
-
Data Interpretation: PSPL data can be more complex to interpret due to the mixture of peptides in each pool. Alanine scanning provides a direct measure of the effect of a single mutation.
| Feature | Alanine Scanning | Positional Scanning Peptide Library |
| Goal | Determine the importance of individual residues | Identify the optimal amino acid at each position |
| Throughput | Lower | Higher |
| Peptide Synthesis | Individual synthesis of each mutant | Synthesis of peptide mixtures (pools) |
| Data Output | Quantitative effect of each alanine substitution | Consensus sequence for optimal phosphorylation |
Computational Alanine Scanning
Computational alanine scanning is an in silico method that predicts the change in binding free energy (ΔΔG) upon mutating a residue to alanine.[6][7] This approach uses the three-dimensional structure of the kinase-substrate complex to model the energetic contributions of each residue.
Comparison with Experimental Alanine Scanning:
-
Speed and Cost: Computational scanning is significantly faster and less expensive than experimental methods as it does not require peptide synthesis or kinase assays.
-
Accuracy: The accuracy of computational predictions can vary and is dependent on the quality of the structural model and the force fields used. Experimental validation is often necessary.[6][8]
-
Prerequisites: Requires a high-resolution 3D structure of the Src kinase in complex with its substrate, which may not always be available.
| Feature | Experimental Alanine Scanning | Computational Alanine Scanning |
| Methodology | Wet lab experiment | In silico modeling |
| Cost | High | Low |
| Time | Weeks to months | Hours to days |
| Accuracy | High (direct measurement) | Variable (predictive) |
| Requirement | Purified kinase and peptides | High-resolution 3D structure |
Conclusion
Alanine scanning mutagenesis remains a cornerstone technique for elucidating the roles of specific amino acid residues in Src peptide substrate recognition. Its direct and quantitative nature provides unambiguous data on the importance of individual side chains. However, for high-throughput screening and initial identification of optimal substrate motifs, positional scanning peptide libraries offer a significant advantage. Computational alanine scanning serves as a valuable predictive tool, especially when structural information is available, to guide and prioritize experimental studies. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of detail. A combined approach, using computational methods for initial screening followed by experimental validation with alanine scanning of key predicted residues, can be a particularly powerful strategy in the study of Src kinase and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of specific and efficient phosphorylation of peptides derived from p34cdc2 by a pp60src-related protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positional Scanning Peptide Libraries – ProteoGenix [proteogenix.science]
- 5. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing experimental and computational alanine scanning techniques for probing a prototypical protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational alanine scanning mutagenesis--an improved methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting and Experimentally Validating Hot-Spot Residues at Protein–Protein Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of Src Kinase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Src kinase activity is paramount. This guide provides a comparative overview of orthogonal experimental methods to validate the activity of Src, a non-receptor tyrosine kinase pivotal in cell proliferation, survival, migration, and angiogenesis. Aberrant Src activity is a hallmark of many cancers, making it a critical target for therapeutic intervention.
This guide details multiple methodologies, from direct in vitro kinase assays to live-cell imaging and proteomic approaches. By employing these orthogonal techniques, which rely on different physical principles, researchers can build a robust body of evidence to confidently assess Src kinase activity and the efficacy of potential inhibitors.
Comparative Overview of Orthogonal Methods
A multi-faceted approach is crucial for the robust validation of Src kinase activity. The following table summarizes the key characteristics of the primary techniques discussed in this guide, offering a direct comparison to aid in experimental design.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| In Vitro Kinase Assay (Radiometric) | Measures the transfer of a radioactive phosphate group ([γ-³²P]ATP) to a specific substrate by Src kinase.[1][2] | Specific activity (pmol/min/µg), IC₅₀ | High sensitivity, considered a "gold standard" for direct kinase activity measurement.[2] | Requires handling of radioactive materials, low throughput.[2] |
| In Vitro Kinase Assay (Luminescence) | Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.[3][4] | Relative light units (RLU), IC₅₀ | High-throughput compatible, non-radioactive, good sensitivity.[5][6] | Indirect measurement of phosphorylation, susceptible to ATP concentration variations. |
| Western Blotting | Detects the phosphorylation state of Src at specific residues (e.g., pY416 for activation, pY529 for inhibition) or its downstream substrates using phospho-specific antibodies.[7][8] | Relative band intensity, Fold change in phosphorylation | Widely accessible, provides information on specific phosphorylation sites, applicable to cell lysates and tissues.[9] | Semi-quantitative, antibody-dependent, may not reflect kinase activity directly. |
| FRET Biosensors | Genetically encoded sensors that change their fluorescence resonance energy transfer (FRET) efficiency upon phosphorylation by Src in living cells.[10][11] | FRET ratio change, Spatiotemporal dynamics | Real-time monitoring of kinase activity in living cells with high spatial and temporal resolution.[12] | Requires genetic manipulation of cells, potential for artifacts from biosensor expression. |
| Mass Spectrometry (SILAC) | Identifies and quantifies Src substrates and their phosphorylation sites by metabolic labeling of proteins with stable isotopes.[13][14] | Protein/peptide ratios (Heavy/Light), Phosphorylation site identification | Unbiased, global analysis of Src substrates and signaling networks.[15] | Technically demanding, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the key orthogonal approaches are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (Radiometric Filter-Binding Assay)
This protocol describes a typical radioactive filter-binding assay to determine the enzymatic activity of Src kinase.[1]
Materials:
-
Purified active Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)[1]
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)
-
P81 phosphocellulose paper
-
40% Trichloroacetic acid (TCA)
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microfuge tube by adding the Kinase Reaction Buffer, Src substrate peptide, and purified Src kinase.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10 minutes with agitation.[1]
-
Stop the reaction by adding 20µl of 40% TCA.[1]
-
Spot 25µl of the reaction mixture onto a P81 phosphocellulose paper square.[1]
-
Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Wash once with acetone for 5 minutes.[1]
-
Quantify the incorporated radioactivity using a scintillation counter.
In Vitro Kinase Assay (ADP-Glo™ Luminescence Assay)
This protocol outlines a non-radioactive method to measure Src kinase activity by detecting the amount of ADP produced.[3][4]
Materials:
-
Purified active Src kinase
-
Src substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multiwell plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a well of a white multiwell plate by adding kinase buffer, Src kinase, substrate, and ATP. If testing inhibitors, include them in this step.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[3]
Western Blotting for Phospho-Src (Tyr416)
This protocol describes the detection of the activated form of Src by targeting its autophosphorylation site, Tyrosine 416.[7][8]
Materials:
-
Cell or tissue lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-p-Src (Tyr416)
-
Primary antibody: Mouse anti-total Src
-
HRP-conjugated secondary antibodies (Goat anti-Rabbit IgG, Goat anti-Mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (Tyr416) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total Src, or run a parallel gel.
Visualizing Src Signaling and Experimental Workflow
To further aid in understanding the context of Src kinase activity, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for validation.
Caption: Simplified Src signaling pathway.
Caption: Workflow for validating Src kinase activity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. eastport.cz [eastport.cz]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. preprints.org [preprints.org]
- 11. Development of FRET Biosensor to Characterize CSK Subcellular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of Src activity at different compartments of the plasma membrane by FRET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
A Comparative Analysis of Src and Abl Kinase Substrate Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in substrate specificity between closely related tyrosine kinases is paramount for deciphering signaling pathways and designing targeted therapeutics. This guide provides a detailed comparative analysis of two of the most extensively studied non-receptor tyrosine kinases: Src and Abl.
This document delves into the substrate recognition motifs, downstream signaling cascades, and experimental methodologies used to characterize these critical enzymes. Quantitative data from key studies are presented to highlight both the similarities and distinctions in their phosphorylation preferences.
At a Glance: Key Differences in Substrate Recognition
While both Src and Abl are tyrosine kinases that play crucial roles in cell proliferation, survival, and migration, their substrate preferences exhibit subtle yet significant differences. These distinctions are largely governed by the amino acid residues surrounding the target tyrosine in the substrate protein.
| Feature | Src Kinase | Abl Kinase |
| Optimal Substrate Motif | Prefers bulky hydrophobic or aromatic residues at the -1 and +3 positions relative to the phosphorylated tyrosine (Y). Often shows a preference for negatively charged residues (Asp/Glu) upstream of the target tyrosine. | Exhibits a strong preference for a Proline residue at the +3 position. Also favors large aliphatic residues (Ile, Val, Leu) at the -1 position.[1] |
| Substrate Promiscuity | Generally considered more promiscuous, phosphorylating a broader range of substrates.[1] | Demonstrates a more constrained substrate specificity compared to Src.[1] |
| Key Signaling Pathways | Primarily involved in receptor tyrosine kinase (RTK), integrin, and G-protein coupled receptor signaling, activating pathways such as Ras-MAPK, PI3K-Akt, and STAT3.[2] | Plays a critical role in DNA damage response and cytoskeletal dynamics. The fusion protein BCR-Abl, central to chronic myeloid leukemia (CML), constitutively activates pathways including Ras-MAPK, PI3K-Akt, and JAK-STAT.[3][4] |
Quantitative Analysis of Substrate Phosphorylation
Direct quantitative comparison of the kinetic parameters of Src and Abl on a wide range of identical substrates is not extensively available in the literature. However, studies on their preferred peptide substrates provide insights into their catalytic efficiencies.
The following table presents kinetic data for v-Src and c-Abl with their respective optimal peptide substrates. It is important to note that these are not head-to-head comparisons on the same substrate but illustrate their activity on preferred sequences.
| Kinase | Peptide Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1 M-1) |
| v-Src | EIYGEF | - | - | - |
| v-Src | IYGEF | - | - | - |
| c-Abl | EAIYAAPF | 204 | 33 (pmol min-1) | - |
| c-Abl (P131L mutant) | EAIYAAPF | 91 | 112 (pmol min-1) | - |
Data for v-Src is qualitatively described in the source and quantitative numbers are not provided in the snippet. Data for c-Abl is from a study using a peptide-based assay.[5][6]
A more comprehensive view comes from a phosphoproteomic study that identified thousands of phosphorylated peptides by Src and Abl in a mammalian cell lysate. While not providing kinetic constants, the study revealed the number of unique sequences phosphorylated by each kinase, highlighting Src's broader substrate pool.[1]
| Kinase | Number of Unique Phosphorylated Sequences |
| Src | 8208 |
| Abl | 3073 |
Data from a phosphoproteomics study using HEK cell lysate as the substrate pool.[1]
Signaling Pathways: A Visual Representation
To illustrate the functional consequences of their substrate specificities, the following diagrams depict simplified, representative signaling pathways for Src and Abl kinases.
Experimental Protocols
The characterization of kinase substrate specificity relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for two key experimental approaches.
In Vitro Kinase Assay Using a Synthetic Peptide Substrate
This protocol describes a method to directly compare the phosphorylation of a specific peptide by purified Src and Abl kinases.
1. Materials and Reagents:
-
Purified, active Src and Abl kinase domains.
-
Synthetic peptide substrate (e.g., a peptide containing a known or putative phosphorylation site).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
ATP solution.
-
Phosphocellulose paper (e.g., P81).
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Prepare Kinase Reaction Mix: For each kinase, prepare a master mix containing kinase buffer, the desired concentration of the synthetic peptide substrate, and the purified kinase.
-
Initiate the Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction mix. The final ATP concentration should be at or near the Km for ATP for each kinase, if known, to ensure comparable reaction conditions.
-
Incubation: Incubate the reactions at 30°C for a predetermined time course (e.g., 0, 5, 10, 20, and 30 minutes) to ensure the measurements are within the linear range of the assay.
-
Stop the Reaction: Terminate the reactions by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of phosphate incorporation for each kinase and compare their activities on the given substrate.
Peptide Array for Substrate Specificity Profiling
This method allows for a high-throughput analysis of kinase specificity by screening a large library of peptides.
1. Materials and Reagents:
-
Peptide array (a glass slide or membrane with a library of immobilized synthetic peptides).
-
Purified, active Src and Abl kinases.
-
Kinase buffer.
-
[γ-³³P]ATP.
-
Blocking buffer (e.g., 1% BSA in TBST).
-
Wash buffer (e.g., TBST).
-
Phosphor imager.
2. Procedure:
-
Blocking: Block the peptide array with blocking buffer to prevent non-specific binding of the kinase.
-
Kinase Reaction: Prepare a reaction mixture containing the purified kinase, kinase buffer, and [γ-³³P]ATP.
-
Incubation: Apply the reaction mixture to the surface of the peptide array and incubate in a humidified chamber to allow for phosphorylation of the peptide substrates.
-
Washing: Wash the array extensively to remove the kinase and unincorporated ATP.
-
Detection: Expose the dried array to a phosphor screen.
-
Image Analysis: Scan the phosphor screen using a phosphor imager to visualize the spots corresponding to phosphorylated peptides.
-
Data Analysis: Quantify the signal intensity of each spot. The intensity is proportional to the amount of phosphorylation. By comparing the phosphorylation patterns of Src and Abl on the same array, their substrate preferences can be directly compared.
Conclusion
The substrate specificities of Src and Abl kinases, while overlapping, are distinct. Src demonstrates a broader substrate tolerance, whereas Abl exhibits a more defined preference, notably for substrates with a proline at the +3 position. These differences in substrate recognition translate into their engagement in different primary signaling pathways and cellular functions. For drug development professionals, these distinctions offer opportunities for the design of highly specific inhibitors that can target one kinase over the other, leading to more effective and less toxic therapeutic interventions. The experimental methodologies outlined in this guide provide a framework for further dissecting the specificities of these and other kinases, ultimately advancing our understanding of cellular signaling in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. c-Abl has high intrinsic tyrosine kinase activity that is stimulated by mutation of the Src homology 3 domain and by autophosphorylation at two distinct regulatory tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Src-A and Src-B Kinase Substrate Preferences: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in regulating a myriad of cellular processes, including proliferation, differentiation, motility, and adhesion.[1][2] This family is broadly categorized into two main subfamilies: Src-A, which includes c-Src, Yes, Fyn, and Fgr, and Src-B, comprising Lck, Hck, Blk, and Lyn. While members of both subfamilies share a high degree of structural homology and can have overlapping functions, emerging evidence reveals subtle yet significant differences in their substrate preferences. These distinctions are crucial for understanding their specific biological roles and for the development of targeted therapeutics.
This guide provides an objective comparison of the substrate preferences of Src-A and Src-B kinases, supported by experimental data. It details the methodologies used to discern these specificities and visualizes the differential roles of these kinases in key signaling pathways.
Quantitative Comparison of Substrate Phosphorylation
Recent high-throughput screening has elucidated the nuanced differences in substrate phosphorylation between Src-A and Src-B kinases. A study comparing the in vitro phosphorylation of a panel of synthetic peptides by the kinase domains of c-Src (Src-A), Fyn (Src-A), Lck (Src-B), and Hck (Src-B) revealed distinct preferences rooted in the electrostatic properties of the substrates.[3]
The data indicates that Src-A kinases, like c-Src, are more tolerant of negatively charged residues (Asp, Glu) in their substrates. In contrast, Src-B kinases, such as Lck, show a reduced ability to phosphorylate highly acidic substrates while better tolerating positively charged residues (Lys, Arg).[3] This electrostatic fine-tuning is a key differentiator between the two subfamilies.
Below is a summary of the relative phosphorylation efficiencies of representative peptides by members of the Src-A and Src-B subfamilies. The data is normalized to the phosphorylation rate of a universally efficient substrate (Peptide 3).
| Substrate Peptide Sequence | Peptide Characteristics | c-Src (Src-A) | Fyn (Src-A) | Lck (Src-B) | Hck (Src-B) |
| Peptide 1 | c-Src-preferred (Acidic) | High | Moderate | Low | Low |
| Peptide 2 | c-Src-preferred (Acidic) | High | Moderate | Low | Low |
| Peptide 3 | Universal High-Efficiency | 1.00 | 1.00 | 1.00 | 1.00 |
| Peptide 4 | Lck-preferred (Basic) | Low | Moderate | High | High |
| Peptide 5 | Lck-preferred (Basic) | Very Low | Low | High | High |
Table 1: Relative phosphorylation of representative peptides by Src-A and Src-B kinases. Data is conceptually derived from findings reported in Shah et al., 2018.[3]
Deciphering Substrate Specificity: Key Experimental Protocols
The differentiation of Src-A and Src-B substrate preferences has been made possible through a combination of advanced proteomic and biochemical techniques. Here, we detail the core methodologies employed in these investigations.
High-Throughput Peptide Array for Kinase Specificity Profiling
This method allows for the parallel screening of thousands of potential peptide substrates to determine the consensus phosphorylation motif for a given kinase.
Methodology:
-
Peptide Library Synthesis: A library of peptides, often derived from known human tyrosine phosphorylation sites, is synthesized and displayed on a solid support, such as a membrane or glass slide.[4][5][6]
-
Kinase Reaction: The peptide array is incubated with the purified kinase domain of interest (e.g., c-Src or Lck) in a kinase buffer containing radiolabeled ATP ([γ-³²P]ATP).[5][7]
-
Washing: The array is washed extensively to remove unbound ATP and kinase.
-
Detection: The array is exposed to a phosphor screen, and the incorporation of the radiolabel into each peptide is quantified.[5]
-
Data Analysis: The relative phosphorylation of each peptide is determined, allowing for the generation of a consensus phosphorylation motif for the kinase.
In Vitro Kinase Assay
This classic biochemical assay directly measures the phosphorylation of a specific substrate by a purified kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microcentrifuge tube or 96-well plate containing kinase reaction buffer (typically including Tris-HCl, MgCl₂, and DTT), the purified kinase (e.g., c-Src or Lck), the peptide or protein substrate, and [γ-³²P]ATP.[7][8][9]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes) with agitation.[7]
-
Reaction Termination: The reaction is stopped, often by adding a solution like 40% trichloroacetic acid (TCA) to precipitate the substrate.[7]
-
Separation: The phosphorylated substrate is separated from the free [γ-³²P]ATP. This can be achieved by spotting the mixture onto P81 phosphocellulose paper, which binds the peptide, followed by washing with phosphoric acid.[7]
-
Quantification: The amount of ³²P incorporated into the substrate is measured using a scintillation counter.
SILAC-Based Quantitative Phosphoproteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry allows for the unbiased, large-scale identification and quantification of kinase substrates in a cellular context.
Methodology:
-
Cell Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆-arginine and ¹⁵N₂-lysine) essential amino acids. This results in the incorporation of these isotopes into all cellular proteins.[10][11]
-
Perturbation: One cell population is treated with a stimulus that activates the kinase of interest (e.g., growth factor) or expresses a constitutively active form of the kinase.
-
Cell Lysis and Protein Mixing: The "light" and "heavy" cell populations are lysed, and the protein lysates are mixed in a 1:1 ratio.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Phosphotyrosine-containing peptides are enriched from the complex peptide mixture, often using anti-phosphotyrosine antibodies.[11]
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference.
-
Data Analysis: The relative abundance of the "heavy" versus "light" form of each phosphopeptide is quantified. An increased ratio in the "heavy" (stimulated) sample indicates that the phosphorylation of that peptide is dependent on the activity of the kinase under investigation.
Differential Signaling in T-Cell Activation: Lck vs. Fyn
A prime example of the distinct roles of Src-A and Src-B kinases is in T-cell receptor (TCR) signaling, where Lck (Src-B) and Fyn (Src-A) are both expressed but have non-redundant functions.[12] Lck is considered the primary initiator of the TCR signaling cascade.[8]
Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This creates docking sites for another tyrosine kinase, ZAP-70. Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells), leading to the full activation of the T-cell.
Fyn can also be activated upon TCR stimulation and can phosphorylate ITAMs. However, it is less efficient at phosphorylating and activating ZAP-70 compared to Lck.[5] This results in a different pattern of ITAM phosphorylation and a weaker downstream signal.[5] Furthermore, studies have shown that Lck is predominantly localized to the plasma membrane, while Fyn has a distinct localization to the centrosome and microtubule networks, suggesting they have access to different sets of substrates and regulate different aspects of T-cell function.[7][9]
Conclusion
The differentiation of substrate preferences between Src-A and Src-B kinases, although subtle, has profound implications for their biological functions. The electrostatic-based selection of substrates allows for fine-tuning of signaling pathways, ensuring specificity in cellular responses. As illustrated by the distinct roles of Lck and Fyn in T-cell activation, these differences are not merely academic but are critical for proper physiological outcomes. A deeper understanding of these specificities, aided by the experimental approaches outlined in this guide, will be instrumental in developing the next generation of highly selective kinase inhibitors for therapeutic intervention in cancer and immunological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. FYN - Wikipedia [en.wikipedia.org]
- 5. Differential T-Cell Antigen Receptor Signaling Mediated by the Src Family Kinases Lck and Fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fyn Tyrosine Kinase as Harmonizing Factor in Neuronal Functions and Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct intracellular localization of Lck and Fyn protein tyrosine kinases in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Function of the Src-family kinases, Lck and Fyn, in T-cell development and activation | Semantic Scholar [semanticscholar.org]
- 9. Distinct intracellular localization of Lck and Fyn protein tyrosine kinases in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 11. Superantigen stimulation reveals the contribution of Lck to negative regulation of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Function of the Lck and Fyn in T cell development] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Src Optimal Peptide Substrate: A Comprehensive Guide
For researchers and laboratory professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Src Optimal Peptide Substrate, a non-hazardous substance that still requires careful management as chemical waste.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is essential to handle it with care in a laboratory setting.[1] All personnel should be trained in good laboratory practices.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles.
-
Lab Coat: A lab coat or other appropriate protective clothing should be worn.
In Case of Accidental Release:
-
Spill: Absorb any spills and place the material in a closed container for disposal. Ensure the area is well-ventilated and wash the spill site thoroughly after cleanup is complete.
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Flush the eyes with copious amounts of water.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Wash out the mouth with water.
II. Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of waste materials. All waste generated during research involving this compound should be categorized to ensure it is handled correctly. Peptides should generally not be disposed of down the drain or in regular solid waste.[2] They are considered chemical waste due to their potential biological activity and unknown long-term environmental effects.[2]
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired lyophilized peptide, contaminated lab supplies (e.g., weigh boats, pipette tips). | A clearly labeled, sealed, chemical-resistant container. |
| Liquid Waste | Solutions containing the peptide, including solvents from reconstitution and experimental use. | A clearly labeled, sealed, and compatible chemical waste container. Do not mix with incompatible waste streams.[1][2] |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | A puncture-resistant sharps container.[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of this compound waste.
1. Decontamination of Labware:
-
Glassware that has come into contact with the peptide should be decontaminated. This can typically be achieved by rinsing with a suitable solvent, such as ethanol or isopropanol, and collecting the rinse as liquid chemical waste.
2. Collection of Solid Waste:
-
Place all solid waste, including unused peptide and contaminated materials, into a designated, sealed, and clearly labeled container.
3. Management of Liquid Waste:
-
Collect all liquid waste containing the peptide in a designated, sealed, and compatible waste container.
-
Ensure the container is clearly labeled with the full chemical name ("this compound") and any solvents present.
-
Do not mix with other incompatible waste streams.[2]
4. Arranging for Professional Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Visual Guidance: Disposal Workflow and Logical Relationships
To further clarify the disposal process, the following diagrams illustrate the key decision-making and procedural steps.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision-making process for the disposal of this compound.
References
Personal protective equipment for handling Src Optimal Peptide Substrate
Essential Safety and Handling Guide for Src Optimal Peptide Substrate
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are designed to ensure a safe laboratory environment and maintain the integrity of experimental results.
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a dangerous substance under the Globally Harmonized System (GHS).[1] However, the SDS also notes that the hazards of the material have not been thoroughly investigated.[1] Therefore, it is imperative to handle the peptide with caution, treating it as a potentially hazardous chemical and adhering to standard good laboratory practices.[1][2]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure and cross-contamination.[3] The following equipment should be used when handling the peptide in its lyophilized or reconstituted forms.
| Activity | Required Personal Protective Equipment | Rationale and Best Practices |
| Handling Lyophilized Powder | • Safety Goggles or Glasses with side shields• Nitrile Gloves• Laboratory Coat• Fume Hood or Dust Respirator (N95) | The fine powder can be easily inhaled or dispersed.[4][5] Working in a ventilated enclosure like a fume hood is the preferred engineering control to minimize inhalation risk.[4][5] |
| Reconstitution & Solution Handling | • Safety Goggles• Nitrile Gloves• Laboratory Coat | Protects against splashes and direct contact with the solution.[3][4] Always change gloves if they become contaminated. |
| Performing Kinase Assays | • Safety Goggles• Nitrile Gloves• Laboratory Coat | Standard PPE for handling chemical reagents in a laboratory setting.[3] |
| Spill Cleanup | • Safety Goggles• Chemical-Resistant Gloves (Nitrile)• Laboratory Coat• Dust Respirator (for powders) | Contains the spill and protects personnel during cleanup. For large spills, additional PPE such as boots and a full suit may be necessary.[5][6] |
| Waste Disposal | • Safety Goggles• Nitrile Gloves• Laboratory Coat | Prevents exposure while handling waste containers and decontaminating equipment.[4] |
Operational and Disposal Plans
Adherence to structured operational and disposal protocols is essential for safety and experimental consistency.
Storage and Handling Protocol
Proper storage is critical for maintaining peptide stability.
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store the lyophilized peptide at -20°C for long-term stability.[3][7][8]
-
Preparation : Before opening, bring the vial to room temperature to prevent condensation.
-
Reconstitution :
-
Perform all work with the lyophilized powder inside a chemical fume hood to prevent inhalation.[4]
-
Don all required PPE as specified in the table above.
-
Use a sterile, appropriate solvent (e.g., sterile bacteriostatic water) to dissolve the peptide.[3]
-
Swirl or vortex gently to dissolve; avoid vigorous shaking.[3]
-
-
Aliquoting and Use : To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the reconstituted solution into single-use aliquots.[3] Store reconstituted aliquots at -20°C or colder.
Experimental Protocol: General Kinase Assay
This compound is primarily used in kinase assays to measure the activity of Src kinase and screen for inhibitors.[7][8][9][10]
Objective : To quantify the phosphorylation of the this compound by a kinase enzyme.
Materials :
-
This compound
-
Kinase enzyme (e.g., p60 c-Src)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[11]
-
Adenosine 5'-triphosphate (ATP)
-
Cofactors (e.g., MgCl₂)[11]
-
Stop solution (e.g., EDTA)[12]
-
Detection reagents (dependent on assay format, e.g., antibody for ELISA, luminescence reagents)[13][14]
-
Black 96-well or 384-well plates (for fluorescent/luminescent assays)[14]
Procedure :
-
Reagent Preparation : Equilibrate all components to room temperature before use.[14] Prepare a reaction mixture containing the assay buffer, ATP, and any necessary cofactors.
-
Assay Setup :
-
Add the kinase enzyme solution to the appropriate wells of the plate.
-
In separate wells, prepare a "Blank Control" containing the substrate and ATP but no kinase enzyme.[14]
-
To initiate the reaction, add the this compound to all wells.
-
-
Incubation : Mix the plate gently and incubate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 30°C).[11][14]
-
Reaction Termination : Stop the reaction by adding a "stop solution" such as EDTA, which chelates the magnesium ions essential for kinase activity.[12]
-
Detection : Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescent plate reader for luminescence-based assays or an ELISA-based protocol with a phospho-specific antibody.[13][14]
Disposal Plan
Since the peptide is not classified as hazardous, disposal should follow institutional guidelines for non-hazardous chemical waste.[1][15]
-
Unused/Expired Peptide (Solid) : Collect in a designated, sealed container labeled "Non-Hazardous Chemical Waste".[4] Do not place directly into laboratory trash cans where custodial staff might handle it.[15]
-
Aqueous Waste (Solutions) : Check with your institution's Environmental Health & Safety (EHS) office. Some non-hazardous liquid waste may be approved for drain disposal after neutralization.[15] Never dispose of peptide solutions down the drain without explicit approval.[4]
-
Contaminated Labware (Tips, Tubes) : Dispose of in a designated solid waste container. Sharps (needles, etc.) must go into a certified sharps container.
-
Empty Vials : Deface the label to indicate the container is empty and no longer contains the chemical. Dispose of in the regular trash or designated glass waste container.[15]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area well with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Eye Contact : Flush immediately with water for at least 15 minutes.[4] Seek prompt medical attention.
-
Inhalation : Move the individual to fresh air. If any adverse effects occur, seek medical attention.[2]
-
Spill : Restrict access to the area.[4] Wearing appropriate PPE, cover the spill with an absorbent material, sweep it up, and place it in a sealed container for disposal.[2] Wash the spill site thoroughly after pickup is complete.[2]
Visual Workflows
The following diagrams illustrate the key safety and logistical pathways for handling this compound.
Caption: A diagram illustrating the safe handling workflow for this compound.
Caption: A decision-making diagram for the proper disposal of waste.
References
- 1. eurogentec.com [eurogentec.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. realpeptides.co [realpeptides.co]
- 4. biovera.com.au [biovera.com.au]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Src Substrate Peptide Src Substrate Peptide primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]
- 9. This compound [AEEEIYGEFEAKKKK] - 1 mg, 1 mg | Labscoop [labscoop.com]
- 10. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
